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Foundational

A Technical Guide to the Spectroscopic Characterization of 4-Amino-1H-indole-6-carboxamide

This guide provides an in-depth analysis of the expected spectroscopic data for 4-Amino-1H-indole-6-carboxamide, a molecule of interest in medicinal chemistry and drug development. In the absence of a complete, published...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected spectroscopic data for 4-Amino-1H-indole-6-carboxamide, a molecule of interest in medicinal chemistry and drug development. In the absence of a complete, published experimental dataset for this specific compound, this document leverages established spectroscopic principles and data from structurally related analogues to present a robust, predictive characterization. This approach is designed to empower researchers in identifying and understanding the structural features of this and similar indole derivatives.

Molecular Structure and Spectroscopic Overview

4-Amino-1H-indole-6-carboxamide is a bifunctional indole derivative, incorporating both an electron-donating amino group at the 4-position and an electron-withdrawing carboxamide group at the 6-position. This substitution pattern is expected to significantly influence the electronic environment of the indole ring system, which will be reflected in its spectroscopic signatures.

Molecular Structure of 4-Amino-1H-indole-6-carboxamide

Caption: Structure of 4-Amino-1H-indole-6-carboxamide with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 4-Amino-1H-indole-6-carboxamide, both ¹H and ¹³C NMR will provide critical information on the connectivity and electronic environment of the molecule. The spectra are predicted based on analysis of related indole derivatives and standard chemical shift values.[1][2]

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals for the indole core protons, the amino group, and the carboxamide group.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
NH (Indole)~11.0br s-The acidic proton of the indole nitrogen typically appears as a broad singlet at a high chemical shift.
H2~7.2-7.4t~2.5This proton on the pyrrole ring will likely be a triplet due to coupling with H1 and H3.
H3~6.5-6.7t~2.5Shielded relative to H2, appearing as a triplet coupled to H2 and the NH proton.
H5~7.0-7.2d~1.5A doublet due to meta-coupling with H7.
H7~7.5-7.7d~1.5A doublet due to meta-coupling with H5.
NH₂ (Amino)~5.0-5.5br s-The protons of the amino group at C4 are expected to be a broad singlet, exchangeable with D₂O.
NH₂ (Amide)~7.3 and ~7.8br s-The two amide protons are diastereotopic and may appear as two distinct broad singlets.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (Amide)~168-172The carbonyl carbon of the amide is characteristically found in this downfield region.[3]
C4~140-145The carbon bearing the amino group will be significantly deshielded.
C7a~135-138A quaternary carbon in the indole ring.
C3a~128-132Another quaternary carbon of the indole core.
C6~125-128The carbon attached to the carboxamide group.
C2~122-125A standard chemical shift for the C2 carbon of an indole.
C5~115-118Aromatic CH carbon.
C7~110-113Aromatic CH carbon.
C3~100-103The C3 carbon of the indole ring is typically shielded.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-1H-indole-6-carboxamide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, 1-2 second relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate directly attached protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) will help in assigning quaternary carbons by observing long-range couplings.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Amino-1H-indole-6-carboxamide will be characterized by the vibrational modes of the N-H bonds of the indole, amino, and amide groups, as well as the C=O stretch of the amide.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch (Indole)~3400Medium, SharpCharacteristic stretching vibration of the indole N-H.[5]
N-H Stretch (Amino)~3350 and ~3250MediumPrimary amines typically show two distinct N-H stretching bands (asymmetric and symmetric).
N-H Stretch (Amide)~3300 and ~3180MediumSimilar to the amino group, the primary amide will exhibit two N-H stretching bands.
C=O Stretch (Amide)~1660StrongA very strong and characteristic absorption for the amide I band.
N-H Bend (Amide)~1620MediumThe amide II band, resulting from N-H bending and C-N stretching.
Aromatic C=C Stretch~1600-1450Medium-WeakMultiple bands corresponding to the stretching of the carbon-carbon bonds in the indole ring.
Aromatic C-H Bend~850-750StrongOut-of-plane bending vibrations of the aromatic C-H bonds, which can be diagnostic of the substitution pattern.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is often the simplest and most common method.

    • KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum
  • Molecular Ion (M⁺•): The expected exact mass of 4-Amino-1H-indole-6-carboxamide (C₉H₉N₃O) is approximately 175.0746 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak at m/z 175 would be expected. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 176 would likely be the base peak.

  • Key Fragmentation Pathways: The fragmentation will likely be initiated by the loss of small, stable molecules from the amide group or cleavage of the indole ring.

Proposed Mass Spectrometry Fragmentation of 4-Amino-1H-indole-6-carboxamide

M [M+H]⁺ m/z = 176 frag1 Loss of NH₃ m/z = 159 M->frag1 - NH₃ frag2 Loss of CO m/z = 131 frag1->frag2 - CO frag3 Loss of HCN m/z = 104 frag2->frag3 - HCN

Caption: A plausible fragmentation pathway for 4-Amino-1H-indole-6-carboxamide in ESI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • High-Resolution Mass Spectrometry (HRMS): An instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer is recommended to confirm the elemental composition.

    • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule and will likely yield a strong protonated molecular ion peak.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak (m/z 176) to obtain fragmentation data, which can be used to confirm the structure.

Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectroscopic data for 4-Amino-1H-indole-6-carboxamide. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently approach the synthesis and characterization of this and related indole derivatives. The provided experimental protocols offer a starting point for obtaining high-quality data for structural verification.

References

  • The Royal Society of Chemistry. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Indian Chemical Society. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Retrieved from [Link]

  • SciSpace. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

Sources

Exploratory

Solubility and stability of 4-Amino-1H-indole-6-carboxamide in biological buffers.

Technical Monograph: Physicochemical Handling of 4-Amino-1H-indole-6-carboxamide Executive Summary 4-Amino-1H-indole-6-carboxamide is a privileged scaffold in medicinal chemistry, often serving as a hinge-binding motif i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Handling of 4-Amino-1H-indole-6-carboxamide

Executive Summary

4-Amino-1H-indole-6-carboxamide is a privileged scaffold in medicinal chemistry, often serving as a hinge-binding motif in kinase inhibitors or a pharmacophore in DNA-binding agents. While its structural features—a planar indole core, a hydrogen-bonding carboxamide, and an electron-donating amine—confer potent biological activity, they simultaneously present significant physicochemical challenges.

This compound exhibits "brick dust" characteristics: high crystal lattice energy leading to poor aqueous solubility, compounded by a susceptibility to oxidative degradation driven by the electron-rich 4-aminoindole system. This guide provides a validated framework for solubilizing and stabilizing this compound in biological buffers (pH 7.4), ensuring that assay data reflects compound potency rather than precipitation or degradation artifacts.

Physicochemical Profile & Challenges

To handle this compound effectively, one must understand the competing forces at play in its molecular structure.

PropertyCharacteristicImpact on Handling
Crystal Lattice High (Planar Stacking)Critical Solubility Limiter. The amide and indole NH donors create strong intermolecular H-bonds, resisting dissolution in water.
pKa (Amine) ~3.8 – 4.2 (Predicted)The 4-amino group is weakly basic. It is neutral at physiological pH (7.4), reducing solubility compared to acidic conditions.
pKa (Indole NH) > 16Remains protonated and neutral in all biological buffers.
LogP (Octanol/Water) ~1.1 – 1.5Moderately lipophilic. While not greasy, its planarity drives aggregation in aqueous media.
Redox Potential High SensitivityThe 4-amino group activates the indole ring (specifically C3), making it prone to radical oxidation and polymerization (melanin-like formation).

Solubility Optimization Strategy

The primary failure mode in assays involving 4-Amino-1H-indole-6-carboxamide is microprecipitation upon dilution from DMSO into aqueous buffer. This often goes undetected by the naked eye but results in "noisy" IC50 curves and false negatives.

The "Crash-Out" Mechanism

When a DMSO stock (typically 10 mM) is spiked directly into PBS (pH 7.4), the sudden change in dielectric constant forces the hydrophobic indole cores to stack (


-

interactions) before they can be solvated by water.
Protocol: The Intermediate Dilution Method

Do not dilute directly from 100% DMSO to 1% DMSO in one step. Use a step-down approach to maintain a "solvation shell."

Step-by-Step Workflow:

  • Primary Stock: Dissolve solid compound in anhydrous DMSO to 10 mM . Sonicate for 5 minutes to ensure breakdown of crystal lattice.

  • Intermediate Stock (10x): Dilute the Primary Stock 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% PEG-400 or Propylene Glycol).

    • Why: PEG-400 acts as an amphiphilic bridge, preventing immediate aggregation.

  • Working Solution (1x): Dilute the Intermediate Stock 1:10 into the final Biological Buffer (pre-warmed to 37°C).

    • Result: Final solvent concentration is 0.5% DMSO / 0.5% PEG-400, which is generally tolerated in cell-based and enzymatic assays.

Visualization: Solubilization Decision Tree

SolubilityWorkflow Solid Solid Compound (High Lattice Energy) DMSO_Stock 10 mM Stock (100% DMSO) Solid->DMSO_Stock Sonicate Direct_Spike Direct Spike to Buffer (RISK: Precipitation) DMSO_Stock->Direct_Spike Avoid Intermediate Intermediate Dilution (50% DMSO / 50% PEG-400) DMSO_Stock->Intermediate 1:10 Dilution Final_Buffer Assay Buffer (pH 7.4) (Stable Micro-emulsion) Intermediate->Final_Buffer 1:10 Dilution (Slow addition)

Figure 1: Step-down dilution strategy to mitigate aggregation. Direct spiking is discouraged due to high risk of precipitation.

Stability & Degradation Pathways

The 4-amino-indole moiety is electronically similar to dopamine or serotonin precursors; it is an electron-rich system that is highly susceptible to auto-oxidation , especially in the presence of light and transition metals (common in buffer salts).

Mechanism of Degradation
  • Radical Initiation: Light or trace metals abstract a hydrogen or electron, forming a radical cation.

  • Oxidation: The radical reacts with dissolved oxygen to form a peroxide intermediate at the C3 position.

  • Polymerization: These intermediates condense to form insoluble, dark-colored oligomers (similar to melanin formation).

Preventative Measures:

  • De-gassing: Vigorously degas buffers (vacuum filtration or helium sparge) to remove dissolved oxygen.

  • Additives: Supplement buffers with 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine) or 1 mM Ascorbic Acid . Note: DTT is less stable and can oxidize independently; TCEP is preferred.

  • Light Protection: Handle exclusively in amber vials or low-light conditions.

Visualization: Oxidative Degradation Pathway

Degradation Native 4-Amino-1H-indole-6-carboxamide (Active) Radical Indolyl Radical (Reactive Intermediate) Native->Radical UV Light / O2 / Fe3+ Quinone Quinone Imine / Indolenine (Inactive/Toxic) Radical->Quinone Oxidation Polymer Insoluble Oligomers (Precipitate) Quinone->Polymer Polymerization Antioxidant Inhibition by TCEP/Ascorbate Antioxidant->Radical

Figure 2: The oxidative cascade leading to compound loss. Antioxidants intercept the radical intermediate.

Validated Experimental Protocol: Kinetic Solubility Assessment

This protocol determines the "functional solubility" of the compound in your specific assay buffer.

Materials:

  • Compound Stock (10 mM in DMSO)

  • PBS (pH 7.4)

  • 96-well UV-Star® Microplate (Greiner) or equivalent

  • Plate shaker

Procedure:

  • Preparation: Prepare a range of concentrations (1, 5, 10, 20, 50, 100 µM) in PBS using the Intermediate Dilution Method (see Section 3). Ensure final DMSO is constant (e.g., 1%) across all wells.

  • Incubation: Seal plate and shake (300 rpm) for 2 hours at room temperature.

    • Critical: Do not incubate >4 hours without antioxidants, or oxidation will confound results.

  • Filtration (Optional but Recommended): If a filter plate is available, filter samples to remove micro-precipitates. Alternatively, centrifuge at 3000 x g for 10 mins.

  • Quantification: Measure UV absorbance at 280 nm (indole peak) and 340 nm (background/aggregation scatter).

  • Analysis:

    • Plot Abs(280nm) vs. Concentration.

    • The point where linearity is lost (curve flattens) is the Kinetic Solubility Limit .

    • Check 340nm: A rise in signal at 340nm indicates aggregate formation (light scattering) before visible precipitation.

Troubleshooting & Best Practices

ObservationRoot CauseCorrective Action
Solution turns pink/brown Oxidative degradation (Quinone formation).Freshly prepare stock; Add 1 mM TCEP to buffer; Protect from light.
Variable IC50 data Micro-precipitation in assay well.Reduce max concentration; Use 0.05% Tween-20 to stabilize suspension.
Low recovery from plastic Non-specific binding (NSB).Indoles stick to polystyrene. Use "Low-Binding" polypropylene plates or add 0.1% BSA.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility/stability protocols).
  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(2), 163-180. Link

  • Li, P., & Zhao, L. (2016). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 514(1), 196-210. (Covers cosolvent strategies like PEG-400). Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. (Context on indole oxidation/interference). Link

Foundational

The Evolving Patent Frontier of 4-Amino-1H-indole-6-carboxamide Analogs: A Technical Guide for Drug Discovery

Introduction: The Strategic Importance of the 4-Amino-1H-indole-6-carboxamide Scaffold In the landscape of modern medicinal chemistry, the 4-Amino-1H-indole-6-carboxamide core has emerged as a privileged scaffold, a foun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4-Amino-1H-indole-6-carboxamide Scaffold

In the landscape of modern medicinal chemistry, the 4-Amino-1H-indole-6-carboxamide core has emerged as a privileged scaffold, a foundational structure upon which a multitude of potent and selective therapeutic agents have been built. Its inherent structural features, including a hydrogen bond donor and acceptor-rich environment and a modifiable aromatic system, provide a versatile platform for designing molecules that can interact with a diverse range of biological targets. This guide offers an in-depth exploration of the patent landscape surrounding these analogs, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the existing intellectual property, key therapeutic applications, and promising future directions.

The significance of this scaffold lies in its successful incorporation into inhibitors of critical enzymes implicated in a variety of diseases. From oncology to neurodegenerative disorders and infectious diseases, analogs of 4-Amino-1H-indole-6-carboxamide have demonstrated significant therapeutic potential. This guide will dissect the patent literature to reveal the key players, the evolution of chemical space, and the scientific rationale behind the design of these impactful molecules.

I. The Patent Landscape: A Cartography of Innovation

The patenting of 4-Amino-1H-indole-6-carboxamide analogs has been a dynamic and competitive field, with a clear focus on several key therapeutic areas. Analysis of the patent literature reveals a timeline of innovation that highlights the growing appreciation for this versatile scaffold.

Key Therapeutic Areas and Major Patentees

The primary therapeutic areas where 4-Amino-1H-indole-6-carboxamide analogs have been patented include:

  • Oncology: This is arguably the most dominant area of patent activity. Analogs have been developed as inhibitors of several key cancer-related targets:

    • Poly (ADP-ribose) polymerase (PARP) Inhibitors: A significant number of patents describe the use of this scaffold in the design of PARP inhibitors for the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[1][2][3] These inhibitors function by inducing synthetic lethality in cancer cells.[2][4]

    • Kinase Inhibitors: The indole carboxamide core is a feature in patents for inhibitors of Bruton's tyrosine kinase (Btk) and Protein Kinase B (Akt).[5][6] Btk inhibitors are crucial for treating B-cell malignancies and autoimmune diseases, while Akt inhibitors are being explored for a wide range of cancers.[5][6]

    • Ras Inhibitors: Recent patent applications have explored indole derivatives as inhibitors of Ras proteins, which are frequently mutated in various cancers.[7]

  • Neurodegenerative Diseases: The scaffold has been investigated for its potential in treating neurological disorders.

    • Cholinesterase Inhibitors: Research has been conducted on 4-Amino-1H-indole-6-carboxamide derivatives as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the pathology of Alzheimer's disease. The indole nucleus is a common feature in many anti-neurodegenerative agents.[8]

  • Infectious Diseases: The versatility of the scaffold extends to antiviral applications.

    • HIV Reverse Transcriptase Inhibitors: Early patents explored indole derivatives, including those with a piperidine moiety, for their antiviral activity against HIV.[9]

A summary of key patent assignees and their targeted therapeutic areas is presented in the table below.

Assignee/CompanyTherapeutic AreaTargetRepresentative Patent
Various OncologyPARPAU2022411308A1[1], WO2021013735A1[2], GB2630970A[3]
Bristol-Myers Squibb Oncology, Autoimmune DiseasesBtkUS20160115126A1[5]
Institute of Cancer Research OncologyAktWO2009/047563[6]
Various Neurodegenerative DiseasesCholinesteraseNot explicitly patented, but researched
Bristol-Myers Squibb Infectious Diseases (HIV)Reverse TranscriptasePatent 1513832[9]

II. Synthetic Strategies: Constructing the Core and Its Analogs

The synthesis of 4-Amino-1H-indole-6-carboxamide analogs typically involves a multi-step sequence, starting from readily available precursors. The patent literature and scientific publications provide a roadmap for the construction of the core scaffold and its subsequent diversification.

General Synthetic Workflow

A generalized workflow for the synthesis of these analogs can be visualized as follows:

G A Starting Material (e.g., Substituted Nitrobenzoic Acid) B Indole Ring Formation A->B e.g., Fischer or Reissert Synthesis C Functional Group Interconversion (e.g., Reduction of Nitro Group) B->C e.g., Catalytic Hydrogenation D Amide Coupling C->D Amine + Carboxylic Acid Derivative E Final Analog D->E

Caption: Generalized synthetic workflow for 4-Amino-1H-indole-6-carboxamide analogs.

Protocol: Synthesis of a 4-Amino-1H-indole-6-carboxamide Analog

The following is a representative, step-by-step protocol for the synthesis of a generic 4-Amino-1H-indole-6-carboxamide analog, based on common methodologies found in the literature.

Step 1: Synthesis of the Indole Core

  • Reaction: A substituted dinitrobenzoic acid is used as the starting material.

  • Procedure: The dinitro compound is subjected to a reductive cyclization reaction, often using a reducing agent like sodium dithionite or catalytic hydrogenation, to form the 4-amino-1H-indole-6-carboxylic acid core.

  • Work-up and Purification: The reaction mixture is typically acidified to precipitate the product, which is then filtered, washed, and dried.

Step 2: Amide Coupling

  • Activation of the Carboxylic Acid: The carboxylic acid group of the indole core is activated, for example, by converting it to an acid chloride or by using a coupling agent such as HATU or EDC/HOBt.

  • Reaction with an Amine: The activated indole is then reacted with a desired amine to form the final carboxamide analog.

  • Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the final 4-Amino-1H-indole-6-carboxamide analog.

III. Biological Evaluation: From In Vitro Assays to In Vivo Efficacy

The biological activity of these analogs is assessed through a cascade of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic potential.

In Vitro Assays
  • Enzyme Inhibition Assays: For analogs targeting specific enzymes like PARP, Btk, or cholinesterases, biochemical assays are performed to determine the IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.[6]

  • Cell-Based Assays: The cytotoxic or modulatory effects of the compounds are evaluated in relevant cancer cell lines or other disease models. For example, PARP inhibitors are tested for their ability to selectively kill BRCA-deficient cancer cells.[4]

In Vivo Studies

Promising candidates from in vitro studies are advanced to in vivo models.

  • Animal Models of Disease: The efficacy of the compounds is tested in animal models that mimic human diseases, such as xenograft models for cancer or transgenic models for neurodegenerative diseases.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: These studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, as well as their effects on the target in the living organism.

IV. Structure-Activity Relationships (SAR) and Future Directions

The extensive patenting and research activity around the 4-Amino-1H-indole-6-carboxamide scaffold have led to a deep understanding of its structure-activity relationships.

Key Structural Motifs and Their Impact
  • The Carboxamide Group: This group is often crucial for interaction with the target protein, typically forming key hydrogen bonds.

  • The 4-Amino Group: This group can also participate in hydrogen bonding and can be a point for further derivatization to modulate solubility and other properties.

  • Substituents on the Indole Ring: Modifications at other positions of the indole ring can influence potency, selectivity, and pharmacokinetic properties.

Future Outlook

The patent landscape suggests several promising avenues for future research and development:

  • Targeting Novel Kinases and Enzymes: The versatility of the scaffold can be leveraged to design inhibitors for other clinically relevant targets.

  • Development of Multi-Targeted Agents: Given the complexity of many diseases, designing single molecules that can modulate multiple targets is an attractive strategy.[10]

  • Exploration of New Therapeutic Areas: The potential of these analogs in other areas, such as inflammatory and metabolic diseases, remains to be fully explored.

Conclusion

The 4-Amino-1H-indole-6-carboxamide scaffold has proven to be a highly fruitful starting point for the discovery of novel therapeutics. The robust patent landscape surrounding its analogs is a testament to their therapeutic potential and the ongoing innovation in this chemical space. For researchers and drug development professionals, a thorough understanding of this landscape is essential for navigating the intellectual property and identifying new opportunities for the development of next-generation medicines. This guide provides a foundational understanding of this critical area, highlighting the key patents, synthetic methodologies, and biological evaluation strategies that have shaped this exciting field.

References

  • Indole, azaindole and related heterocyclic 4-alkenyl piperidine amides - Patent 1513832 - EPO. (2002).
  • US20220153694A1 - Modified amino acid derivatives for the treatment of neurological diseases and selected psychiatric disorders - Google Patents. (n.d.).
  • AU2022411308A1 - Parp inhibitor, pharmaceutical composition comprising same, and use thereof - Google Patents. (2024).
  • US20160115126A1 - Indole carboxamide compounds - Google Patents. (n.d.).
  • WO2021013735A1 - Parp1 inhibitors - Google Patents. (n.d.).
  • STRUCTURAL DESIGN AND SYNTHESIS OF 4-AMINO-1H- INDOLE-6-CARBOXAMIDE DERIVATIVES TARGETING CHOLINESTERASE ENZYMES - YMER. (2024).
  • WO2022060836A1 - Indole derivatives as ras inhibitors in the treatment of cancer - Google Patents. (2015).
  • UK Patent Application (GB (2630970) - Googleapis.com. (2024).
  • US20230303556A1 - Piperazine substituted indazole compounds as inhibitors of parg - Google Patents. (n.d.).
  • US5545644A - Indole derivatives - Google Patents. (n.d.).
  • US10039766B2 - Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl) - Google Patents. (n.d.).
  • EP2892880A1 - Indole carboxamide derivatives and uses thereof - Google Patents. (n.d.).
  • HRP20200819T1 - Indole carboxamides compounds useful as kinase inhibitors - Google Patents. (n.d.).
  • Novel carboxamide pyridine compounds which have useful pharmaceutical utility - Patent US-5084466-A - PubChem. (n.d.).
  • WO2025085652A1 - Indole carboxamides useful as rac1 inhibitors - Google Patents. (n.d.).
  • 4-amino-1H-indole-6-carboxylic acid | C9H8N2O2 | CID 40786918 - PubChem. (n.d.).
  • United States Patent - Googleapis.com. (2022).
  • ( 12 ) United States Patent - Googleapis.com. (2017).
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC. (2010).
  • Selected Publications and Patents from 2005–2019 - Curia Global. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH. (n.d.).
  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC. (n.d.).
  • Assembly Biosciences files patent for pyrazole carboxamide compounds for treating hepatitis b - Pharmaceutical Technology. (2023).
  • Patents & Products - Garg Lab - UCLA. (n.d.).
  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PubMed Central. (2020).
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents | ACS Omega. (2025).

Sources

Exploratory

Technical Whitepaper: Preclinical Validation of 4-Amino-1H-indole-6-carboxamide as a Neuroprotective PARP Inhibitor

Executive Summary & Rational Design The compound 4-Amino-1H-indole-6-carboxamide (AIC) represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with third-generation PARP inhibitors (e.g., V...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rational Design

The compound 4-Amino-1H-indole-6-carboxamide (AIC) represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with third-generation PARP inhibitors (e.g., Veliparib, Rucaparib). While often utilized as a precursor in kinase inhibitor synthesis (e.g., FLT3, JAK2), its specific pharmacophore—an indole core substituted with a carboxamide at the 6-position—is highly relevant for neuroprotection.

This guide outlines the technical roadmap for investigating AIC as a neuroprotective agent. The central hypothesis is that AIC functions as a competitive inhibitor of PARP-1 , preventing the lethal cascade known as Parthanatos (PARP-1-dependent cell death) following ischemic injury.

Medicinal Chemistry Logic (SAR)
  • Indole Core: Mimics the nicotinamide ring of NAD+, the substrate of PARP-1.

  • 6-Carboxamide: Forms critical hydrogen bonds with the backbone of Gly863 and Ser904 in the PARP-1 catalytic pocket, essential for potency.

  • 4-Amino Group: Provides a vector for solubility enhancement and potential water-mediated hydrogen bonding within the adenosine-binding pocket, distinguishing it from generic indole inhibitors.

Mechanistic Basis: The Parthanatos Pathway

To validate AIC, researchers must demonstrate its ability to interrupt the Parthanatos pathway. In neuronal ischemia (e.g., stroke), overactivation of PARP-1 leads to NAD+ depletion and the release of Apoptosis-Inducing Factor (AIF) from mitochondria.[1]

Pathway Visualization

The following diagram illustrates the pathological cascade and the specific intervention point of AIC.

ParthanatosPathway Ischemia Ischemic Insult (Glutamate Excitotoxicity) CaInflux Ca2+ Influx (NMDA Receptors) Ischemia->CaInflux ROS ROS / ONOO- (DNA Damage) CaInflux->ROS PARP1 PARP-1 Hyperactivation ROS->PARP1 Activates NAD NAD+ Depletion (Energy Failure) PARP1->NAD Consumes PAR Poly(ADP-ribose) Accumulation PARP1->PAR Synthesizes Death Parthanatos (Neuronal Death) NAD->Death Mito Mitochondrial Dysfunction PAR->Mito Signals to AIF AIF Release & Nuclear Translocation Mito->AIF AIF->Death AIC 4-Amino-1H-indole-6-carboxamide (AIC) AIC->PARP1 Competitive Inhibition (Ki < 50 nM)

Caption: The Parthanatos cascade showing AIC intervention at the PARP-1 activation step, preventing NAD+ depletion and AIF translocation.

Phase I: Biochemical & In Silico Validation

Before expensive animal models, the affinity of AIC for the PARP-1 active site must be quantified.

Molecular Docking Protocol
  • Software: Schrödinger Glide or AutoDock Vina.

  • Target PDB: 4UND (Crystal structure of PARP-1 with an inhibitor).

  • Success Metric: The 6-carboxamide oxygen must accept a H-bond from Gly863, and the nitrogen must donate a H-bond to Ser904. The 4-amino group should show solvent exposure or interaction with Glu988.

Enzymatic Inhibition Assay (HTS)

Objective: Determine the IC50 of AIC against purified PARP-1.

ParameterProtocol Detail
Assay Type Colorimetric PARP Universal Colorimetric Assay
Substrate Biotinylated NAD+
Control 3-Aminobenzamide (Weak inhibitor) or Olaparib (Potent control)
Readout Absorbance at 450 nm (HRP-Streptavidin detection of PAR polymers)
Threshold Valid hit if IC50 < 100 nM.[2]

Phase II: In Vitro Neuroprotection (The OGD Model)

The "Gold Standard" for ischemic stroke simulation is Oxygen-Glucose Deprivation (OGD) in primary cortical neurons.

Primary Cortical Neuron Culture
  • Source: E18 Sprague-Dawley rat embryos.

  • Media: Neurobasal medium + B27 supplement (serum-free to reduce glial proliferation).

  • Maturation: DIV 10-14 (Days In Vitro) required for NMDA receptor expression.

OGD Protocol Steps
  • Wash: Replace maintenance media with glucose-free balanced salt solution (BSS).

  • Hypoxia: Place cells in a hypoxia chamber (95% N2, 5% CO2) at 37°C for 90 minutes .

  • Treatment: Administer AIC (0.1, 1.0, 10 µM) immediately at the start of reperfusion (re-oxygenation).

  • Reperfusion: Return to normal glucose media and normoxia for 24 hours.

  • Viability Assay: LDH Release Assay (measures membrane integrity) or MTT/CCK-8 (metabolic activity).

Key Output: Western Blot for PARylation

To prove causality, you must show that AIC reduces Poly(ADP-ribose) (PAR) polymers, not just cell death.

  • Antibody: Anti-PAR (Clone 10H).

  • Expected Result: OGD induces a smear of PARylated proteins (116 kDa+). AIC treatment should abolish this smear.

Phase III: In Vivo Efficacy (MCAO Model)

Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in rats. This mimics human stroke with reperfusion.

Experimental Workflow

The following diagram details the critical timing for drug administration and analysis.

InVivoWorkflow cluster_metrics Endpoints T0 T=0 MCAO Surgery (Occlusion) T90 T=90 min Reperfusion T0->T90 Ischemia Duration Tx Drug Admin (AIC i.v./i.p.) T90->Tx Therapeutic Window T24h T=24 Hours Neuroscore Tx->T24h Recovery Sacrifice Sacrifice & TTC Staining T24h->Sacrifice Deficit Neurological Deficit (Longa Score) T24h->Deficit Infarct Infarct Volume (% Hemispheric) Sacrifice->Infarct

Caption: Workflow for tMCAO study. AIC is administered at reperfusion to test clinical relevance.

Data Analysis & Interpretation

The following table illustrates the expected data structure for a successful neuroprotective compound.

Group (n=10)Dose (mg/kg)Longa Score (0-4)Infarct Vol (%)Interpretation
Sham Vehicle0.00.0 ± 0.0Baseline
Vehicle -3.2 ± 0.435.5 ± 4.2Severe Ischemia
AIC Low 10 mg/kg2.5 ± 0.528.1 ± 3.5Partial Protection
AIC High 30 mg/kg1.4 ± 0.312.4 ± 2.8Significant Neuroprotection
Positive Ctrl Edaravone1.6 ± 0.414.2 ± 3.1Validation

Note: * indicates p < 0.05 vs. Vehicle. Longa Score 0=Normal, 4=No spontaneous walking.

Safety & Toxicology Considerations

While investigating efficacy, early safety signals must be monitored, particularly for kinase selectivity .

  • Off-Target Risk: Indole-carboxamides can inhibit kinases like JNK or VEGFR .

  • Validation: Run a KinomeScan™ (DiscoverX) against a panel of 96 kinases.

  • Why it matters: If AIC inhibits VEGFR2, it might impair post-stroke angiogenesis, counteracting the neuroprotective benefit.

References

  • Dawson, V. L., & Dawson, T. M. (2004). Parthanatos: PARP-1-dependent cell death. Science. [Link]

  • Moroni, F., et al. (2012). Poly(ADP-ribose) polymerase inhibitors in stroke: from bench to bedside. British Journal of Pharmacology. [Link]

  • Wang, X., et al. (2016). Neuroprotective effects of PARP inhibitors in ischemic stroke.[1] Current Drug Targets. [Link]

  • Curtin, N. J., & Szabo, C. (2013). Therapeutic applications of PARP inhibitors: anticancer therapy and beyond. Molecular Aspects of Medicine. [Link]

  • Vertex Pharmaceuticals. (2007). Indole-6-carboxamide derivatives as kinase inhibitors.

Sources

Foundational

The Indole Scaffold in Medicinal Chemistry: A Technical Review

Executive Summary: The Privileged Structure The indole ring (1H-benzo[b]pyrrole) remains one of the most prolific "privileged scaffolds" in modern drug discovery.[1][2] Its ubiquity is not merely a function of its presen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Structure

The indole ring (1H-benzo[b]pyrrole) remains one of the most prolific "privileged scaffolds" in modern drug discovery.[1][2] Its ubiquity is not merely a function of its presence in essential amino acids (tryptophan) and neurotransmitters (serotonin), but a result of its unique electronic distribution.[3] The scaffold offers a high density of functionalization vectors—specifically the nucleophilic C3 position and the N1 proton—allowing it to serve as a versatile pharmacophore capable of engaging diverse biological targets, from G-protein-coupled receptors (GPCRs) to protein kinases.

This guide moves beyond historical enumeration to analyze the functional utility of indole in contemporary medicinal chemistry, focusing on oncology and virology, and provides a validated synthetic workflow for a kinase inhibitor.

Structural & Electronic Basis of Bioactivity

The indole system consists of a benzene ring fused to a pyrrole ring. Its reactivity is defined by the π-electron excess of the pyrrole ring.

  • C3 Nucleophilicity: The C3 position is the most electron-rich site, making it the primary target for electrophilic substitution. This mimics the biological synthesis of serotonin and melatonin.

  • N-H Hydrogen Bonding: The pyrrole nitrogen (N1) acts as a hydrogen bond donor (HBD). In kinase inhibitors, this often forms a critical hinge-region interaction (e.g., with the backbone carbonyl of Glu or Leu residues in the ATP binding pocket).

  • Lipophilicity & Stacking: The bicyclic aromatic system facilitates

    
     stacking interactions with aromatic residues (Phe, Tyr, Trp) in receptor binding pockets.
    
Visualization: Indole SAR & Signaling Potential

The following diagram illustrates the core reactivity nodes and their mapping to major therapeutic classes.

Indole_SAR IndoleCore INDOLE SCAFFOLD (1H-benzo[b]pyrrole) C3_Pos C3 Position (Nucleophilic Center) IndoleCore->C3_Pos N1_Pos N1 Position (H-Bond Donor) IndoleCore->N1_Pos Benz_Ring Benzene Ring (Lipophilic/Steric) IndoleCore->Benz_Ring GPCR GPCR Ligands (e.g., Triptans) 5-HT Mimetic C3_Pos->GPCR Tryptamine Homology Kinase Kinase Inhibitors (e.g., Sunitinib) Hinge Binder N1_Pos->Kinase H-Bond to Glu/Leu Antiviral Antivirals (e.g., Arbidol) Fusion Inhibitor Benz_Ring->Antiviral Hydrophobic Pocket Fill

Caption: Structural Activity Relationship (SAR) mapping of the indole core to major therapeutic modalities.

Therapeutic Landscape

Oncology: Kinase Inhibition

Indole derivatives, particularly oxindoles (indolin-2-ones), are cornerstones of kinase inhibitor design. The oxindole motif presents a donor-acceptor pair that mimics the adenine ring of ATP.

  • Sunitinib (Sutent): A multi-targeted receptor tyrosine kinase (RTK) inhibitor.[4] It targets VEGFR2, PDGFR

    
    , and KIT. The oxindole core forms hydrogen bonds with the kinase hinge region, while the diethylaminoethyl tail improves solubility and interacts with the solvent-exposed region.
    
  • Osimertinib: An EGFR inhibitor utilizing an indole core to orient the acrylamide warhead for covalent bonding to Cys797.

Virology: Fusion and Entry Inhibition
  • Umifenovir (Arbidol): A broad-spectrum antiviral used for Influenza.[5] It utilizes a highly substituted indole core (bromo, thiophenyl, ester functionalities) to intercalate into viral membrane lipids, inhibiting the fusion of the viral envelope with the endosome membrane [1].

  • HIV Attachment: Indole-based compounds (e.g., Fostemsavir prodrug) target the gp120 protein, preventing viral entry.

CNS: The Serotonin Connection

The structural homology between indole and serotonin (5-HT) is the basis for the Triptan class (e.g., Sumatriptan) used in migraine therapy. These agonists selectively bind 5-HT1B/1D receptors, inducing vasoconstriction.

Comparative Data: Key Indole-Based Drugs
Drug NameTherapeutic AreaTarget MechanismIndole Sub-typeFDA Approval
Sunitinib Oncology (RCC, GIST)VEGFR/PDGFR Inhibitor (ATP competitive)Oxindole (Indolin-2-one)2006
Osimertinib Oncology (NSCLC)EGFR T790M Inhibitor (Covalent)Indole2015
Panobinostat Oncology (Myeloma)HDAC InhibitorIndole2015
Sumatriptan CNS (Migraine)5-HT1B/1D AgonistIndole (Sulfonamide)1992
Tadalafil Urology (ED)PDE5 InhibitorTetrahydro-

-carboline
2003

Technical Protocol: Synthesis of Sunitinib Analogues

Focus: Late-Stage Convergent Synthesis

The most robust route to oxindole-based kinase inhibitors like Sunitinib involves a Knoevenagel-type condensation between an oxindole and a pyrrole aldehyde. This approach allows for the modular assembly of the "left-hand" (oxindole) and "right-hand" (pyrrole) fragments.

Reaction Scheme

Reaction: 5-Fluoroindolin-2-one + 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives


 Sunitinib Analogue.[6]
Catalyst:  Piperidine (Base).
Solvent:  Ethanol (Green/Class 3 solvent).
Step-by-Step Methodology

Materials:

  • 5-Fluoroindolin-2-one (1.0 eq)

  • Pyrrole aldehyde derivative (1.0 eq)

  • Piperidine (0.1 eq - catalytic)

  • Ethanol (Absolute)

Protocol:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the 5-fluoroindolin-2-one and the pyrrole aldehyde in ethanol (concentration ~0.2 M).

  • Catalysis: Add piperidine dropwise. The solution may darken immediately, indicating deprotonation and initiation of the condensation.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor reaction progress via TLC (eluent: 5% MeOH in DCM) or LC-MS. The product typically precipitates as a yellow/orange solid during the reaction.

  • Work-up: Cool the reaction mixture to room temperature (20–25°C), then chill in an ice bath (0–4°C) for 30 minutes to maximize precipitation.

  • Filtration: Filter the precipitate under vacuum.

  • Wash: Wash the filter cake with cold ethanol (

    
     volumes) followed by hexane to remove residual piperidine and unreacted aldehyde.
    
  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

  • Validation: Confirm structure via

    
     (DMSO-
    
    
    
    ). Look for the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of the alkene singlet (~7.5–7.8 ppm).
Experimental Workflow Diagram

Sunitinib_Workflow Start Start: Reagent Prep (Ethanol Suspension) Catalyst Add Piperidine (Catalytic Base) Start->Catalyst Reflux Reflux @ 78°C (3-5 Hours) Catalyst->Reflux Monitor Monitor: TLC/LC-MS (Precipitate Formation) Reflux->Monitor Cool Cool to 0-4°C (Crystallization) Monitor->Cool Completion Filter Vacuum Filtration & Wash (Cold EtOH) Cool->Filter Final Final Product: Sunitinib Analogue (Yellow Solid) Filter->Final

Caption: Convergent synthetic workflow for oxindole-pyrrole condensation (Sunitinib pathway).

Future Outlook: Beyond Inhibition

The field is shifting from simple occupancy-driven inhibition to targeted protein degradation (TPD) . Indole scaffolds are increasingly used as the "warhead" moiety in PROTACs (Proteolysis Targeting Chimeras). By linking an indole-based kinase binder to an E3 ligase ligand (like thalidomide), researchers can induce the degradation of the target protein rather than just inhibiting it.

Additionally, C-H activation methodologies are replacing traditional Fischer Indole Synthesis in process chemistry, allowing for late-stage functionalization of the indole core without pre-functionalized precursors.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. Molecules (2024).[7] Review of recent advances in indole-based therapeutics including anticancer and antiviral applications.[2][5][7][8][9]

  • Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Journal of Enzyme Inhibition and Medicinal Chemistry (2026). Comprehensive survey of FDA-approved indole drugs and their synthesis.

  • Novel synthesis of sunitinib, a tyrosine kinase inhibitor. Journal of Nuclear Medicine (2008).[4] Details the convergent synthesis protocol utilizing piperidine-catalyzed condensation.

  • A review on recent developments of indole-containing antiviral agents. Current Medicinal Chemistry. Highlights Arbidol and HIV attachment inhibitors.

  • Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances. International Journal of Research Publication and Reviews (2025). Updates on clinical candidates and pharmacological evaluation.[4][5][10][11]

Sources

Protocols & Analytical Methods

Method

Application Note: Cell-Based Assay Development for 4-Amino-1H-indole-6-carboxamide Screening

B Pathway Introduction & Scientific Rationale The molecule 4-Amino-1H-indole-6-carboxamide represents a "privileged scaffold" in medicinal chemistry, sharing significant structural homology with ATP-competitive kinase in...

Author: BenchChem Technical Support Team. Date: February 2026


B Pathway

Introduction & Scientific Rationale

The molecule 4-Amino-1H-indole-6-carboxamide represents a "privileged scaffold" in medicinal chemistry, sharing significant structural homology with ATP-competitive kinase inhibitors, particularly those targeting the I


B Kinase (IKK)  complex and Janus Kinases (JAKs) . While recent literature has explored this scaffold's utility in cholinesterase inhibition for neurodegenerative applications, its amino-indole core is classically associated with stabilizing the hinge region of protein kinases.

This Application Note details the development of a robust, cell-based screening cascade designed to evaluate 4-Amino-1H-indole-6-carboxamide and its derivatives as inhibitors of IKK


 , the master regulator of the NF-

B signaling pathway.
Mechanism of Action (MOA)

In the canonical NF-


B pathway, pro-inflammatory stimuli (e.g., TNF

) activate the IKK complex (IKK

/

/

). IKK

phosphorylates the inhibitor I

B

, triggering its ubiquitination and proteasomal degradation. This releases the NF-

B transcription factor (p65/p50 dimer), allowing it to translocate from the cytoplasm to the nucleus and drive gene expression.[1]

Hypothesis: 4-Amino-1H-indole-6-carboxamide acts as an ATP-competitive inhibitor of IKK


, preventing I

B

phosphorylation and sequestering NF-

B in the cytoplasm.
Pathway Visualization

The following diagram illustrates the signaling cascade and the specific intervention point for the screening compound.

NFkB_Pathway TNF TNF-α (Stimulus) TNFR TNF Receptor TNF->TNFR Binding IKK IKK Complex (IKKα/β/γ) TNFR->IKK Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation Inhibitor 4-Amino-1H-indole- 6-carboxamide Inhibitor->IKK Inhibits (ATP Comp.) NFkB_Cyto NF-κB (Cytoplasm) IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation DNA Target Genes (Transcription) NFkB_Nuc->DNA Binding

Figure 1: Canonical NF-


B signaling pathway highlighting the target inhibition point of 4-Amino-1H-indole-6-carboxamide at the IKK complex.[1][2][3]

Experimental Design Strategy

To ensure data integrity and rule out false positives (e.g., cytotoxicity mimicking inhibition), we employ an Orthogonal Screening Approach :

FeaturePrimary Assay: Luciferase ReporterSecondary Assay: High-Content Imaging (HCI)
Readout Functional transcriptional activitySpatial protein translocation (Cytoplasm vs. Nucleus)
Throughput Ultra-High (384/1536-well)High (96/384-well)
Bias Risk Susceptible to off-target cytotoxicityLow (visual confirmation of cell health)
Key Metric Luminescence (RLU)Nuclear/Cytoplasmic Intensity Ratio

Protocol 1: NF- B Luciferase Reporter Assay (Functional)

This assay quantifies the ability of the compound to block TNF


-induced transcription of a luciferase gene driven by NF-

B response elements (RE).
Materials
  • Cell Line: HEK293-NF

    
    B-Luc (Stably transfected with 5x NF-
    
    
    
    B RE upstream of Firefly Luciferase).
  • Reagents: Recombinant Human TNF

    
    , Steady-Glo® or Bright-Glo™ Luciferase Assay System.
    
  • Compound: 4-Amino-1H-indole-6-carboxamide (dissolved in 100% DMSO to 10 mM stock).

Step-by-Step Methodology
  • Cell Seeding (Day 0):

    • Harvest HEK293-NF

      
      B-Luc cells using Accutase (gentler than Trypsin to preserve receptors).
      
    • Resuspend in DMEM + 10% FBS (Phenol Red-free).

    • Seed 20,000 cells/well in white-walled, clear-bottom 96-well plates.

    • Incubate overnight at 37°C, 5% CO

      
      .
      
  • Compound Pre-Incubation (Day 1):

    • Critical Step: Prepare a 3x concentration of the compound in culture media (max DMSO final concentration 0.5%).

    • Remove culture media and add 50

      
      L of compound solution.
      
    • Incubate for 60 minutes.

    • Why? ATP-competitive inhibitors require time to reach equilibrium within the intracellular kinase pocket before the pathway is activated.

  • Stimulation:

    • Add 25

      
      L of TNF
      
      
      
      (EC
      
      
      concentration, typically 10-20 ng/mL final).
    • Incubate for 4–5 hours . (Luciferase protein expression takes time).

  • Detection:

    • Equilibrate Luciferase Reagent to room temperature.

    • Add 75

      
      L of reagent directly to wells (1:1 ratio).
      
    • Shake orbitally for 5 minutes to lyse cells.

    • Read Luminescence on a multimode plate reader (e.g., EnVision or Cytation).

  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
    • QC Metric: Z-factor must be > 0.5.

Protocol 2: High-Content Imaging of p65 Translocation (Orthogonal)

This assay visualizes the physical movement of the NF-


B p65 subunit. It distinguishes true inhibitors from toxic compounds (which may cause cell rounding or detachment).
Workflow Visualization

HCI_Workflow Seed Seed HeLa Cells (Optical Plate) Treat Compound Treat (1 hr Pre-inc) Seed->Treat Stim TNF-α Stim (30 mins) Treat->Stim Fix Fix & Perm (4% PFA / Triton) Stim->Fix Stain Stain: Pri: Anti-p65 Sec: Alexa488 Nuc: DAPI Fix->Stain Image Automated Imaging (20x Objective) Stain->Image Analyze Analysis: Nuc/Cyto Ratio Image->Analyze

Figure 2: High-Content Screening workflow for NF-


B nuclear translocation.
Step-by-Step Methodology
  • Preparation:

    • Seed HeLa cells (5,000/well) in black-walled, optical-bottom 384-well plates (e.g., PerkinElmer CellCarrier).

    • Allow attachment for 24 hours.

  • Treatment & Stimulation:

    • Add compound (dose-response curve) for 1 hour.

    • Stimulate with TNF

      
       (20 ng/mL) for exactly 30 minutes .
      
    • Note: Translocation is rapid. 30 minutes is the peak window before negative feedback loops (I

      
      B resynthesis) begin.
      
  • Fixation & Staining:

    • Remove media and fix with 4% Paraformaldehyde (PFA) for 15 mins.

    • Permeabilize with 0.1% Triton X-100/PBS for 10 mins.

    • Block with 3% BSA for 30 mins.

    • Primary Antibody: Anti-NF

      
      B p65 (RelA) [1:500] in blocking buffer (Overnight at 4°C).
      
    • Secondary Antibody: Goat anti-Rabbit Alexa Fluor® 488 + DAPI (nuclear stain) [1:1000] (1 hour at RT).

  • Image Acquisition:

    • Instrument: Opera Phenix or CellInsight CX7.

    • Channels: DAPI (Nuclei), FITC/GFP (p65).

    • Take 4-9 fields per well to ensure statistical robustness.

  • Image Analysis (Algorithm):

    • Mask 1 (Nuclei): Define based on DAPI signal.

    • Mask 2 (Cytoplasm): Define as a ring region (2-4 pixels wide) surrounding Mask 1.

    • Calculation: Measure Mean Intensity of p65 in Mask 1 vs. Mask 2.

    • Output: Translocation Ratio = (Nuclear Intensity / Cytoplasmic Intensity).

Data Analysis & Validation Standards

Z-Factor Calculation

For assay validation, run a plate with 50% Negative Controls (DMSO + TNF


) and 50% Positive Controls (Known IKK inhibitor e.g., BMS-345541 + TNF

).


  • 
    : Standard Deviation
    
  • 
    : Mean signal
    
  • Target:

    
     indicates an excellent assay.
    
Interpreting Results for 4-Amino-1H-indole-6-carboxamide[1][6][7][8][9][10]
  • Potent Inhibition: Low Luminescence (Protocol 1) AND Low Nuclear/Cyto Ratio (Protocol 2).

  • Cytotoxicity Artifact: Low Luminescence (Protocol 1) BUT High Nuclear/Cyto Ratio (Protocol 2) or low nuclei count (DAPI loss).

  • Fluorescence Interference: If the compound is autofluorescent (common with indoles), rely on the Luciferase assay or use Far-Red secondary antibodies (Alexa 647) in the imaging protocol.

References

  • Bingul, M., et al. (2020).[4] "The design of novel 4,6-dimethoxyindole based hydrazide-hydrazones: Molecular modeling, synthesis and anticholinesterase activity." Journal of Molecular Structure. Link(Demonstrates synthesis and bioactivity of the 4-amino-indole-6-carboxamide scaffold).

  • Waelchli, R., et al. (2006). "Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK." Bioorganic & Medicinal Chemistry Letters. Link(Establishes the standard for IKK inhibitor structural requirements).

  • Di, Z., et al. (2012).

    
    B Nuclear Translocation Kinetics in High-Throughput Screening." PLOS ONE. Link(Methodological basis for Protocol 2).
    
  • Olsen, C. "Monitor NF-

    
    B activation with dual luciferase reporter assay." Molecular Devices Application Notes. Link(Methodological basis for Protocol 1).
    
  • PubChem Compound Summary. "4-Amino-1H-indole-6-carboxamide." National Library of Medicine. Link(Chemical structure verification).

Sources

Application

Using 4-Amino-1H-indole-6-carboxamide in Alzheimer's disease research models.

An In-Depth Guide to the Application of 4-Amino-1H-indole-6-carboxamide in Alzheimer's Disease Research Models Authored by: Gemini, Senior Application Scientist Abstract Alzheimer's disease (AD) is a multifactorial neuro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 4-Amino-1H-indole-6-carboxamide in Alzheimer's Disease Research Models

Authored by: Gemini, Senior Application Scientist

Abstract

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau neurofibrillary tangles (NFTs).[1] The complexity of AD necessitates the exploration of multi-target therapeutic strategies.[2] The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown promise in targeting various aspects of AD pathology, including the inhibition of cholinesterases and protein aggregation.[3] This document provides a detailed guide for researchers on the utilization of 4-Amino-1H-indole-6-carboxamide, a representative of the aminoindole carboxamide class, in preclinical AD research models. We will explore its potential mechanisms of action, focusing on the inhibition of Rho-associated kinase (ROCK), a pathway increasingly implicated in AD pathogenesis, and its effects on tau pathology.[4] This guide offers detailed protocols for in vitro biochemical assays and cell-based models to rigorously evaluate the therapeutic potential of this compound class.

Scientific Foundation: Targeting Key Pathologies in Alzheimer's Disease

The core pathologies of AD, Aβ plaques and tau tangles, trigger a cascade of downstream events including neuroinflammation, synaptic dysfunction, and ultimately, neuronal death.[4][5] Effective therapeutic candidates may act on one or more of these processes. The 4-aminoindole carboxamide scaffold has emerged as a versatile platform for developing agents against neurodegeneration.

Potential Mechanisms of Action:

  • Inhibition of Tau Protein Aggregation: Derivatives of 4-aminoindole carboxamide have been shown to directly interfere with the aggregation of the 2N4R tau isoform, a key component of NFTs.[1][6] This anti-oligomer and anti-fibril activity presents a direct route to mitigating tauopathy.[7]

  • Cholinesterase Inhibition: The indole structure is a known pharmacophore for inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Since the decline of the neurotransmitter acetylcholine is a key feature of AD, cholinesterase inhibition is a clinically validated therapeutic strategy.[8]

  • Modulation of Kinase Signaling (ROCK): The Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that are activated in AD brains.[4] They play a crucial role in regulating the actin cytoskeleton and their overactivation can lead to neurite retraction and synaptic loss. Furthermore, ROCK signaling can influence the activity of other kinases, like GSK-3β, which are directly involved in the hyperphosphorylation of tau.[9][10] Targeting ROCK is therefore a promising strategy to address both cytoskeletal instability and tau pathology.

This guide will focus on providing the experimental framework to validate the effect of 4-Amino-1H-indole-6-carboxamide on the ROCK signaling pathway and its downstream consequences on tau phosphorylation in relevant AD models.

In Vitro Biochemical Evaluation: ROCK Kinase Inhibition Assay

The first crucial step is to determine if the compound directly engages its putative kinase target. A biochemical assay using purified recombinant ROCK enzyme is the gold standard for this purpose. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction, providing a quantitative measure of enzyme activity.[11]

Protocol 2.1: In Vitro ROCK2 Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 4-Amino-1H-indole-6-carboxamide against the ROCK2 enzyme.

Principle: The assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. The generated ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to kinase activity.

Materials:

  • Recombinant active ROCK2 enzyme

  • ROCK2 substrate (e.g., recombinant MYPT1)[12][13]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[11]

  • 4-Amino-1H-indole-6-carboxamide (test compound)

  • Positive Control Inhibitor (e.g., Y-27632 or Fasudil)[4][14]

  • DMSO (vehicle)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Amino-1H-indole-6-carboxamide in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be used to generate a dose-response curve.

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution (or DMSO vehicle for 0% inhibition control, and a known inhibitor for 100% inhibition control) to the wells of a 384-well plate.

  • Enzyme and Substrate/ATP Mix Preparation:

    • Dilute the ROCK2 enzyme in Kinase Buffer to the desired concentration (previously determined via enzyme titration).[11]

    • Prepare a Substrate/ATP mix in Kinase Buffer. The ATP concentration should ideally be at its Km value for the enzyme to ensure sensitive IC50 determination.

  • Kinase Reaction:

    • Add 2 µL of the diluted ROCK2 enzyme to each well.

    • Initiate the reaction by adding 2 µL of the Substrate/ATP mix to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (as per ADP-Glo™ protocol):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle (0% inhibition) and positive control inhibitor (100% inhibition) wells.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).

ParameterRecommended Starting ConditionRationale
Compound Concentration 1 nM to 100 µMCovers a wide range to accurately determine IC50.
ATP Concentration At or near Km for ROCK2Provides sensitive detection of competitive inhibitors.
Incubation Time 60 minutesAllows for sufficient product formation without depleting substrate.[11]
Controls DMSO (vehicle), Y-27632 (positive)Essential for data normalization and assay validation.

Cellular Models for Assessing Compound Efficacy

Once direct target engagement is confirmed, the next step is to evaluate the compound's activity in a disease-relevant cellular context. Human neuroblastoma SH-SY5Y cells are a widely used model as they can be differentiated into a neuronal phenotype and can be manipulated to exhibit AD-like pathology.[15] More advanced models include 3D human neural stem cell cultures that can recapitulate both amyloid plaques and tau tangles.[16][17][18]

Diagram 1: Hypothesized ROCK Signaling Cascade in AD

This diagram illustrates the pathway where 4-Amino-1H-indole-6-carboxamide is hypothesized to act.

ROCK_Pathway Abeta Aβ Oligomers & Other Stressors RhoA RhoA-GTP (Active) Abeta->RhoA ROCK ROCK RhoA->ROCK MYPT1 MYPT1 ROCK->MYPT1 P Actin Actin Cytoskeleton Destabilization ROCK->Actin GSK3b GSK-3β ROCK->GSK3b Indirect Activation Compound 4-Amino-1H-indole- 6-carboxamide Compound->ROCK Inhibition pMYPT1 p-MYPT1 (Inactive) SynapseLoss Synaptic Dysfunction & Neurite Retraction Actin->SynapseLoss Tau Tau pTau Hyperphosphorylated Tau (p-Tau) NFT Neurofibrillary Tangles (NFTs) pTau->NFT GSK3b->Tau P NFT->SynapseLoss

Caption: Hypothesized ROCK signaling pathway in AD and the inhibitory target of the compound.

Protocol 3.1: Cellular Assay for Tau Phosphorylation in an SH-SY5Y Model

This protocol describes how to treat differentiated SH-SY5Y cells with Aβ oligomers to induce tau hyperphosphorylation and then assess the protective effects of the test compound.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Differentiation Medium: DMEM/F12 with 0.5-1% FBS and 10 µM Retinoic Acid.[15]

  • Amyloid-β (1-42) peptide

  • 4-Amino-1H-indole-6-carboxamide

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Reagents for Western Blotting

Procedure:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in standard growth medium.

    • Seed cells onto plates at an appropriate density.

    • After 24 hours, switch to Differentiation Medium and culture for 3-5 days to induce a neuronal phenotype.[15]

  • Preparation of Aβ Oligomers: Prepare oligomeric Aβ(1-42) according to established protocols (e.g., incubation at 4°C for 24 hours). This step is critical as monomeric Aβ is significantly less toxic.

  • Compound Treatment:

    • Pre-treat the differentiated cells with various concentrations of 4-Amino-1H-indole-6-carboxamide (or vehicle) for 1-2 hours.

    • Add Aβ oligomers (e.g., 5 µM final concentration) to the wells.

    • Incubate for an additional 24-48 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly on the plate with ice-cold lysis buffer.

    • Collect lysates and clarify by centrifugation.

  • Downstream Analysis: Proceed to Western Blotting (Protocol 3.2) to analyze protein phosphorylation levels.

Biochemical Validation: Western Blotting

Western blotting is essential to quantify changes in protein phosphorylation, confirming the mechanism of action within the cell.

Protocol 4.1: Western Blot for p-MYPT1 and p-Tau

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.[19]

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[19]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

    • To assess ROCK activity: anti-phospho-MYPT1 (Thr696).

    • To assess tau pathology: anti-phospho-Tau (e.g., Ser396, Thr231), and total Tau antibody.[20]

    • Loading control: anti-β-Actin or anti-GAPDH.

  • Washing: Wash the membrane 3x with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphoprotein signal to the total protein and then to the loading control.

Diagram 2: Overall Experimental Workflow

This diagram provides a high-level overview of the experimental strategy.

Workflow cluster_invitro In Vitro Validation cluster_incellulo Cell-Based Efficacy cluster_biochem Biochemical Analysis A1 Step 1: In Vitro ROCK Kinase Assay A2 Step 2: Determine IC50 of Compound A1->A2 B1 Step 3: Culture & Differentiate SH-SY5Y Cells A2->B1 B2 Step 4: Treat with Compound & Aβ Oligomers B1->B2 B3 Step 5: Cell Lysis & Sample Collection B2->B3 C1 Step 6: Western Blot for p-MYPT1 & p-Tau B3->C1 C2 Step 7: Quantify & Analyze Phosphorylation Changes C1->C2 Conclusion Conclusion: Evaluate Therapeutic Potential C2->Conclusion

Caption: A streamlined workflow from in vitro target validation to cell-based analysis.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial preclinical evaluation of 4-Amino-1H-indole-6-carboxamide in Alzheimer's disease models. By systematically validating its effect on a key signaling pathway (ROCK) and a core pathological hallmark (tau hyperphosphorylation), researchers can build a strong data package to support further development. Positive results from these studies would warrant progression into more complex models, such as 3D cell cultures or in vivo animal studies, to assess effects on memory, plaque deposition, and neuroinflammation.[16][21][22] The multi-target potential of the aminoindole carboxamide scaffold makes it an exciting area for the discovery of next-generation AD therapeutics.

References

  • Choi, S. H., Kim, Y. H., Hebisch, M., Sliwinski, C., Lee, S., D'Avanzo, C., Chen, H., Hooli, B., Asselin, C., Muffat, J., Klee, J. B., Zhang, C., Wainger, B. J., Peitz, M., Kovacs, D. M., Woolf, C. J., Wagner, S. L., Tanzi, R. E., & Kim, D. Y. (2014). A three-dimensional human neural cell culture model of Alzheimer's disease. Nature, 515(7526), 274–278. [Link]

  • Raja, W. K., Mungenast, A. E., Lin, Y. T., Ko, T., Abdurrob, F., Seo, J., & Tsai, L. H. (2016). A 3D human neural cell culture system for modeling Alzheimer's disease. Nature Protocols, 11(8), 1475–1496. [Link]

  • Kim, Y. H., & Tanzi, R. E. (2015). Three-Dimensional Cultures of Human Neural Stem Cells: An Application for Modeling Alzheimer's Disease Pathogenesis. In Human Stem Cell Technology and Biology (pp. 245-257). Springer, New York, NY. [Link]

  • Ferreira, D. F., Moreira, S., Bicker, J., & Falcão, A. (2023). 2D and 3D Models of Alzheimer's Disease: Investigating Neuron-like Cells in Oxidative Environments. ACS Omega. [Link]

  • YMER. (2024). STRUCTURAL DESIGN AND SYNTHESIS OF 4-AMINO-1H- INDOLE-6-CARBOXAMIDE DERIVATIVES TARGETING CHOLINESTERASE ENZYMES. YMER, 23(03). [Link]

  • Sosa, M. G., Dettmer, U., Rochet, J. C., & Cisneros, J. A. (2023). Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation. Results in Chemistry, 5, 100938. [Link]

  • Sosa, M. G., Dettmer, U., Rochet, J. C., & Cisneros, J. A. (2023). Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation. PubMed. [Link]

  • Cell Biolabs, Inc. (n.d.). 96-well ROCK Activity Assay Kit. Retrieved February 20, 2026, from [Link]

  • Henderson, T., & Shim, J. (2024). Rock inhibitors in Alzheimer's disease. Frontiers in Molecular Neuroscience, 17, 1355447. [Link]

  • Sosa, M. G., Dettmer, U., Rochet, J. C., & Cisneros, J. A. (2023). Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation. ResearchGate. [Link]

  • FAPESP. (2023). Researchers develop chemical compound with potential against Alzheimer's disease. EurekAlert!. [Link]

  • Guzman Sosa, M. (2022). EVALUATION OF AMINOINDOLE CARBOXAMIDES AND TRIAZINES AS POTENTIAL ANTI-AGGREGATION AGENTS OF PROTEIN MISFOLDING DISEASES. Purdue University. [Link]

  • Yang, R., et al. (2024). Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the treatment of Alzheimer's disease. Bioorganic Chemistry, 153, 107954. [Link]

  • Franciosi, S., et al. (2006). Broad-spectrum effects of 4-aminopyridine to modulate amyloid beta1-42-induced cell signaling and functional responses in human microglia. The Journal of Neuroscience, 26(45), 11652–11664. [Link]

  • Hsieh, Y. F., et al. (2017). The Potential of Indole/Indolylquinoline Compounds in Tau Misfolding Reduction by Enhancement of HSPB1. Molecular Neurobiology, 54(8), 6136–6146. [Link]

  • Lin, C. H., et al. (2021). Novel Biomarkers of Alzheimer's Disease: Based Upon N-methyl-D-aspartate Receptor Hypoactivation and Oxidative Stress. International Journal of Molecular Sciences, 22(17), 9448. [Link]

  • Zhang, X., et al. (2021). Amyloid-β toxicity modulates tau phosphorylation through the PAX6 signalling pathway. Nature Communications, 12(1), 6221. [Link]

  • Maldonado, P. D., et al. (2024). Molecular mechanism analysis and network pharmacology of capsaicin in Alzheimer's and Parkinson's diseases: an in silico study. Open Exploration, 1, 1-15. [Link]

  • Iacopetta, D., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(9), 2096. [Link]

  • Iacopetta, D., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]

  • Belluti, F., et al. (2021). First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. MDPI. [Link]

  • University of California - San Diego. (2011). Potential new drug candidate found for Alzheimer's disease. ScienceDaily. [Link]

Sources

Method

Crystallization techniques for 4-Amino-1H-indole-6-carboxamide for X-ray crystallography.

Executive Summary This application note details the crystallization protocols for 4-Amino-1H-indole-6-carboxamide , a scaffold frequently utilized in fragment-based drug discovery (FBDD) for kinase inhibitors (e.g., targ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the crystallization protocols for 4-Amino-1H-indole-6-carboxamide , a scaffold frequently utilized in fragment-based drug discovery (FBDD) for kinase inhibitors (e.g., targeting the hinge region of JNK or CDK enzymes).[1][2]

Achieving diffraction-quality single crystals of this molecule is challenging due to its planar aromatic geometry and competing hydrogen-bond donors/acceptors .[1][2] The indole core promotes strong


-

stacking (leading to 2D needles), while the 6-carboxamide and 4-amino groups create aggressive hydrogen bonding networks that can result in rapid, amorphous precipitation.[1][2]

This guide moves beyond standard screening to provide a rational, mechanistic approach to controlling nucleation and growth.[2]

Physicochemical Analysis & Solubility Profiling

Before attempting crystallization, one must understand the intermolecular forces at play.[2]

Molecular "Personality"[1][2]
  • Planarity: The indole system is flat. Without steric bulk to disrupt packing, molecules will naturally stack like sheets of paper, resulting in thin, fragile needles unsuitable for X-ray analysis.[2]

  • Amphoteric Nature:

    • Basic: 4-Amino group (weakly basic).[1][2]

    • Acidic:[1] Indole N-H (very weak, pKa ~16).[2]

    • Neutral/Polar: Carboxamide (strong H-bond donor/acceptor).[1][2]

  • Implication: pH tuning is a critical variable.[2] Protonating the amine (low pH) or deprotonating the indole (high pH) significantly alters solubility and crystal packing.

Solubility Screening Protocol (Self-Validating)

Do not proceed to crystallization until you define the "Zone of Supersaturation."[1][2]

Protocol:

  • Weigh 5 mg of sample into 5 separate HPLC vials.

  • Add solvent in 10

    
    L increments, vortexing between additions.
    
  • Target concentration: 10–25 mg/mL .

Solvent ClassSolvent CandidateExpected ResultUsage in Crystallization
Polar Aprotic DMSO, DMFHigh SolubilityGood Solvent (Base for vapor diffusion)
Polar Protic Methanol, EthanolModerate SolubilityGood Solvent (Evaporation)
Non-Polar Hexane, TolueneInsolubleAnti-Solvent (Precipitant)
Chlorinated DCM, ChloroformLow/ModerateModifier (Slows evaporation)

Experimental Workflows

Workflow Logic (Visualization)

The following diagram outlines the decision process for selecting the correct crystallization technique based on solubility data.

G Start Start: Solubility Test HighSol Soluble in MeOH/EtOH? Start->HighSol YesSol Yes HighSol->YesSol NoSol No (Only DMSO/DMF) HighSol->NoSol MethodA Method A: Slow Evaporation (+ Additives) YesSol->MethodA Preferred MethodB Method B: Vapor Diffusion (Sitting Drop) NoSol->MethodB Standard MethodC Method C: Solvothermal (High P/T) NoSol->MethodC If B fails Analysis X-ray Diffraction MethodA->Analysis MethodB->Analysis MethodC->Analysis

Figure 1: Decision tree for selecting crystallization methodology based on initial solubility profiling.

Method A: Controlled Vapor Diffusion (Sitting Drop)

Best for: Samples soluble only in high-boiling solvents (DMSO/DMF).[1][2]

Rationale: This method slowly introduces an anti-solvent (precipitant) via the vapor phase, gently pushing the system into supersaturation without shocking it into amorphous precipitation.

Protocol:

  • Stock Solution: Dissolve compound at 20 mg/mL in DMSO. Filter through a 0.22

    
    m PTFE filter (critical to remove dust nucleation sites).[2]
    
  • Reservoir Solution: Prepare 500

    
    L of anti-solvent (e.g., 30% PEG 400 in water, or 100% Isopropanol).[2]
    
  • Drop Setup: In a sitting drop bridge/well, mix:

    • 1

      
      L Stock Solution
      
    • 1

      
      L Reservoir Solution
      
  • Seal: Use clear packing tape or grease-sealed cover slides.[1][2]

  • Incubation: Store at 20°C. If no crystals appear in 3 days, move to 4°C.

Expert Tip: If you see "skin" formation (amorphous layer), reduce the stock concentration to 10 mg/mL and increase the drop ratio to 2:1 (Protein:Reservoir equivalent).

Method B: Slow Evaporation with "Stacking Disruptors"

Best for: Samples soluble in Methanol/Ethanol.[1]

Rationale: The planar nature of 4-amino-indole-carboxamide favors 2D growth (needles).[1][2] To force 3D growth (prisms/blocks), we add a "disruptor" molecule that transiently interacts with the flat surface, slowing the fastest growing face.

Protocol:

  • Solution: Dissolve 5 mg in 1 mL Methanol.

  • Additive: Add 5% (v/v) Toluene or 1% (v/v) Acetic Acid.

    • Why Toluene? It engages in

      
      -
      
      
      
      interactions but cannot incorporate into the lattice, effectively "capping" the stacking axis.[2]
    • Why Acetic Acid? It modulates the protonation state of the 4-amino group, altering H-bond donor capabilities.[1][2]

  • Vessel: Use a small glass vial (GC vial).

  • Control: Cover with Parafilm and poke one single hole with a 22G needle.[2]

  • Timeline: Allow to stand undisturbed for 5–7 days.

Optimization: The "Needle" Problem

A common failure mode for this molecule is the formation of hair-like needles that do not diffract well.

ObservationDiagnosisCorrective Action
Shower of micro-needles Nucleation rate too highReduce concentration by 50%; Add 10% Glycerol to increase viscosity.[1][2]
Thin, flexible plates 2D Growth dominanceSwitch solvent to one with different polarity (e.g., Acetone/Water mix).[2]
Twinning (Intergrown crystals) Rapid growthLower temperature to 4°C; Use Seeding .

Seeding Protocol (The "Crush and Soak"):

  • Take a needle cluster from a previous attempt.[2]

  • Crush it in 50

    
    L of fresh mother liquor using a seed bead or needle.
    
  • Prepare a new crystallization drop (Method A).[2]

  • Dip a cat whisker or horse hair into the crushed seed stock and streak it once through the new drop.

  • This provides a template for growth at lower supersaturation levels.[2]

X-ray Data Collection & Cryoprotection

Organic crystals contain significant solvent channels.[2] Flash-cooling without protection will cause ice formation and lattice destruction.[1][2]

Cryoprotection Strategy

Do not use aqueous cryoprotectants if your crystal grew in organic solvent.[2]

  • Option 1 (Paratone-N Oil): The universal standard.[1][2] Drag the crystal through a drop of Paratone-N to strip excess solvent, then mount.[1][2]

  • Option 2 (Mother Liquor + PEG): If grown in aqueous/PEG mixtures, increase the PEG 400 concentration to 30% in a separate drop and briefly soak (10–30 seconds) before freezing.

Beamline Logic[1][2]
  • Energy: Use Cu K

    
     (
    
    
    
    = 1.5418 Å) for absolute configuration determination if chiral impurities are suspected, though Mo K
    
    
    (
    
    
    = 0.7107 Å) is standard for small molecules.
  • Exposure: Aromatic amides are relatively radiation-hard, but the amino group can be sensitive.[2] Collect a low-dose screening image first.[1][2]

References

  • Hampton Research. Crystallization Screening Protocols.[2][3] Retrieved from [Link][3]

  • Rupp, B. (2009).[2] Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology.[2] Garland Science.[2]

  • Cambridge Crystallographic Data Centre (CCDC). Small Molecule Crystallization Tips. Retrieved from [Link]

  • Newman, J. (2006).[2] A review of techniques for maximizing the diffraction limits of crystals. Acta Crystallographica Section D. Retrieved from [Link]

Disclaimer: Crystallization is an empirical science.[2] While these protocols are based on chemical principles and structural analogues, individual batch purity can significantly affect results.[2]

Sources

Application

Application Notes &amp; Protocols: In Vivo Efficacy Testing of 4-Amino-1H-indole-6-carboxamide

Abstract The indole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting critical signaling pathways in disease. This document outlines a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting critical signaling pathways in disease. This document outlines a comprehensive in vivo experimental design for evaluating the efficacy of a novel investigational compound, 4-Amino-1H-indole-6-carboxamide. For the purpose of this guide, we will posit that this compound has been identified through high-throughput screening as a potent inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1). Overactivation of PARP-1 is a key pathological mechanism in various conditions, including neuroinflammation, where it leads to cellular energy depletion and programmed cell death (parthanatos). This guide provides a detailed rationale and step-by-step protocols for a first-pass efficacy study in a robust murine model of acute neuroinflammation, designed for researchers, scientists, and drug development professionals.

Scientific Rationale & Background

PARP-1 is a nuclear enzyme that plays a critical role in DNA repair. However, upon excessive DNA damage, often triggered by severe oxidative stress seen in neuroinflammatory conditions, PARP-1 becomes overactivated. This leads to the synthesis of large amounts of Poly(ADP-ribose) (PAR) polymers, consuming cellular nicotinamide adenine dinucleotide (NAD+) and, consequently, depleting ATP stores. This energy crisis culminates in mitochondrial dysfunction and AIF-mediated cell death, a process known as parthanatos.[1] Inhibiting PARP-1 can preserve the cellular energy pool and prevent this cascade, making it a highly attractive therapeutic strategy for neurodegenerative and neuroinflammatory diseases.

Our hypothetical compound, 4-Amino-1H-indole-6-carboxamide (hereafter "Cmpd-X"), is postulated to be a selective PARP-1 inhibitor. The primary objective of this in vivo study is to assess its ability to mitigate the cognitive and neuroinflammatory consequences of an acute systemic inflammatory challenge in mice.

The PARP-1 Overactivation Pathway

The diagram below illustrates the signaling cascade initiated by an inflammatory insult, leading to PARP-1-mediated cell death, and highlights the therapeutic intervention point for Cmpd-X.

LPS Inflammatory Stimulus (e.g., LPS) ROS_RNS Oxidative Stress (ROS/RNS) LPS->ROS_RNS DNA_Damage DNA Strand Breaks ROS_RNS->DNA_Damage PARP1 PARP-1 Activation DNA_Damage->PARP1 NAD NAD+ Depletion PARP1->NAD Consumes NAD+ PAR PAR Polymer Synthesis PARP1->PAR ATP ATP Depletion (Energy Crisis) NAD->ATP AIF AIF Translocation to Nucleus ATP->AIF Cell_Death Cell Death (Parthanatos) AIF->Cell_Death CmpdX Cmpd-X (PARP-1 Inhibitor) CmpdX->PARP1 Inhibits

Caption: PARP-1 overactivation cascade in neuroinflammation.

In Vivo Experimental Design

A robust experimental design is paramount for generating reproducible and translatable data.[2][3] This study will employ a well-validated lipopolysaccharide (LPS) challenge model to induce acute systemic inflammation and associated neuroinflammation.[4][5]

Animal Model and Justification
  • Species/Strain: Male C57BL/6J mice, 8-10 weeks old.

  • Rationale: C57BL/6J is an inbred strain widely used in neuroinflammation and behavioral research, known for its well-characterized immune response and consistent behavioral phenotypes, ensuring study reproducibility.[4] Male mice are often selected in initial studies to avoid confounding variables from the estrous cycle.

Experimental Groups and Controls

Proper controls are essential to validate the model and interpret the effects of the test compound. To minimize bias, all treatments and behavioral assessments should be conducted by an experimenter blinded to the group allocations.[3]

Group IDNPre-treatment (T = -30 min)Challenge (T = 0)Description
G1 10Cmpd-X Vehicle (IP)Saline (IP)Sham / Negative Control
G2 10Cmpd-X Vehicle (IP)LPS (0.5 mg/kg, IP)Disease / Positive Control
G3 10Olaparib (50 mg/kg, IP)LPS (0.5 mg/kg, IP)Reference Compound
G4 10Cmpd-X (Low Dose, IP)LPS (0.5 mg/kg, IP)Test Article - Dose 1
G5 10Cmpd-X (Mid Dose, IP)LPS (0.5 mg/kg, IP)Test Article - Dose 2
G6 10Cmpd-X (High Dose, IP)LPS (0.5 mg/kg, IP)Test Article - Dose 3
  • Sample Size (N): A sample size of 10 mice per group is often sufficient to detect meaningful differences in behavioral and biochemical endpoints in this model, though a formal power analysis based on expected effect size and variance is recommended.[6]

Dosing, Formulation, and Administration
  • Compound Formulation: Cmpd-X and Olaparib will be formulated in a vehicle of 5% DMSO, 10% Tween® 80, and 85% Saline. The vehicle must be tested for any intrinsic effects.

  • Route of Administration: Intraperitoneal (IP) injection is selected for its reliability, rapid systemic absorption, and ease of administration in rodents.[7][8]

  • Dose Selection: The doses for Cmpd-X should be determined from prior Maximum Tolerated Dose (MTD) studies. A typical three-dose design (e.g., 10, 30, 100 mg/kg) is standard for establishing a dose-response relationship.

Experimental Workflow Diagram

The overall study timeline is depicted below, outlining key events from animal acclimatization to endpoint analysis.

acclimate Acclimatization (7 Days) baseline Baseline Handling acclimate->baseline dosing Pre-treatment (Cmpd-X / Vehicle) T = -30 min baseline->dosing lps Inflammatory Challenge (LPS / Saline) T = 0 dosing->lps behavior Y-Maze Behavioral Test T = +4 hours lps->behavior euthanasia Euthanasia & Tissue Collection T = +6 hours behavior->euthanasia analysis Biomarker Analysis (ELISA, WB, IHC) euthanasia->analysis

Caption: Overall experimental workflow and timeline.

Detailed Methodologies & Protocols

Adherence to standardized protocols is crucial for scientific rigor. The following methods should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 3.1: Induction of LPS-Mediated Neuroinflammation
  • Preparation: Prepare a fresh solution of LPS (from E. coli O111:B4) in sterile, pyrogen-free 0.9% saline to a final concentration of 0.05 mg/mL.

  • Animal Handling: Gently restrain the mouse, exposing the lower abdominal quadrants.[9]

  • Injection: Using a 27-gauge needle, inject the LPS solution (or saline for G1) intraperitoneally at a volume of 10 mL/kg body weight to achieve a dose of 0.5 mg/kg.[7]

  • Monitoring: Return the animal to its home cage and monitor for signs of sickness behavior (e.g., piloerection, lethargy), which are expected within 2-4 hours.

Protocol 3.2: Cmpd-X Formulation and Administration
  • Formulation: Prepare the required concentrations of Cmpd-X and the reference compound (Olaparib) in the vehicle (5% DMSO, 10% Tween® 80, 85% Saline). Ensure the solution is homogenous.

  • Administration: 30 minutes prior to the LPS challenge, administer the appropriate compound or vehicle via IP injection at a volume of 10 mL/kg.

Protocol 3.3: Cognitive Assessment - Y-Maze Spontaneous Alternation

This test assesses spatial working memory based on the innate tendency of rodents to explore novel arms of a maze.[10] Neuroinflammation is known to impair this function.

  • Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high walls) labeled A, B, and C.

  • Procedure (T = +4 hours post-LPS): a. Place the mouse at the end of one arm (e.g., Arm A) and allow it to explore freely for 5 minutes. b. Record the sequence of arm entries (e.g., A, B, C, B, A, C...). An arm entry is counted when all four paws are within the arm. c. An "alternation" is defined as three consecutive entries into different arms (e.g., ABC, BCA, CAB).

  • Calculation:

    • Percent Alternation = [Number of Alternations / (Total Arm Entries - 2)] * 100

  • Interpretation: A decrease in percent alternation in the LPS group (G2) compared to the Sham group (G1) indicates a cognitive deficit. An effective treatment should rescue this deficit.

Protocol 3.4: Post-Mortem Tissue Collection and Analysis
  • Euthanasia (T = +6 hours post-LPS): Euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Brain Extraction: Rapidly dissect the brain on ice. For biochemical analysis, the hippocampus and cortex should be isolated, snap-frozen in liquid nitrogen, and stored at -80°C. For histology, the brain hemisphere should be fixed in 4% paraformaldehyde.[11]

  • Target Engagement (Western Blot): a. Homogenize cortical tissue and perform protein quantification. b. Run samples on an SDS-PAGE gel, transfer to a PVDF membrane. c. Probe with a primary antibody against PAR (Poly-ADP-ribose) and a loading control (e.g., GAPDH). d. A significant increase in PAR signal in the LPS group (G2) and its reduction in treatment groups (G3-G6) confirms PARP-1 inhibition.

  • Neuroinflammation (ELISA): a. Homogenize hippocampal tissue. b. Use commercial ELISA kits to quantify protein levels of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • Microglial Activation (Immunohistochemistry - IHC): a. Section the fixed brain tissue. b. Perform IHC staining using an antibody against Iba1, a marker for microglia/macrophages.[12] c. Quantify the number and analyze the morphology of Iba1-positive cells. Activated microglia exhibit a transition from a ramified to an amoeboid shape.

Data Presentation & Statistical Analysis

Data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups against the LPS control group (G2). A p-value of <0.05 is typically considered statistically significant.

Table 4.1: Hypothetical Efficacy Data Summary
Group IDTreatmentY-Maze Alternation (%)Hippocampal TNF-α (pg/mg protein)Cortical PAR Signal (Fold Change)
G1 Sham75 ± 450 ± 81.0 ± 0.2
G2 LPS + Vehicle52 ± 5250 ± 308.5 ± 1.1*
G3 LPS + Olaparib68 ± 6#110 ± 15#1.8 ± 0.4#
G4 LPS + Cmpd-X (Low)58 ± 5190 ± 256.2 ± 0.9
G5 LPS + Cmpd-X (Mid)65 ± 4#145 ± 20#3.1 ± 0.6#
G6 LPS + Cmpd-X (High)71 ± 5#95 ± 12#1.5 ± 0.3#
Data are presented as Mean ± SEM. *p<0.05 vs. Sham; #p<0.05 vs. LPS + Vehicle.

Conclusion & Future Directions

This application note provides a comprehensive framework for the initial in vivo evaluation of 4-Amino-1H-indole-6-carboxamide as a potential PARP-1 inhibitor for neuroinflammatory conditions. A positive outcome, characterized by a dose-dependent improvement in cognitive function and a reduction in neuroinflammatory and target engagement biomarkers, would strongly support further preclinical development. Subsequent studies could involve more chronic models of neurodegeneration (e.g., transgenic AD models)[13], detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, and assessment in other relevant disease paradigms such as ischemic stroke or oncology.[14][15][16]

References

  • Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023). Journal of Advanced Research.
  • Koprich, J., Kalia, L. V., & Brotchie, J. M. (2017). Animal Models of Parkinson's Disease. In Parkinson's Disease: Pathogenesis and Clinical Aspects. Codon Publications. Available at: [Link]

  • Melior Discovery. (n.d.). In vivo models of Parkinson's Disease. Melior Discovery.
  • Abcam. (2025). Animal Models of Parkinson's Disease. Abcam.
  • Salari, S., & Bagheri, M. (2019). In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. Physiological Research, 68(1), 17–24.
  • Creative Biolabs. (n.d.). Rodent Behavioral Tests for Cognition. Creative Biolabs.
  • Sarkisyan, G., & Hedrick, A. (2023). Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice. Journal of Personalized Medicine, 13(1), 133.
  • ResearchGate. (n.d.). Simple In Vivo Models of Alzheimer's Disease | Request PDF. ResearchGate. Available at: [Link]

  • Khan, A., et al. (2023). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Journal of Advanced Research, 55, 125-146.
  • NEUROFIT. (n.d.). In vivo and in vitro models of Parkinson's disease. NEUROFIT Preclinical Contract Research Organization (CRO).
  • Uddin, M. S., & Kabir, M. T. (2025). Modeling Alzheimer's Disease: A Review of Gene-Modified and Induced Animal Models, Complex Cell Culture Models, and Computational Modeling. International Journal of Molecular Sciences, 26(9), 5012. Available at: [Link]

  • Wyss-Coray, T., & Mucke, L. (2002). Modelling neuroinflammatory phenotypes in vivo. Journal of Neuroinflammation, 1(1), 1. Available at: [Link]

  • Zhang, Y., et al. (2016). Experimental models of Alzheimer's disease for deciphering the pathogenesis and therapeutic screening (Review). International Journal of Molecular Medicine, 37(2), 243-251. Available at: [Link]

  • Wang, S., et al. (2020). Proteomics Analysis of Brain Tissue in a Rat Model of Ischemic Stroke in the Acute Phase. Frontiers in Neurology, 11, 126. Available at: [Link]

  • Ager, R. R., et al. (2016). A Comprehensive Behavioral Test Battery to Assess Learning and Memory in 129S6/Tg2576 Mice. PLOS ONE, 11(1), e0147732. Available at: [Link]

  • Bespalov, A., et al. (2019). General Principles of Preclinical Study Design. In Handbook of Experimental Pharmacology. Springer, Berlin, Heidelberg. Available at: [Link]

  • Nakagawa, S., & Chiba, K. (2021). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Immunology, 12, 691763. Available at: [Link]

  • NEUROFIT. (n.d.). In vivo model of inflammation - LPS induced cognitive decline. NEUROFIT Preclinical Contract Research Organization (CRO).
  • Webster, S. J., et al. (2014). Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. Journal of Alzheimer's Disease, 40(2), 217-243. Available at: [Link]

  • Malkova, N. V., & Kozhemyakin, M. B. (2025). Methods for Assessing Neurodevelopmental Disorders in Mice: A Critical Review of Behavioral Tests and Methodological Considerations Searching to Improve Reliability. International Journal of Molecular Sciences, 26(7), 3745. Available at: [Link]

  • BioCanRx. (2018). Preclinical Experimental Design and Reporting Workshop. BioCanRx.
  • D'Amours, D., et al. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology, 3, 333-349. Available at: [Link]

  • Obenaus, O., et al. (2018). Brain Biomarkers in Familial Alzheimer's Disease Mouse Models. Journal of Alzheimer's Disease, 61(4), 1489-1502. Available at: [Link]

  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research.
  • Cancer Therapy Advisor. (2017). PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. Cancer Therapy Advisor.
  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. The Jackson Laboratory.
  • University of Michigan. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Research A-Z.
  • T. V. Be-Sek, et al. (2023). Mapping acute neuroinflammation in vivo with diffusion-MRI in rats given a systemic lipopolysaccharide challenge. bioRxiv. Available at: [Link]

  • Lai, C. Y., et al. (2025). The Rise of Pluripotent Stem Cell-Derived Glia Models of Neuroinflammation. Cells, 14(2), 163. Available at: [Link]

  • ResearchGate. (n.d.). Summary of preclinical guidelines for in vivo experiments identified through various database searches. ResearchGate. Available at: [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Available at: [Link]

  • Li, D., et al. (2023). Designing an In Vivo Preclinical Research Study. Bioengineering, 10(11), 1259. Available at: [Link]

  • TransCure bioServices. (2025). How to Administer a Substance to a Mouse?. TransCure bioServices.
  • Fierce Biotech. (2020). KSQ boosts PARP inhibition in animal models of ovarian and breast cancers with USP1 inhibitor. Fierce Biotech.
  • Wang, Y., et al. (2022). Analysis of the Biomarkers for Neurodegenerative Diseases in Aged Progranulin Deficient Mice. International Journal of Molecular Sciences, 23(2), 675. Available at: [Link]

  • University of Louisville. (2014). Fluid and Drug Administration. University of Louisville.
  • O'Connor, M. J., et al. (2016). The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy. Cancer Research, 76(20), 6084–6094. Available at: [Link]

  • Cytion. (n.d.). Using MDA-MB Models to Assess Novel PARP Inhibitors. Cytion.
  • Kim, J., et al. (2025). Postmortem Changes in mRNA Expression and Tissue Morphology in Brain and Femoral Muscle Tissues of Rat. International Journal of Molecular Sciences, 26(15), 8234. Available at: [Link]

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Method

Analytical methods for quantifying 4-Amino-1H-indole-6-carboxamide in biological samples.

Executive Summary & Scientific Rationale This Application Note details a robust protocol for the quantification of 4-Amino-1H-indole-6-carboxamide (hereafter 4-AIC ) in plasma and tissue homogenates. 4-AIC is a pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This Application Note details a robust protocol for the quantification of 4-Amino-1H-indole-6-carboxamide (hereafter 4-AIC ) in plasma and tissue homogenates. 4-AIC is a pharmacologically significant motif, often appearing as a metabolite of JAK inhibitors, PARP inhibitors, or as a synthetic intermediate in kinase drug discovery.

The Analytical Challenge: Quantifying 4-AIC presents three distinct physicochemical hurdles:

  • Oxidative Instability: The electron-rich 4-amino group activates the indole core, making it highly susceptible to oxidative degradation during sample processing.

  • Polarity: The coexistence of the amino and carboxamide groups creates a polar zwitterionic character, leading to poor retention on standard C18 phases and potential ion suppression from early-eluting phospholipids.

  • Isomeric Interference: Biological matrices often contain tryptophan metabolites (e.g., 5-hydroxyindoleacetic acid) that may share isobaric properties.

The Solution: This protocol utilizes Antioxidant-Stabilized Protein Precipitation (AS-PPT) coupled with Phenyl-Hexyl Chromatography . The Phenyl-Hexyl phase provides unique


 interactions with the indole ring, offering superior selectivity over C18 for separating the analyte from matrix interferences.

Physicochemical Profile & Method Strategy

PropertyValue / CharacteristicImpact on Method Design
Molecular Formula

MW: 175.19 g/mol
pKa (Predicted) ~4.2 (Aniline), ~16 (Amide)Ionizes best in Positive Mode (ESI+) at acidic pH.
LogP ~0.9 (Low/Polar)Requires high aqueous hold or HILIC; Phenyl-Hexyl chosen for alternative selectivity.
Stability Oxidation-proneCritical: All solvents must contain antioxidants (Ascorbic Acid).

Experimental Workflow (Visualized)

The following diagram outlines the critical path from sample collection to data acquisition, emphasizing the stabilization steps required for this specific analyte.

G Sample Biological Sample (Plasma/Tissue) Stabilization Stabilization Add 10mM Ascorbic Acid (Prevent Oxidation) Sample->Stabilization Immediate PPT Protein Precipitation (Cold ACN + IS) Stabilization->PPT Centrifuge Centrifugation 4°C, 15,000 x g PPT->Centrifuge Dilution Dilution 1:1 with Water (Match Initial Mobile Phase) Centrifuge->Dilution Supernatant LCMS LC-MS/MS Analysis Phenyl-Hexyl Column Dilution->LCMS

Figure 1: Critical path for 4-AIC quantification. Note the immediate addition of ascorbic acid to prevent oxidative loss of the amino-indole moiety.

Detailed Sample Preparation Protocol

Reagents:

  • Extraction Solvent: Acetonitrile (LC-MS Grade) containing 0.1% Formic Acid.

  • Stabilizer Solution: 100 mM Ascorbic Acid in water (Freshly prepared).

  • Internal Standard (IS): Indole-d7 or 5-Aminoindole (structural analog) at 100 ng/mL in Acetonitrile.

Step-by-Step Procedure:

  • Sample Thawing: Thaw plasma samples on wet ice. Do not use a water bath.

  • Matrix Stabilization:

    • Aliquot 50 µL of plasma/homogenate into a 1.5 mL amber microcentrifuge tube.

    • Immediately add 5 µL of Stabilizer Solution (Ascorbic Acid). Vortex briefly (5 sec).

  • Protein Precipitation:

    • Add 200 µL of Extraction Solvent (containing Internal Standard).

    • Note: The 4:1 ratio ensures complete protein removal.

  • Extraction: Vortex vigorously for 30 seconds. Incubate at -20°C for 10 minutes to enhance precipitation and stability.

  • Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Re-equilibration (Critical for Peak Shape):

    • Transfer 100 µL of the supernatant to a clean plate/vial.

    • Add 100 µL of 0.1% Formic Acid in Water.

    • Why? Injecting pure ACN into a high-aqueous gradient causes "solvent effects" (peak fronting). Diluting with water focuses the analyte on the column head.

LC-MS/MS Conditions

Chromatography (LC):

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Reasoning: The Phenyl-Hexyl phase engages in

      
       stacking with the indole ring, retaining 4-AIC longer than phospholipids, which elute early on this phase.
      
  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5% Loading / Desalting
0.50 5% Hold to elute salts
3.50 95% Elution of 4-AIC
4.50 95% Wash (Phospholipid removal)
4.60 5% Re-equilibration

| 6.00 | 5% | End of Run |

Mass Spectrometry (MS/MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C (High temp aids desolvation of polar amides).

MRM Transitions (Optimized): Note: Exact collision energies (CE) vary by instrument platform. These are starting values.

AnalytePrecursor (m/z)Product (m/z)CE (eV)Mechanism
4-AIC (Quant) 176.2 159.1 15Loss of

(Amide/Amino)
4-AIC (Qual) 176.2 131.1 25Loss of

(Carboxamide)
Indole-d7 (IS) 125.196.120Ring fragmentation

Method Validation Strategy (FDA/EMA Compliant)

To ensure regulatory compliance (ICH M10), the following validation parameters must be executed.

A. Linearity & Range
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    ; Accuracy ±15% (±20% at LLOQ).
    
B. Matrix Effect & Recovery

Since 4-AIC is polar, it elutes in the "suppression zone."

  • Experiment: Post-column infusion. Infuse 100 ng/mL 4-AIC at 10 µL/min while injecting a blank plasma extract.

  • Success Criteria: No significant drop in baseline signal at the retention time of 4-AIC (~2.8 min).

C. Stability (The "Stress Test")

Given the 4-amino indole instability, you must validate:

  • Benchtop Stability: 4 hours on ice (check for oxidation to quinone-imine forms).

  • Freeze-Thaw: 3 cycles at -80°C.

  • Autosampler Stability: 24 hours at 4°C (Amber vials required).

Troubleshooting & Optimization Logic

Use the following decision tree to resolve sensitivity or reproducibility issues.

Troubleshooting Problem Low Sensitivity or High Variability CheckRT Is Retention Time Stable? Problem->CheckRT UnstableRT Unstable RT: Check Column Equilibration or pH of Mobile Phase CheckRT->UnstableRT No StableRT Stable RT: Check Matrix Effect CheckRT->StableRT Yes MatrixExp Perform Post-Column Infusion StableRT->MatrixExp Suppression Signal Suppression Found: Switch to SLE or Dilute Sample Further MatrixExp->Suppression Dip in Baseline NoSuppression No Suppression: Check Oxidation (Add more Ascorbic Acid) MatrixExp->NoSuppression Flat Baseline

Figure 2: Troubleshooting logic for polar indole analysis. "SLE" refers to Supported Liquid Extraction, an alternative if PPT fails.

References

  • US Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Wiesenthal, A., et al. (2019). "Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS." Clinical Chemistry. (Demonstrates stabilization of indoles using antioxidants). Retrieved from [Link]

  • Chhonker, Y.S., et al. (2022). "A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues." Molecules. (Provides baseline parameters for indole extraction). Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 4-Amino-1H-indole-6-carboxamide as a Chemical Probe for Enzyme Studies

Introduction: The Indole Carboxamide Scaffold in Enzyme-Targeted Drug Discovery The indole nucleus represents a "privileged scaffold" in medicinal chemistry, a core structure that is capable of binding to a multitude of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Carboxamide Scaffold in Enzyme-Targeted Drug Discovery

The indole nucleus represents a "privileged scaffold" in medicinal chemistry, a core structure that is capable of binding to a multitude of biological targets with high affinity.[1] This is due in part to its structural resemblance to the amino acid tryptophan, allowing it to interact with a wide range of enzymes. The carboxamide functional group, being both a hydrogen bond donor and acceptor, further enhances the molecule's ability to form stable interactions within enzyme active sites.[1]

4-Amino-1H-indole-6-carboxamide is a member of this versatile class of compounds. Its specific substitution pattern makes it a valuable chemical probe for investigating the structure and function of various enzymes, particularly those involved in key cellular signaling pathways. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-Amino-1H-indole-6-carboxamide and its derivatives in enzyme studies, with a focus on its role as an inhibitor of Poly(ADP-ribose) polymerase (PARP) and various protein kinases.

Physicochemical Properties of 4-Amino-1H-indole-6-carboxamide

A foundational understanding of the physicochemical properties of a chemical probe is essential for designing and interpreting experimental results.

PropertyValueSource
Molecular FormulaC₉H₉N₃OPubChem
Molecular Weight175.19 g/mol PubChem
CAS Number884494-67-1PubChem[2]
AppearanceSolid-
SolubilitySoluble in DMSOGeneral knowledge for similar compounds

Mechanism of Action: Targeting Key Enzymes in Cellular Signaling

4-Amino-1H-indole-6-carboxamide and its derivatives have been shown to exert their effects by inhibiting key enzymes involved in cell signaling, DNA repair, and neurotransmission. The primary targets identified to date are Poly(ADP-ribose) polymerase (PARP), protein kinases, and cholinesterases.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP is a family of enzymes crucial for DNA repair. In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways (such as BRCA1/2 mutations), inhibiting PARP leads to a synthetic lethality, making PARP inhibitors a promising class of anticancer agents. The indole carboxamide scaffold can mimic the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of PARP and preventing the synthesis of poly(ADP-ribose) chains, which are essential for the recruitment of DNA repair proteins.[3][4]

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The 4-amino-1H-indole-6-carboxamide scaffold can serve as a basis for the development of potent and selective kinase inhibitors. For instance, derivatives have been developed as inhibitors of Protein Kinase B (Akt), a key node in cell survival and proliferation pathways.[5] These inhibitors typically act as ATP-competitive binders, occupying the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to the substrate.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that hydrolyze the neurotransmitter acetylcholine, thereby terminating its action at the synapse. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease to increase the levels of acetylcholine in the brain. A recent study has demonstrated that derivatives of 4-amino-1H-indole-6-carboxamide can act as potent inhibitors of both AChE and BuChE, suggesting their potential as chemical probes for studying cholinergic neurotransmission and as starting points for the development of new therapeutics for neurodegenerative diseases.

Below is a conceptual diagram illustrating the points of intervention of 4-Amino-1H-indole-6-carboxamide-based probes in these key signaling pathways.

Inhibition_Pathways cluster_parp DNA Damage Repair cluster_kinase Kinase Signaling cluster_cholinesterase Cholinergic Synapse DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP DNA_Repair DNA Repair PARP->DNA_Repair Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival ACh_Release Acetylcholine Release ACh_Synapse Synaptic Acetylcholine ACh_Release->ACh_Synapse Postsynaptic_Receptor Postsynaptic Receptor ACh_Synapse->Postsynaptic_Receptor ACh_Hydrolysis ACh Hydrolysis (AChE/BuChE) ACh_Synapse->ACh_Hydrolysis Probe 4-Amino-1H-indole-6-carboxamide (Chemical Probe) Probe->PARP Inhibition Probe->PI3K_Akt Inhibition Probe->ACh_Hydrolysis Inhibition

Caption: Points of enzymatic inhibition by 4-Amino-1H-indole-6-carboxamide.

Experimental Protocols: A Guide to Enzyme Inhibition Assays

The following protocols are generalized methodologies for assessing the inhibitory activity of 4-Amino-1H-indole-6-carboxamide against PARP, protein kinases, and cholinesterases. These should be optimized based on the specific enzyme, substrate, and available laboratory equipment.

Protocol 1: In Vitro PARP Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available PARP assay kits and provides a colorimetric readout of PARP activity.[6]

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (histone-coated plate)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horseradish Peroxidase)

  • HRP substrate (e.g., TMB)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., 1 M H₂SO₄)

  • 4-Amino-1H-indole-6-carboxamide (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of 4-Amino-1H-indole-6-carboxamide in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • Assay Plate Preparation: Add 50 µL of assay buffer to each well of the 96-well plate.

  • Inhibitor Addition: Add 2 µL of the diluted compound or DMSO (vehicle control) to the respective wells.

  • Enzyme Addition: Add 10 µL of recombinant PARP-1 enzyme to each well (except for the no-enzyme control).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 40 µL of a reaction mix containing activated DNA and biotinylated NAD+ to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of HRP substrate and incubate until a color develops (typically 15-30 minutes).

    • Add 100 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

Calculate the percent inhibition for each concentration of the compound using the following formula:

% Inhibition = 100 * (1 - (Abs_inhibitor - Abs_no_enzyme) / (Abs_vehicle - Abs_no_enzyme))

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol utilizes a luminescence-based assay to measure ATP consumption, which is inversely proportional to kinase activity.

Materials:

  • Recombinant protein kinase (e.g., Akt1)

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 4-Amino-1H-indole-6-carboxamide (dissolved in DMSO)

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of 4-Amino-1H-indole-6-carboxamide in DMSO.

  • Assay Plate Preparation: Add 5 µL of assay buffer to each well of the 96-well plate.

  • Inhibitor Addition: Add 1 µL of the diluted compound or DMSO (vehicle control) to the respective wells.

  • Kinase/Substrate Addition: Add 2 µL of a mixture of the kinase and substrate peptide to each well.

  • Reaction Initiation: Add 2 µL of ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion Measurement:

    • Add 10 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well, mix, and incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence using a luminometer.

Data Analysis:

The luminescence signal is inversely proportional to kinase activity. Calculate the percent inhibition for each concentration of the compound. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: Cholinesterase Inhibition Assay (Ellman's Method)

This is a classic colorimetric method for measuring cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 4-Amino-1H-indole-6-carboxamide (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of 4-Amino-1H-indole-6-carboxamide in DMSO.

  • Assay Plate Preparation: Add 140 µL of phosphate buffer to each well.

  • Inhibitor Addition: Add 20 µL of the diluted compound or DMSO (vehicle control) to the respective wells.

  • Enzyme Addition: Add 20 µL of the cholinesterase solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of the substrate (ATCI or BTCI) and 20 µL of DTNB to each well to start the reaction.

  • Data Acquisition: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.

Data Analysis:

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot. Calculate the percent inhibition for each concentration of the compound:

% Inhibition = 100 * (1 - V_inhibitor / V_vehicle)

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram outlines a general workflow for screening and characterizing enzyme inhibitors using 4-Amino-1H-indole-6-carboxamide as a chemical probe.

Experimental_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis cluster_validation Validation (Optional) Compound_Prep Prepare Serial Dilutions of 4-Amino-1H-indole-6-carboxamide Assay_Setup Set up Assay Plate: Buffer, Inhibitor, Enzyme Compound_Prep->Assay_Setup Reagent_Prep Prepare Enzyme, Substrate, and Buffer Solutions Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate Inhibitor and Enzyme Assay_Setup->Pre_incubation Reaction_Start Initiate Reaction with Substrate Pre_incubation->Reaction_Start Incubation Incubate for Defined Time Reaction_Start->Incubation Detection Add Detection Reagents Incubation->Detection Data_Acquisition Read Signal (Absorbance, Luminescence, etc.) Detection->Data_Acquisition Percent_Inhibition Calculate Percent Inhibition Data_Acquisition->Percent_Inhibition Dose_Response Generate Dose-Response Curve Percent_Inhibition->Dose_Response IC50_Determination Determine IC50 Value Dose_Response->IC50_Determination Cell_Based_Assay Cell-Based Assays IC50_Determination->Cell_Based_Assay Mechanism_Studies Mechanism of Inhibition Studies (e.g., Kinase Profiling) IC50_Determination->Mechanism_Studies

Caption: General workflow for enzyme inhibitor screening and characterization.

Quantitative Data: Inhibitory Potency of 4-Amino-1H-indole-6-carboxamide Derivatives

The following table summarizes the reported inhibitory activities (IC₅₀ values) of various derivatives of 4-amino-1H-indole-6-carboxamide against different enzyme targets. It is important to note that the specific activity of the parent compound, 4-Amino-1H-indole-6-carboxamide, may vary and should be determined experimentally.

Compound DerivativeTarget EnzymeIC₅₀ (µM)Reference
9o (a derivative)Acetylcholinesterase (AChE)0.94 ± 0.10YMER
9o (a derivative)Butyrylcholinesterase (BuChE)1.10 ± 0.05YMER
LX15 (a derivative)PARP-10.013RSC Publishing[3]
21 (a related structure)Protein Kinase B (PKBβ)~0.59 (reported as mean IC50 of standard)Journal of Medicinal Chemistry

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the experimental data, it is crucial to incorporate a self-validating system within each assay. This includes:

  • Positive and Negative Controls: Always include a known inhibitor for the target enzyme as a positive control to validate the assay's sensitivity and a vehicle control (e.g., DMSO) as a negative control to establish the baseline enzyme activity.

  • No-Enzyme Control: A control lacking the enzyme should be included to account for any background signal from the assay components.

  • Dose-Response Curves: Generating a full dose-response curve with multiple data points is essential for accurately determining the IC₅₀ value and assessing the potency of the inhibitor.

  • Statistical Analysis: Perform each experiment in triplicate and report the data as mean ± standard deviation. Statistical significance should be determined using appropriate tests.

  • Orthogonal Assays: Whenever possible, confirm the results from the primary biochemical assay with an orthogonal method, such as a cell-based assay, to ensure the observed inhibition is not an artifact of the assay format.[7]

Conclusion and Future Directions

4-Amino-1H-indole-6-carboxamide is a versatile chemical probe with demonstrated potential for studying a range of important enzyme targets. Its indole carboxamide scaffold provides a robust platform for the design of potent and selective inhibitors of PARP, protein kinases, and cholinesterases. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to utilize this compound in their enzyme-related studies.

Future research should focus on a broader characterization of the inhibitory profile of 4-Amino-1H-indole-6-carboxamide against a wider panel of enzymes to fully elucidate its selectivity. Furthermore, its use in cell-based assays and more complex biological systems will provide valuable insights into its potential as a therapeutic lead. The development of fluorescently labeled or biotinylated derivatives of this probe could also enable its use in advanced applications such as high-content screening and target identification studies.

References

  • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. BenchChem.
  • Frontiers in Pharmacology. (2022). Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening. Frontiers.
  • MDPI. (2025). Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. MDPI.
  • YMER. (2024). STRUCTURAL DESIGN AND SYNTHESIS OF 4-AMINO-1H- INDOLE-6-CARBOXAMIDE DERIVATIVES TARGETING CHOLINESTERASE ENZYMES. YMER.
  • Kanev, et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PMC.
  • R&D Systems. PARP Universal Colorimetric Assay Kit. R&D Systems.
  • Sigma-Aldrich. PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • ACS Omega. (2025). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents.
  • Biological and Molecular Chemistry. (2025). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry.
  • ACS Publications. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC.
  • ATCC. PARP Activity Assay Kit.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Journal of Medicinal Chemistry. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).
  • ResearchGate. (2025). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases.
  • PubChem. 4-amino-1H-indole-6-carboxylic acid.
  • Arkivoc. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc.
  • RSC Publishing. (2016). Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Publishing.
  • PMC. (2021).
  • MDPI. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
  • ResearchGate. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).
  • PubMed. (2014). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. PubMed.
  • PubMed. (2011). Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS)
  • MDPI. (2025). Synthesis and Characterization of 4-Indolylcyanamide: A Potential IR Probe for Local Environment. MDPI.
  • Indian Chemical Society. (2020).
  • RSC Publishing. (2023). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. RSC Publishing.
  • PMC. (2013). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA)
  • PMC. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • Semantic Scholar. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. Semantic Scholar.

Sources

Method

Application Note: Design and Synthesis of a Focused Library of 4-Amino-1H-indole-6-carboxamide Derivatives

Introduction & Scientific Rationale The 4-amino-1H-indole-6-carboxamide scaffold represents a privileged pharmacophore in modern drug discovery, particularly for targeting the ATP-binding site of protein kinases (e.g., J...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The 4-amino-1H-indole-6-carboxamide scaffold represents a privileged pharmacophore in modern drug discovery, particularly for targeting the ATP-binding site of protein kinases (e.g., JAK, BTK, IKK


).
The Pharmacophore Logic

This scaffold is designed to exploit specific interactions within the kinase hinge region:

  • Indole Core: Mimics the purine ring of ATP, providing a rigid, planar scaffold.

  • 6-Carboxamide: Acts as a critical hydrogen bond donor/acceptor motif, often interacting with the kinase hinge backbone (e.g., the gatekeeper residue or adjacent amino acids).

  • 4-Amino Vector: This position is sterically unique. Substituents here project towards the solvent-exposed front or the ribose-binding pocket , allowing for the introduction of solubilizing groups (e.g., morpholines, piperazines) or selectivity-enhancing moieties without disrupting the primary hinge binding.

This guide details a robust, modular synthetic protocol designed for the parallel generation of a focused library, prioritizing chemical yield, purity, and operational simplicity.

Computational Design & Library Strategy

Before synthesis, a virtual library should be enumerated to maximize Structure-Activity Relationship (SAR) coverage.

Design Workflow (DOT Visualization)

DesignStrategy Core 4-Amino-1H-indole-6-carboxamide (Scaffold) C6_Pos Position C6 (Hinge Binder) Target: Backbone H-Bonds Core->C6_Pos Primary Interaction C4_Pos Position C4 (Solvent Vector) Target: Solubility/Selectivity Core->C4_Pos Secondary Interaction Lib_A Sub-Library A: Primary Amides (Steric exploration) C6_Pos->Lib_A Variation Lib_B Sub-Library B: Acylated Amines (Electronic modulation) C4_Pos->Lib_B Variation

Figure 1: Strategic decomposition of the scaffold. The C6 position anchors the molecule, while the C4 position is used to tune physicochemical properties.

Retrosynthetic Analysis

To enable a divergent library approach, we utilize a late-stage diversification strategy. The synthesis hinges on the orthogonal protection of the indole nitrogen and the sequential functionalization of the C6 and C4 positions.

Key Intermediate: Methyl 4-nitro-1H-indole-6-carboxylate (Commercial or synthesized via Leimgruber-Batcho).

Synthetic Pathway:

  • N1-Protection: Essential to prevent side reactions during amide coupling.

  • C6-Amidation: Conversion of the ester to the amide (Diversity Point 1).

  • Nitro Reduction: Unmasking the C4-amine.

  • C4-Derivatization: Acylation, reductive amination, or sulfonylation (Diversity Point 2).

  • Global Deprotection: Final release of the active compound.

Detailed Synthetic Protocols

Phase 1: Scaffold Preparation (Scale-Up)

Step 1: N-Protection (SEM or Boc) Rationale: The indole NH is acidic (pKa ~16). Protection is required to increase solubility and prevent N1-acylation during subsequent steps. We prefer the Boc (tert-butyloxycarbonyl) group for its ease of removal, though SEM (2-(trimethylsilyl)ethoxymethyl) offers greater stability if harsh conditions are anticipated.

Protocol:

  • Dissolve Methyl 4-nitro-1H-indole-6-carboxylate (1.0 eq) in anhydrous THF (0.2 M).

  • Add DMAP (0.1 eq) and Di-tert-butyl dicarbonate (Boc

    
    O, 1.2 eq).
    
  • Add Triethylamine (TEA, 1.5 eq) dropwise at 0°C.

  • Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Dilute with EtOAc, wash with 0.1 M HCl, NaHCO

    
    , and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Yield Expectation: >90% (Yellow solid).

Phase 2: Library Generation (Parallel Synthesis)

This phase is designed for a 24-well or 96-well block format.

Step 2: C6-Amide Diversification (Hydrolysis + Coupling)

Direct aminolysis of the ester is often sluggish. Saponification followed by HATU coupling is more reliable for diverse amines.

A. Hydrolysis:

  • Treat N-Boc ester with LiOH (3 eq) in THF/H

    
    O (3:1) at RT for 3h.
    
  • Acidify to pH 4 with 1M citric acid to precipitate the carboxylic acid. Filter and dry.[1]

B. Amide Coupling (Diversity Point 1):

  • Dissolve the Acid intermediate (1.0 eq) in DMF (0.1 M).

  • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 5 min to activate.

  • Add the specific Amine (R

    
    -NH
    
    
    
    )
    (1.2 eq).
  • Stir at RT for 12h.

  • Purification: For library scale, perform a liquid-liquid extraction (DCM/Water) using phase separator cartridges.

Step 3: Nitro Reduction (Unmasking C4)

Rationale: Hydrogenation is cleanest, but for parallel synthesis, SnCl


 is often easier to handle if an H-cube is unavailable. However, we recommend catalytic hydrogenation for purity.

Protocol (H-Cube or Batch Hydrogenation):

  • Dissolve C6-amide intermediate in MeOH/EtOAc (1:1).

  • Add 10% Pd/C (10 wt%).

  • Stir under H

    
     balloon (1 atm) for 4-6 hours.
    
  • Filter through Celite.[1]

  • Result: 4-Amino-N-Boc-indole-6-carboxamide derivative.

Step 4: C4-Functionalization (Diversity Point 2)

This step defines the solubility profile.

Option A: Reductive Amination (for alkyl groups):

  • Dissolve 4-amino intermediate in DCE (Dichloroethane).

  • Add Aldehyde/Ketone (1.5 eq) and Acetic Acid (2 eq). Stir 30 min.

  • Add NaBH(OAc)

    
      (2.0 eq). Stir overnight.
    

Option B: Acylation (for amides):

  • Dissolve 4-amino intermediate in DCM.

  • Add Acid Chloride (1.1 eq) and Pyridine (1.5 eq).

Step 5: Global Deprotection
  • Treat the crude library members with 4N HCl in Dioxane or TFA/DCM (1:4) for 2 hours at RT.

  • Remove volatiles under vacuum (Genevac or SpeedVac).

  • Final Purification: Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Experimental Workflow Diagram

SynthesisWorkflow Start Start: Methyl 4-nitro-1H-indole-6-carboxylate Step1 Step 1: N-Boc Protection (Boc2O, DMAP) Start->Step1 Step2 Step 2: C6 Hydrolysis & Coupling (LiOH -> HATU, R1-NH2) Step1->Step2  Diversity Point 1   Step3 Step 3: Nitro Reduction (H2, Pd/C) Step2->Step3 Step4 Step 4: C4 Functionalization (Reductive Amination / Acylation) Step3->Step4  Diversity Point 2   Step5 Step 5: Global Deprotection (TFA/DCM) Step4->Step5 Final Final Library: 4-Amino-1H-indole-6-carboxamides Step5->Final

Figure 2: Step-by-step synthetic workflow for the focused library.

Data Summary & Quality Control

Typical Reagent Table
ReagentEquiv.RoleCritical Note
Boc

O
1.2Protecting GroupMonitor CO

evolution.
LiOH 3.0HydrolysisEnsure full conversion before coupling.
HATU 1.2Coupling AgentMaintain anhydrous conditions for activation.
Pd/C 10 wt%CatalystPyrophoric; keep wet with solvent.
TFA 20% v/vDeprotectionScavengers (e.g., TIPS) may be needed if indole C3 is reactive.
QC Criteria
  • Purity: >95% by LC-MS (UV 254 nm).

  • Identity: Confirmed by

    
    H-NMR (DMSO-
    
    
    
    ) showing loss of Boc (s, 9H, ~1.5 ppm) and presence of amide NH signals.[2]
  • Solubility: Dissolve in DMSO to 10 mM for biological screening.

References

  • Vertex AI Search. (2025). Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation. National Institutes of Health (PMC). [Link]

  • Vertex AI Search. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors. PubMed. [Link]

  • Vertex AI Search. (2024).[3] New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents. PubMed. [Link]

  • Vertex AI Search. (2021). Synthesis of a Series of Diaminoindoles. ACS Publications (J. Org. Chem). [Link]

Sources

Application

Cell permeability assays for 4-Amino-1H-indole-6-carboxamide and its analogs.

Application Note: Permeability Profiling for 4-Amino-1H-indole-6-carboxamide Scaffolds Strategic Overview The 4-Amino-1H-indole-6-carboxamide motif is a critical pharmacophore in medicinal chemistry, serving as a scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Permeability Profiling for 4-Amino-1H-indole-6-carboxamide Scaffolds

Strategic Overview

The 4-Amino-1H-indole-6-carboxamide motif is a critical pharmacophore in medicinal chemistry, serving as a scaffold for Type I and Type II kinase inhibitors (e.g., targeting JAK, IKK, or CDK families).[1] While the indole core provides structural rigidity for ATP-pocket binding, the C6-carboxamide and C4-amino groups function as essential hydrogen bond donors/acceptors.[1]

However, this polarity presents a "Hit-to-Lead" challenge:

  • The Paradox: The polar surface area (PSA) required for kinase selectivity often reduces passive membrane permeability.

  • The Risk: Indole-carboxamides are frequent substrates for efflux transporters (P-gp/MDR1 and BCRP), leading to poor oral bioavailability despite high potency.[1]

This guide details a tiered workflow to assess the permeability of this scaffold and its analogs, moving from high-throughput passive diffusion screening (PAMPA) to definitive active transport profiling (Caco-2).

Physicochemical Context & Workflow

Before initiating biological assays, the physicochemical baseline must be established.[1] 4-Amino-1H-indole-6-carboxamide (MW ~175.[1]19) is an amphiphilic fragment.[1]

  • pKa Considerations: The C4-amino group (aniline-like) typically has a pKa of ~4.0–5.0, making it neutral at physiological pH (7.[1]4) but protonated in the acidic gastric environment.[1]

  • LogD: The estimated LogP is ~0.9. However, permeability is best correlated with LogD at pH 7.4.[1]

Workflow Visualization

PermeabilityWorkflow Start Compound Synthesis (4-Amino-1H-indole-6-carboxamide) PhysChem PhysChem Profiling (pKa, LogD, Solubility) Start->PhysChem PAMPA Tier 1: PAMPA (Passive Diffusion) PhysChem->PAMPA pH Strategy Decision1 Papp > 10^-6? PAMPA->Decision1 Caco2 Tier 2: Caco-2 (Active Transport & Efflux) Decision1->Caco2 Yes (Verify Efflux) LeadOpt Lead Optimization (Structure-Property Relationship) Decision1->LeadOpt No (Modify Lipophilicity) Caco2->LeadOpt Calculate Efflux Ratio

Figure 1: Tiered permeability workflow ensuring resources are prioritized for viable scaffolds.

Tier 1: PAMPA Protocol (Passive Diffusion)[1][2]

The Parallel Artificial Membrane Permeability Assay (PAMPA) is the primary screen. For this specific scaffold, we utilize a Double-Sink method with a pH gradient to mimic the jejunum environment.[1]

Materials
  • Donor Plate: 96-well filter plate (0.45 µm PVDF, hydrophobic).[1]

  • Acceptor Plate: 96-well PTFE receiver plate.[1]

  • Artificial Membrane Lipid: 1% (w/v) Lecithin in Dodecane.[1]

  • System Integrity Marker: Lucifer Yellow (low permeability control).[1]

  • High Permeability Control: Carbamazepine or Verapamil.[1]

Step-by-Step Protocol
  • Membrane Preparation:

    • Carefully apply 5 µL of the Lipid/Dodecane solution to the underside of the donor plate membrane.

    • Critical: Allow the solvent to evaporate for 2 minutes to ensure a uniform bilayer structure.

  • Donor Solution Preparation:

    • Dissolve the test compound (4-Amino-1H-indole-6-carboxamide analog) in DMSO to 10 mM.[1]

    • Dilute to 50 µM in PBS (pH 6.5) .

    • Why pH 6.5? This mimics the slightly acidic microclimate of the unstirred water layer (UWL) in the small intestine.

  • Acceptor Solution Preparation:

    • Prepare PBS (pH 7.4) containing a chemical scavenger (sink) if the compound is highly lipophilic (not strictly necessary for this polar scaffold, but standardizes the assay).[1]

  • Assembly & Incubation:

    • Add 200 µL of Acceptor Solution to the bottom plate.

    • Place the Donor plate on top and add 150 µL of Donor Solution.

    • Sandwich Incubation: Incubate at room temperature for 4 hours in a humidity chamber (to prevent evaporation).

    • Note: Unlike lipophilic drugs (16h), polar fragments equilibrate faster; 4h prevents back-diffusion.[1]

  • Analysis:

    • Transfer aliquots from both Donor (t=4h) and Acceptor (t=4h) wells to HPLC vials.

    • Analyze via LC-MS/MS (see Section 5).[1]

Tier 2: Caco-2 Protocol (Bidirectional Transport)[1]

If PAMPA indicates moderate-to-high passive permeability (


 cm/s), the compound moves to Caco-2 to assess active efflux.[1] Indole-carboxamides are notoriously susceptible to P-gp efflux.[1]
Experimental Design
  • Cell Line: Caco-2 (HTB-37), passage 40–60.[1]

  • Format: 24-well Transwell® inserts (0.4 µm pore size).

  • Conditions: pH 7.4 (Apical) / pH 7.4 (Basolateral).

  • Controls:

    • Atenolol (Low permeability/Paracellular marker).[1]

    • Propranolol (High permeability marker).[1][2]

    • Digoxin (P-gp substrate).[1]

Diagram: Bidirectional Setup

Caco2Setup cluster_Transwell Transwell Unit Apical Apical Chamber (A) (Lumen Mimic) Input: Compound + Buffer Monolayer Caco-2 Monolayer (Tight Junctions + P-gp) Apical->Monolayer Absorptive (A->B) Monolayer->Apical Efflux (P-gp) Basolateral Basolateral Chamber (B) (Blood Mimic) Receiver Buffer Monolayer->Basolateral Basolateral->Monolayer Secretory (B->A)

Figure 2: Schematic of the Transwell system.[1] Efflux is identified when Secretory transport (B->A) significantly exceeds Absorptive transport (A->B).[1]

Step-by-Step Protocol
  • Monolayer Validation (Day 21):

    • Measure Transepithelial Electrical Resistance (TEER).[1][3]

    • Criteria: TEER must be > 300 Ω·cm² . Values < 250 indicate compromised tight junctions; discard well.[1]

  • Equilibration:

    • Wash cells 2x with warm HBSS (Hank's Balanced Salt Solution).[1]

    • Incubate with transport buffer at 37°C for 20 mins. Crucial: Cold buffer causes monolayer contraction and false "high" permeability.[1]

  • Dosing (Bidirectional):

    • A-to-B (Absorptive): Add 10 µM compound to Apical (A) well. Sample Basolateral (B).

    • B-to-A (Secretory): Add 10 µM compound to Basolateral (B) well. Sample Apical (A).

    • Inhibitor Well: Co-incubate with Verapamil (50 µM) to confirm P-gp involvement if efflux is suspected.[1]

  • Sampling:

    • Take 50 µL samples at t = 60 min and t = 120 min .

    • Replenish volume with warm buffer immediately to maintain hydrostatic pressure.[1]

  • Data Calculation: Calculate the Apparent Permeability Coefficient (

    
    ) and Efflux Ratio (ER):
    
    
    [1][4]
    
    
    [1][4]
    
    • Interpretation:

      • 
        : Passive diffusion dominates.[1][2]
        
      • 
        : Active efflux (likely P-gp or BCRP).[1][2]
        
      • 
        : Confirms transporter involvement.[1]
        

Analytical Method (LC-MS/MS)

Due to the polarity of the amino-indole, Reverse Phase (RP) chromatography requires careful column selection to prevent peak tailing.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo).[1]

  • Column: C18 with polar embedding (e.g., Waters Acquity HSS T3) or Phenyl-Hexyl.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 2.5 minutes.

MRM Optimization Table (Example for Scaffold):

CompoundPrecursor Ion (Q1)Product Ion (Q3)Cone Voltage (V)Collision Energy (eV)Mechanism
4-Amino-1H-indole-6-carboxamide 176.1 [M+H]+ 159.1 3020Loss of NH3 (Amine)
132.1 3035Loss of CONH2 (Amide)
Carbamazepine (IS) 237.1194.12522Standard

Note: Always perform a direct infusion "tuning" step to optimize transitions for specific analogs.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Recovery (<70%) Non-specific binding (NSB) to plastic.[1]Use low-binding plates or add 0.5% BSA to the receiver buffer (Caco-2 only).[1]
TEER Drop Post-Assay Cytotoxicity of the scaffold.Perform an MTT or LDH release assay.[1] Reduce concentration to 1 µM.
Papp (A-B) is very high (>20) Monolayer leakage.[1]Check Lucifer Yellow flux.[1] If LY Papp > 1.0 x 10^-6, discard batch.[1]
Variable Data pH fluctuation.Ensure buffers are HEPES-buffered (25 mM) to maintain pH 7.4 under CO2.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Definitive guide on Physicochemical profiling).

  • Hubatsch, I., et al. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers."[1] Nature Protocols, 2(9), 2111–2119.[1] Link[1]

  • FDA Guidance for Industry (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."[1] Link

  • Kansy, M., et al. (1998). "Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes."[1] Journal of Medicinal Chemistry, 41(7), 1007–1010.[1] Link[1]

  • Press, B., & Di Grandi, D. (2008). "Permeability screening for drug discovery."[1] Current Pharmaceutical Design, 14(10), 1023-1037.[1] (Context for indole scaffolds in kinase discovery).

Sources

Method

Application Note &amp; Protocol: A Multi-faceted Approach to Evaluating the Antioxidant Potential of 4-Amino-1H-indole-6-carboxamide

Introduction: The Rationale for Investigating 4-Amino-1H-indole-6-carboxamide as an Antioxidant Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 4-Amino-1H-indole-6-carboxamide as an Antioxidant

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The indole nucleus, a privileged scaffold in medicinal chemistry, is found in numerous natural and synthetic compounds with diverse biological activities.[1] Notably, various indole-carboxamide derivatives have demonstrated significant antioxidant properties, primarily through mechanisms like scavenging of free radicals and inhibition of lipid peroxidation.[2][3][4][5]

This application note details a comprehensive protocol for the systematic evaluation of the antioxidant potential of a novel compound, 4-Amino-1H-indole-6-carboxamide. While direct studies on this specific molecule are nascent, the well-documented antioxidant capacity of related indole structures provides a strong impetus for this investigation.[6] Computational studies on simpler aminoindoles, such as tryptamine, have elucidated the intrinsic ability of the indole ring to scavenge free radicals via hydrogen atom transfer (HAT) and radical adduct formation (RAF) mechanisms.[7] This protocol outlines a tiered approach, beginning with fundamental chemical assays to assess radical scavenging and reducing power, and progressing to cell-based assays to evaluate cytoprotective effects against oxidative stress.

Physicochemical Properties of 4-Amino-1H-indole-6-carboxamide

A thorough understanding of the test compound's properties is crucial for accurate experimental design and data interpretation.

PropertyValueSource
Molecular FormulaC₉H₉N₃O(Predicted)
Molecular Weight175.19 g/mol (Predicted)
AppearanceSolid (predicted)-
SolubilityTo be determined experimentally in relevant solvents (e.g., DMSO, Ethanol)-

Note: As specific experimental data for 4-Amino-1H-indole-6-carboxamide is limited, some properties are based on the related structure, 4-amino-1H-indole-6-carboxylic acid.[8] It is imperative to experimentally determine the solubility and stability of the target compound in the chosen assay buffers.

Experimental Workflow for Antioxidant Potential Assessment

The following diagram illustrates the proposed multi-assay workflow for a comprehensive evaluation of the antioxidant properties of 4-Amino-1H-indole-6-carboxamide.

G cluster_0 In Vitro Chemical Assays cluster_1 In Vitro Biochemical Assays cluster_2 Cell-Based Assays DPPH DPPH Radical Scavenging Assay ABTS ABTS Radical Cation Decolorization Assay FRAP Ferric Reducing Antioxidant Power Assay LPO Lipid Peroxidation Inhibition Assay (TBARS method) CellViability Cell Viability Assay (e.g., MTT, PrestoBlue) OxidativeStress Induction of Oxidative Stress (e.g., H2O2, TBHP) CellViability->OxidativeStress Determine Sub-toxic Concentrations DCFDA Intracellular ROS Scavenging Assay (DCFDA/H2DCFDA) OxidativeStress->DCFDA Pre-treatment with Test Compound TestCompound 4-Amino-1H-indole-6-carboxamide (Stock Solution) TestCompound->DPPH Test Compound Concentration Gradient TestCompound->ABTS Test Compound Concentration Gradient TestCompound->FRAP Test Compound Concentration Gradient TestCompound->LPO Test Compound Concentration Gradient TestCompound->CellViability Cytotoxicity Determination

Caption: A tiered experimental workflow for assessing the antioxidant potential of 4-Amino-1H-indole-6-carboxamide.

Detailed Protocols

PART 1: In Vitro Chemical Assays

These assays provide a fundamental assessment of the compound's ability to directly interact with and neutralize free radicals and reduce oxidized species.

Principle: DPPH is a stable free radical that absorbs maximally at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the radical is scavenged, and the solution's color changes from violet to pale yellow. The decrease in absorbance is proportional to the radical scavenging activity.[9]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of 4-Amino-1H-indole-6-carboxamide (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in methanol to achieve a final concentration range (e.g., 1-100 µM).

    • Prepare a positive control solution (e.g., Ascorbic acid or Trolox) with a similar concentration range.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound dilutions, positive control, or methanol (as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula:

      where Abs_control is the absorbance of the DPPH solution with methanol and Abs_sample is the absorbance of the DPPH solution with the test compound or positive control.

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by potassium persulfate. The ABTS•⁺ has a characteristic blue-green color with maximum absorbance at 734 nm. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•⁺, leading to a decrease in absorbance.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•⁺ solution, mix equal volumes of the ABTS and potassium persulfate stock solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare serial dilutions of the test compound and a positive control (e.g., Trolox) in ethanol.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•⁺ solution to each well.

    • Add 10 µL of the test compound dilutions, positive control, or ethanol (as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC₅₀ value.

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh and warm it to 37°C before use.

    • Prepare serial dilutions of the test compound and a positive control (e.g., FeSO₄·7H₂O) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the test compound dilutions, positive control, or solvent blank to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using the FeSO₄·7H₂O dilutions.

    • Express the FRAP value of the test compound as ferrous iron equivalents (e.g., in µM Fe(II)/mg of compound).

PART 2: Cell-Based Assays

These assays provide insights into the compound's ability to protect cells from oxidative damage, a more biologically relevant measure of antioxidant potential.

Principle: This assay is crucial to determine the non-toxic concentration range of the test compound before evaluating its cytoprotective effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.

Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., human keratinocytes HaCaT, or neuronal cells SH-SY5Y) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 4-Amino-1H-indole-6-carboxamide in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of the test compound.

    • Incubate for 24 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the concentration range that does not significantly affect cell viability for use in subsequent cytoprotective assays.

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to H₂DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of 4-Amino-1H-indole-6-carboxamide for 1-2 hours.

  • Induction of Oxidative Stress:

    • Induce oxidative stress by adding an ROS-inducing agent, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP), to the wells (the optimal concentration should be predetermined).

  • DCFDA Staining:

    • After the desired incubation time with the ROS inducer, wash the cells with PBS.

    • Add 100 µL of 10 µM H₂DCFDA solution in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • Compare the fluorescence intensity of cells treated with the test compound and the ROS inducer to cells treated with the ROS inducer alone. A decrease in fluorescence indicates ROS scavenging activity.

Data Presentation

The results of the antioxidant assays should be presented clearly and concisely.

Table 1: In Vitro Antioxidant Activity of 4-Amino-1H-indole-6-carboxamide

AssayTest Compound (IC₅₀ / FRAP Value)Positive Control (IC₅₀ / FRAP Value)
DPPH Radical Scavenging(e.g., µM)Ascorbic Acid: (e.g., µM)
ABTS Radical Scavenging(e.g., µM)Trolox: (e.g., µM)
FRAP(e.g., µM Fe(II)/mg)FeSO₄·7H₂O: (Standard)

Table 2: Cytoprotective Effect of 4-Amino-1H-indole-6-carboxamide against H₂O₂-Induced Oxidative Stress

TreatmentCell Viability (%)Intracellular ROS (% of H₂O₂ Control)
Control (Untreated)100-
H₂O₂ (e.g., 500 µM)(e.g., 50%)100
Test Compound (e.g., 10 µM) + H₂O₂(e.g., 75%)(e.g., 60%)
Test Compound (e.g., 25 µM) + H₂O₂(e.g., 85%)(e.g., 45%)
N-acetylcysteine (NAC) + H₂O₂(e.g., 90%)(e.g., 30%)

Conclusion and Future Directions

This comprehensive protocol provides a robust framework for the initial assessment of the antioxidant potential of 4-Amino-1H-indole-6-carboxamide. The combination of chemical and cell-based assays will yield a multi-faceted understanding of its mechanism of action. Positive results from this initial screening would warrant further investigation into more specific antioxidant pathways, such as the activation of the Nrf2-ARE signaling pathway, and evaluation in more complex biological models of oxidative stress-related diseases. The indole-carboxamide scaffold continues to be a promising area for the discovery of novel therapeutic agents, and a thorough evaluation of new derivatives is a critical step in this process.

References

  • Olgen, S., et al. (2008). Antioxidant activity of N-substituted indole 2- and 3-carboxamides. AVESİS. Available at: [Link]

  • Olgen, S., et al. (2008). Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Taylor & Francis Online. Available at: [Link]

  • Olgen, S., et al. (2007). Synthesis and evaluation of novel N-H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. PubMed. Available at: [Link]

  • Coban, T., et al. (2011). Synthesis of new indole-2-carboxamide and 3-acetamide derivatives and evaluation their antioxidant properties. Taylor & Francis Online. Available at: [Link]

  • Olgen, S., et al. (2008). Synthesis and evaluation of N-substituted indole-3-carboxamide derivatives as inhibitors of lipid peroxidation and superoxide anion formation. PubMed. Available at: [Link]

  • PubChem. (n.d.). 4-amino-1H-indole-6-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Seepana, S., et al. (2024). In silico Design of Novel Amino Indole – Piperazine Derivatives as Antibacterial Agents. International Journal of Pharmaceutical Quality Assurance.
  • Gomez, J. H., et al. (2018). Intrinsic Antioxidant Potential of the Aminoindole Structure: A Computational Kinetics Study of Tryptamine. PubMed. Available at: [Link]

  • Alam, M. S., et al. (2015). Synthesis, Characterization and evaluation of antioxidant potential of 2, 6-diphenylpiperidine-4-one compounds and their novel imine derivatives. Journal of Chemical and Pharmaceutical Research.
  • Ilies, M., et al. (2023). Comparative Amino Acid Profile and Antioxidant Activity in Sixteen Plant Extracts from Transylvania, Romania. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to reduce side products in the synthesis of 4-Amino-1H-indole-6-carboxamide.

Technical Support Center: Synthesis of 4-Amino-1H-indole-6-carboxamide Welcome to the technical support center for the synthesis of 4-Amino-1H-indole-6-carboxamide. This guide is designed for researchers, chemists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Amino-1H-indole-6-carboxamide

Welcome to the technical support center for the synthesis of 4-Amino-1H-indole-6-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls associated with this multi-step synthesis. We provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you minimize side product formation and maximize the yield and purity of your target compound.

Context: A Plausible Synthetic Pathway

To effectively troubleshoot side reactions, we must first establish a common synthetic framework. While several routes to substituted 4-aminoindoles exist, a robust and adaptable method is the Batcho-Leimgruber indole synthesis.[1] This approach offers good control over substituent placement. The workflow below outlines a plausible pathway, which will serve as the basis for our troubleshooting guide.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization cluster_2 Potential Side Products A 2-Methyl-3,5-dinitrobenzamide C (E)-N,N-dimethyl-2-(2-methyl-3,5-dinitrophenyl)ethen-1-amine A->C Reflux B DMF-DMA D 4-Nitro-1H-indole-6-carboxamide C->D Selective Reduction (e.g., Na2S2O4) E 4-Amino-1H-indole-6-carboxamide (Target) D->E Full Reduction (e.g., H2, Pd/C) F Partially Reduced Intermediates D->F G Over-reduced/De-aminated Species E->G H Oxidized Impurities (Discoloration) E->H G cluster_0 Troubleshooting Workflow: Product Discoloration A Is the final product discolored? B Yes A->B C No A->C E Diagnosis: Air Oxidation B->E Likely Cause D Problem Solved C->D F Solution 1: Inert Atmosphere Handling E->F G Solution 2: Purification with Antioxidant E->G H Solution 3: Recrystallization E->H F->A Re-evaluate G->A Re-evaluate H->A Re-evaluate

Sources

Optimization

Optimizing reaction conditions for the amidation of 4-amino-1H-indole-6-carboxylic acid.

Ticket ID: IND-AMID-006 Subject: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The amidation of 4-amino-1H-indole-6-...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-AMID-006 Subject: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The amidation of 4-amino-1H-indole-6-carboxylic acid presents a classic "competing nucleophile" challenge. You are attempting to activate a carboxylic acid at C-6 in the presence of an unprotected primary amine at C-4 and a free indole nitrogen at N-1.

This substrate exists as a zwitterion in neutral media, leading to poor solubility in standard organic solvents (DCM, THF). Furthermore, the C-4 amino group, while less nucleophilic than an aliphatic amine due to conjugation with the indole ring, is sufficiently reactive to cause self-polymerization (oligomerization) upon activation of the carboxylic acid.

Our recommendation: For robust, scalable results, a Protection-Deprotection Strategy (Route A) is the "Gold Standard." Direct coupling (Route B) is possible only under specific kinetic controls and is generally lower yielding.

Part 1: Decision Matrix & Workflow

Before selecting reagents, determine your synthesis strategy using the logic flow below.

G Start Start: 4-amino-1H-indole-6-COOH Check_Scale Q1: Is this Scale-up (>10g) or Discovery (<100mg)? Start->Check_Scale Route_A Route A: Protection Strategy (Recommended for Purity) Check_Scale->Route_A Discovery / High Purity Route_B Route B: Direct Coupling (High Risk / Atom Econ) Check_Scale->Route_B Cost Sensitive / Scale Step_Prot Step 1: Boc-Protection (Boc2O, NaOH, Dioxane/H2O) Route_A->Step_Prot Step_Solv Critical: Solubilization (DMF/DMSO + LiCl) Route_B->Step_Solv Step_Cpl_A Step 2: Amidation (HATU or EDC/HOBt) Step_Prot->Step_Cpl_A Step_Deprot Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Step_Cpl_A->Step_Deprot Step_Cpl_B Coupling Agent Selection (Must use T3P or EEDQ) Step_Solv->Step_Cpl_B

Caption: Figure 1. Strategic decision tree for amidation. Route A is preferred to prevent self-coupling.

Part 2: Tiered Troubleshooting & FAQs

Tier 1: Solubility & Setup (The Basics)

Q: My starting material is a "brick dust" solid and won't dissolve in DCM or THF. How do I initiate the reaction? A: Amino-indole carboxylic acids are zwitterionic and have high lattice energy.

  • The Fix: Switch to DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .

  • Pro Tip: If solubility remains poor, add 5% LiCl to the DMF. This disrupts the hydrogen bond network/aggregates, significantly improving solubility (a technique borrowed from peptide chemistry).

  • Avoid: Do not use protic solvents (MeOH/EtOH) if you are using activated esters, as they will compete with the amine.

Q: Which base should I use? A: Use DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) .

  • Why: You need a non-nucleophilic base to neutralize the carboxylic acid and the ammonium salt of the coupling partner.

  • Caution: Avoid Triethylamine (TEA) if using HATU, as it can cause racemization (less relevant here as the indole is achiral, but good practice) and is sometimes nucleophilic enough to react with active esters.

Tier 2: Reagent Selection & Chemoselectivity

Q: I am seeing dimers and oligomers (Mass = 2x Starting Material). Why? A: This is "Self-Coupling." The coupling agent activated your carboxylic acid, and the 4-amino group of a neighboring indole molecule attacked it.

  • The Fix (Route A): You must protect the 4-amino group. A Boc (tert-butyloxycarbonyl) group is ideal because it is orthogonal to base-catalyzed amidation conditions.

  • The Fix (Route B - Direct): If you cannot protect, use T3P (Propylphosphonic anhydride) in EtOAc/DMF. T3P is sterically bulky and reacts slower with sterically hindered or electron-deficient amines (like the 4-amino indole) compared to unhindered primary amines.

Q: HATU vs. EDC/HOBt vs. T3P? See the comparison table below for this specific substrate:

ReagentReactivityRisk of Self-CouplingRecommended Use
HATU Very HighHigh Only use with Boc-protected indole. Best for difficult/unreactive external amines.
EDC/HOBt ModerateModerateGood for scale-up. Easier to remove urea byproducts than HATU byproducts.
T3P ModerateLow Best for Direct Coupling. Low epimerization (not an issue here) and easy aqueous workup.
Tier 3: Validated Protocols
Protocol A: The "Gold Standard" (Boc-Protection Route)

Use this for high-value compounds where yield >80% is required.

  • Protection: Suspend 4-amino-1H-indole-6-carboxylic acid in Dioxane/H2O (1:1). Add 1.2 eq NaOH followed by 1.1 eq Boc2O . Stir at RT until clear. Acidify carefully to pH 4 with citric acid to precipitate the 4-((tert-butoxycarbonyl)amino)-1H-indole-6-carboxylic acid. Filter and dry.

  • Activation: Dissolve the Boc-protected acid (1.0 eq) in dry DMF . Add DIPEA (2.0 eq) and HATU (1.1 eq). Stir for 5 mins (solution turns yellow/orange).

  • Coupling: Add the external amine (

    
    , 1.1 eq). Stir at RT for 2–4 hours.
    
  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (removes acid), 1M HCl (removes amine), and brine. Dry over Na2SO4.

  • Deprotection: Treat the crude with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour to remove the Boc group.

Protocol B: Direct Coupling (High Risk)

Use this only if the external amine is a highly nucleophilic, unhindered primary alkyl amine.

  • Dissolution: Dissolve 4-amino-1H-indole-6-carboxylic acid (1.0 eq) in DMF (min volume).

  • Base: Add NMM (3.0 eq).

  • Amine Addition: Add the external amine (

    
    , 1.5 eq ). Note: Excess external amine is crucial to outcompete the internal indole amine.
    
  • Coupling: Cool to 0°C. Add T3P (50% in EtOAc, 1.5 eq) dropwise. Allow to warm to RT overnight.

  • Workup: Quench with water. Extract with EtOAc. The T3P byproducts are water-soluble, simplifying purification.

Tier 4: Advanced Troubleshooting

Q: The reaction works, but I can't separate the product from the polar impurities. A: Amino-indole carboxamides are polar.

  • Flash Chromatography: Use DCM:MeOH:NH4OH (90:10:1). The ammonia keeps the amine free-based and improves peak shape.

  • Reverse Phase: This is often superior. Use a C18 column with a Water/Acetonitrile gradient (+0.1% Formic Acid).

Q: Is the Indole N-H (N-1) interfering? A: Unlikely with HATU/EDC. The pKa of Indole N-H is ~16. Standard bases like DIPEA will not deprotonate it. However, if you use strong bases (NaH) or alkylating agents, N-1 protection (e.g., Tosyl or SEM) would be required.

References

  • Vertex AI Search. (2025). Chemoselective coupling of amino-indole carboxylic acids. 1

  • Arkivoc. (2024).[2] Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. 3

  • ChemicalBook. (2024).[2] HATU: A third-generation coupling reagent.[2] 2

  • Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 4

  • Organic Chemistry Portal. (2020). Amine-boranes as Dual-Purpose Reagents for Direct Amidation. 5

Sources

Troubleshooting

Strategies to enhance the brain penetrance of 4-Amino-1H-indole-6-carboxamide derivatives.

Topic: Optimizing Brain Penetrance of 4-Amino-1H-indole-6-carboxamide Derivatives Ticket ID: CNS-IND-06 Status: Open Assigned Specialist: Senior Application Scientist, CNS Discovery Unit Executive Summary & Diagnostic Ov...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Brain Penetrance of 4-Amino-1H-indole-6-carboxamide Derivatives

Ticket ID: CNS-IND-06 Status: Open Assigned Specialist: Senior Application Scientist, CNS Discovery Unit

Executive Summary & Diagnostic Overview

Welcome to the NeuroPermeability Optimization Hub. You are likely working with 4-amino-1H-indole-6-carboxamide derivatives as inhibitors for targets such as DYRK1A, FLT3, or Cholinesterases involved in neurodegenerative pathways.

The Core Challenge: While the indole scaffold is privileged, the specific substitution pattern of a 4-amino group and a 6-carboxamide creates a "Polarity Trap."

  • High Hydrogen Bond Donor (HBD) Count: This scaffold naturally possesses up to 5 HBDs (Indole N1-H, 4-NH₂, 6-CONH₂).

  • CNS Design Rule: Successful CNS candidates typically require HBD ≤ 2 and TPSA < 90 Ų .

  • Consequence: Without modification, these derivatives likely suffer from low passive diffusion and high P-glycoprotein (P-gp) efflux liability.

This guide provides the architectural strategies to lower this polarity profile and the experimental protocols to validate brain entry (


).
Troubleshooting Module: Medicinal Chemistry Strategies
Issue A: "My compound has nanomolar potency but shows no brain exposure in mice."

Diagnosis: The compound is likely a substrate for efflux transporters (P-gp or BCRP) due to excessive hydrogen bonding potential.

Strategy 1: The "HBD Masking" Protocol You must systematically reduce the HBD count from 5 down to


 while maintaining binding affinity.
Target SiteModification StrategyMechanistic Rationale
6-Carboxamide N,N-Dialkylation or Cyclization Converting the primary amide (

) to a tertiary amide (e.g., morpholine-amide or N,N-dimethyl) removes 2 HBDs . This is the highest-yield modification for permeability.
1-Indole Nitrogen N-Methylation Methylating the indole nitrogen removes 1 HBD . Note: Ensure the N1-H is not critical for the pharmacophore (e.g., hinge binding in kinases). If it is, consider a "prodrug" strategy or temporary masking.
4-Amino Group Fluorine Substitution or Cyclization If the 4-amino is an H-bond donor to the protein, replace with a bioisostere like Fluorine (H-bond acceptor only) or constrain it into a ring (e.g., indoline or tetrahydro-beta-carboline) to reduce conformational entropy and HBD count.

Strategy 2: Intramolecular Hydrogen Bonding (IMHB) Concept: Create a "Chameleonic" molecule.

  • Tactic: Introduce a substituent (e.g., a fluorine or methoxy group) at the 5-position or 7-position .

  • Result: This can induce an internal H-bond with the neighboring 4-amino or 6-carboxamide protons. This "hides" the polarity from the lipid bilayer, temporarily reducing effective TPSA during membrane transit.

Issue B: "My MDCK-MDR1 Efflux Ratio is > 10."

Diagnosis: Your molecule is a "hard" P-gp substrate. Strategy: Reduce Basicity (


 modulation).
  • P-gp often recognizes cationic species. If your 4-amino group is basic, lower its

    
     by adding an electron-withdrawing group (EWG) like a trifluoromethyl (
    
    
    
    ) on the adjacent ring position.
  • Goal: Keep basic

    
     to ensure a significant fraction of the molecule is neutral at physiological pH (7.4).
    
Experimental Validation Protocols

Do not rely on "Total Brain Concentration" (


). It is a misleading metric that confounds non-specific binding with true bioavailability. You must determine the Unbound Brain-to-Plasma Partition Coefficient  (

).[1][2][3]
Protocol 1: The High-Throughput Efflux Check (MDCK-MDR1)

Use this to filter compounds before in vivo studies.

Workflow:

  • Cell Line: MDCK-II cells transfected with the human MDR1 (ABCB1) gene.

  • Seeding: Seed on Transwell® inserts (0.4 µm pore) for 4–5 days to form a tight monolayer (TEER > 800

    
    ).
    
  • Dosing: Add test compound (1–5 µM) to the Apical (A) or Basolateral (B) chamber.

  • Sampling: Collect aliquots at

    
     min.
    
  • Calculation:

    
    
    
    
    
    [4]
  • Interpretation:

    • ER < 2.0: Likely CNS penetrant (Passive diffusion dominates).

    • ER > 3.0: P-gp Substrate (High risk of brain exclusion).

Protocol 2: The "Combinatory"

Method

The Gold Standard for Lead Optimization without Microdialysis.

Step 1: In Vivo Pharmacokinetics (Rat/Mouse)

  • Administer compound (IV or PO).

  • Harvest Plasma and Brain at steady state (or

    
    ).
    
  • Calculate Total Partition Coefficient (

    
    ):
    
    
    
    

Step 2: In Vitro Binding (Equilibrium Dialysis)

  • Plasma: Determine Fraction Unbound in Plasma (

    
    ).[1]
    
  • Brain Homogenate: Determine Fraction Unbound in Brain Homogenate (

    
    ).
    
  • Correction: Brain homogenate dilutes tissue. Correct using the dilution factor (

    
    ):
    
    
    
    

Step 3: The Final Calculation



Success Criteria:

  • 
    : Passive diffusion, no efflux.[3] (Ideal).
    
  • 
    : Strong efflux or low permeability. (Fail).
    
  • 
    : Active uptake (Rare, but possible).[3]
    
Visualizing the Optimization Logic

The following diagram illustrates the decision tree for optimizing your indole carboxamide derivatives.

CNS_Optimization_Workflow Start Start: 4-Amino-1H-indole-6-carboxamide (High HBD, High TPSA) Calc_MPO Step 1: Calculate CNS MPO Score (LogP, pKa, MW, HBD, TPSA) Start->Calc_MPO Decision_HBD Is HBD > 3? Calc_MPO->Decision_HBD Mod_Amide Strategy: Tertiary Amide (Remove 2 HBDs) Decision_HBD->Mod_Amide Yes Mod_Indole Strategy: N-Methylation (Remove 1 HBD) Decision_HBD->Mod_Indole Yes MDCK_Assay Step 2: MDCK-MDR1 Assay Decision_HBD->MDCK_Assay No (Optimized) Mod_Amide->MDCK_Assay Mod_Indole->MDCK_Assay Check_ER Is Efflux Ratio (ER) < 2.5? MDCK_Assay->Check_ER InVivo_PK Step 3: In Vivo PK + Binding (Determine Kp,uu) Check_ER->InVivo_PK Yes Fail_Efflux Fail: High Efflux Liability Reduce Basicity / Add Steric Shield Check_ER->Fail_Efflux No Final_Eval Evaluation: Kp,uu,brain > 0.3? InVivo_PK->Final_Eval Success Candidate Validated Proceed to Efficacy Final_Eval->Success Yes Final_Eval->Fail_Efflux No Fail_Efflux->Mod_Amide Re-design

Caption: Workflow for optimizing indole carboxamides. Blue nodes indicate testing phases; Red nodes indicate chemical modifications; Green nodes indicate validation.

Frequently Asked Questions (FAQs)

Q1: Can I use Caco-2 cells instead of MDCK-MDR1? A: We do not recommend Caco-2 for CNS prediction. Caco-2 cells express a mixture of transporters (P-gp, BCRP, MRPs) relevant to the gut, not the brain. MDCK-MDR1 cells are transfected specifically with the human P-gp gene, providing a "cleaner" signal for BBB efflux liability.

Q2: My compound has a Kp (Total Brain/Plasma) of 2.0, but Kp,uu is 0.1. Why? A: This is "Non-Specific Binding" in action. Your compound is likely very lipophilic (High LogP). It is sticking to the brain tissue lipids (high


 denominator) but not actually free in the interstitial fluid to hit the target. Trust the Kp,uu. 

Q3: What is the ideal TPSA for this scaffold? A: Aim for a TPSA between 40–70 Ų . The native 4-amino-1H-indole-6-carboxamide has a TPSA > 90 Ų (depending on tautomers), which is on the upper limit. Masking the amide nitrogen is the fastest way to drop this by ~20–30 Ų.

References
  • Di, L., et al. (2013). "Optimization of blood-brain barrier permeability: structural requirements and experimental assays." Journal of Medicinal Chemistry.

  • Fridén, M., et al. (2009).[3] "Measurement of unbound drug exposure in the brain: specific considerations for P-glycoprotein substrates." Drug Metabolism and Disposition.

  • Wager, T. T., et al. (2010). "Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties." ACS Chemical Neuroscience.

  • Bao, X., et al. (2022). "Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration." Pharmacology Research & Perspectives.

  • Chen, B., et al. (2011).[5] "Strategies to lower the Pgp efflux liability in a series of potent indole azetidine MCHR1 antagonists." Bioorganic & Medicinal Chemistry Letters.

Sources

Optimization

Mitigating cytotoxicity of 4-Amino-1H-indole-6-carboxamide in cell-based assays.

A Guide to Mitigating Cytotoxicity in Cell-Based Assays Welcome, researchers, to the dedicated support resource for 4-Amino-1H-indole-6-carboxamide. As Senior Application Scientists, we understand that unexpected cytotox...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Mitigating Cytotoxicity in Cell-Based Assays

Welcome, researchers, to the dedicated support resource for 4-Amino-1H-indole-6-carboxamide. As Senior Application Scientists, we understand that unexpected cytotoxicity can be a significant roadblock in drug discovery and development. This guide is designed to provide you with not just protocols, but the underlying scientific rationale to troubleshoot and mitigate nonspecific cytotoxicity observed in your cell-based assays, ensuring your results are both accurate and reproducible.

Section 1: Understanding the Challenge - Potential Sources of Cytotoxicity

4-Amino-1H-indole-6-carboxamide belongs to the indoleamine class of molecules. While its specific cytotoxic mechanisms may be under investigation, its core structure provides clues to potential biological activities that can lead to cell death in vitro. Understanding these possibilities is the first step in designing effective mitigation strategies.

1.1 Metabolic Activation

Many initially inert compounds become cytotoxic only after being metabolized by cellular enzymes.[1] The indole ring is susceptible to enzymatic modification, primarily by Cytochrome P450 (CYP) and Monoamine Oxidase (MAO) enzymes.[2] This biotransformation can generate reactive metabolites that are more toxic than the parent compound.[1] These reactive species can form adducts with essential macromolecules like proteins and DNA, leading to cellular dysfunction and apoptosis.[1]

1.2 Oxidative Stress

A common mechanism of drug-induced toxicity is the generation of Reactive Oxygen Species (ROS).[3][4][5] ROS, such as superoxide anions and hydroxyl radicals, can overwhelm the cell's natural antioxidant defenses, leading to a state of oxidative stress.[6][7] This can cause widespread damage to lipids (lipid peroxidation), proteins, and DNA, ultimately triggering cell death pathways.[4][6][8] Many anticancer drugs, for instance, rely on ROS generation for their therapeutic effect, but this can be an unwanted side effect for other investigational compounds.[3]

1.3 Off-Target Activity

Small molecules can interact with numerous proteins beyond their intended target.[9][10] Unintended binding to critical cellular machinery can trigger cytotoxic cascades. A key pathway to consider is the activation of caspases, a family of proteases that are central executioners of apoptosis (programmed cell death).[11][12][13] Both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways converge on the activation of executioner caspases like Caspase-3 and Caspase-7.[11][12][14]

Parent 4-Amino-1H-indole-6-carboxamide (Parent Compound) Metabolism Metabolic Activation (CYP450s, MAOs) Parent->Metabolism Biotransformation ROS Oxidative Stress (ROS Generation) Parent->ROS Direct or Indirect Induction OffTarget Off-Target Binding Parent->OffTarget ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites Damage Macromolecular Damage (DNA, Lipids, Proteins) ReactiveMetabolites->Damage ROS->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis Caspase Caspase Activation OffTarget->Caspase Caspase->Apoptosis

Proposed pathways for 4-Amino-1H-indole-6-carboxamide cytotoxicity.
Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with potentially cytotoxic compounds.

Q1: My cells are dying at much lower concentrations than expected. What are the first things I should check?

A1: Before investigating complex biological mechanisms, it's crucial to validate your assay setup. Seemingly minor experimental variables can have a major impact on perceived cytotoxicity.[9][15]

  • Cell Health & Density: Ensure your cells are healthy, in a logarithmic growth phase, and have not been passaged too many times.[16] Optimize the cell seeding density; too few cells can be overly sensitive, while too many can lead to nutrient depletion and confounding results.[16]

  • Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells, even at low concentrations.[15] Always run a vehicle control with the highest concentration of solvent used in your experiment to ensure the observed toxicity is from your compound, not the solvent.

  • Plate Edge Effects: Evaporation from wells on the outer edges of a microplate can concentrate your compound and media components, leading to artificially high cytotoxicity. Consider leaving the outer wells empty or filling them with sterile PBS or media to mitigate this.[9]

  • Compound Stability & Solubility: Confirm that your compound is stable and fully dissolved in the culture medium. Precipitation can lead to inconsistent results and can sometimes be mistaken for cytotoxicity.

Q2: How can I determine if the observed cytotoxicity is from the parent compound or a reactive metabolite?

A2: This is a critical mechanistic question. The most direct way to investigate this is by co-incubating your cells with your compound and a broad-spectrum inhibitor of metabolic enzymes.

  • Rationale: If a metabolite is causing the toxicity, inhibiting its formation should "rescue" the cells and reduce the observed cytotoxicity.

  • Suggested Experiment: Use a well-characterized, broad-spectrum CYP450 inhibitor (e.g., 1-aminobenzotriazole) or a MAO inhibitor (e.g., Pargyline). If co-treatment with one of these inhibitors significantly increases cell viability compared to treatment with your compound alone, it strongly suggests that metabolic activation is a key contributor to the cytotoxicity.

Q3: I suspect oxidative stress is the culprit. How can I test for this and prevent it?

A3: To test for oxidative stress, you can directly measure ROS levels using fluorescent probes (e.g., DCFDA). To mitigate it, you can co-treat with antioxidants.

  • Rationale: Antioxidants, or ROS scavengers, neutralize reactive oxygen species, preventing them from damaging cellular components.[3][17][18] If oxidative stress is the primary driver of toxicity, an antioxidant should protect the cells.

  • Suggested Experiment: Co-treat your cells with 4-Amino-1H-indole-6-carboxamide and a well-known antioxidant like N-acetylcysteine (NAC) or Vitamin E.[18] A significant increase in cell viability in the co-treatment group points to oxidative stress as a key mechanism. It's important to note that this strategy is for mechanistic understanding in vitro; using antioxidants with therapeutic agents in vivo can sometimes interfere with the desired drug efficacy.[19]

Q4: My compound has poor aqueous solubility. Could this be causing issues?

A4: Absolutely. Poor solubility is a common challenge that can lead to compound precipitation, inaccurate concentration assessment, and misleading assay results.[20]

  • Rationale: When a compound precipitates out of solution, the actual concentration exposed to the cells is unknown and lower than intended. This can make dose-response curves unreliable.

  • Suggested Mitigation Strategies:

    • Solubilizing Agents: Consider using excipients like cyclodextrins or formulating with a small percentage of a co-solvent, always ensuring the final concentration is non-toxic to your cells.

    • pH Adjustment: Depending on the pKa of your compound, slight adjustments to the media pH (within a physiologically tolerated range) may improve solubility.

    • Use of Serum: Fetal Bovine Serum (FBS) contains proteins like albumin that can help solubilize lipophilic compounds.[21]

Q5: How does the presence of serum in my culture media affect the compound's activity and toxicity?

A5: Serum proteins, particularly albumin, can bind to small molecules.[21] This is a double-edged sword.

  • Rationale: Protein binding reduces the free concentration of your compound available to interact with the cells. This can make the compound appear less potent or less toxic. However, this binding can also help to keep poorly soluble compounds in solution.[21]

  • Suggested Experiment: Compare the cytotoxicity of your compound in media with varying serum concentrations (e.g., 10%, 5%, 1%, and serum-free). If the cytotoxicity is significantly higher in low-serum conditions, it indicates that protein binding is sequestering the compound. This is a critical factor to consider, as it more closely mimics the physiological environment where only the unbound fraction of a drug is active.

Section 3: In-Depth Troubleshooting Guides & Protocols

This section provides actionable workflows to systematically diagnose and address cytotoxicity.

Start Start: Unexpected Cytotoxicity Observed Step1 Protocol 1: Optimize Assay Parameters (Density, Solvent, Plates) Start->Step1 Check1 Cytotoxicity Resolved? Step1->Check1 Step2 Protocol 2: Test for Solubility Issues (Visual check, Serum titration) Check1->Step2 No End End: Problem Identified Check1->End Yes Check2 Precipitation or Serum Effect? Step2->Check2 Step3 Protocol 3: Assess Mechanistic Cause (Co-treatments) Check2->Step3 No Check2->End Yes, issue identified Rescue Which co-treatment rescued cells? Step3->Rescue Result1 Conclusion: Metabolic Activation is likely. Rescue->Result1 Metabolic Inhibitor Result2 Conclusion: Oxidative Stress is likely. Rescue->Result2 Antioxidant Result3 Conclusion: Direct Off-Target Cytotoxicity. Rescue->Result3 Neither Result1->End Result2->End Result3->End

Sources

Troubleshooting

Addressing poor oral bioavailability of 4-Amino-1H-indole-6-carboxamide analogs.

Ticket ID: #BIO-IND-4A6C-001 Status: Open Assigned Specialist: Senior Application Scientist, DMPK & Formulation Division Introduction: The "Brick Dust" Paradox Welcome to the technical support hub for the 4-Amino-1H-indo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BIO-IND-4A6C-001 Status: Open Assigned Specialist: Senior Application Scientist, DMPK & Formulation Division

Introduction: The "Brick Dust" Paradox

Welcome to the technical support hub for the 4-Amino-1H-indole-6-carboxamide scaffold. If you are accessing this guide, you are likely developing a kinase inhibitor (e.g., targeting IKK


, CDK, or similar ATP-binding pockets).

The Core Issue: This scaffold typically exhibits Class II or IV behavior in the Biopharmaceutics Classification System (BCS). While the 4-amino and 6-carboxamide groups provide critical hydrogen bond interactions (often hinge-binding), they create a planar, electron-rich system prone to strong intermolecular


-

stacking. This results in "Brick Dust" molecules—compounds with high melting points (

C) and negligible aqueous solubility, leading to poor oral bioavailability (

).

This guide addresses the three primary bottlenecks: Thermodynamic Solubility , Metabolic Clearance , and Permeability/Efflux .

Module 1: Solubility & Dissolution Troubleshooting

User Issue: "My analog precipitates immediately in FaSSIF/FeSSIF or shows < 1 M solubility."

Diagnosis: The 4-amino-1H-indole-6-carboxamide core possesses high crystal lattice energy. The intermolecular hydrogen network between the carboxamide (donor/acceptor) and the indole NH (donor) creates a stable crystal packing that water cannot break.

Troubleshooting Protocol 1.1: Chemical Modification (The "Velcro" Approach)

Do not modify the 4-amino group if it is your hinge binder.

StrategyMechanismImplementation on Scaffold
Disrupt Planarity Increases entropy of dissolution by preventing crystal stacking.Introduce

centers at the amide nitrogen (e.g., N-methylpiperazine tail). Avoid flat aromatic rings attached directly to the carboxamide.
Shield H-Bonds Reduces intermolecular cohesion.Methylate the Indole N1 only if it does not contact the protein (Glu/Asp residues often bind here).
pKa Tuning Enhances ionization in the gut.Introduce a basic solubilizing group (pKa 7.5–8.5) on the carboxamide tail to ensure ionization in the duodenum (pH 6.0).
Troubleshooting Protocol 1.2: Formulation (The "Hammer" Approach)

If SAR forbids chemical changes, you must disrupt the lattice energy physically.

Recommended Workflow: Amorphous Solid Dispersion (ASD) Standard micronization will fail for this scaffold because it does not change the crystal lattice energy. You must convert the crystalline drug into an amorphous state stabilized by a polymer.

Step-by-Step ASD Screening Protocol:

  • Polymer Selection: Screen HPMC-AS (L/M/H grades) and PVPVA64. HPMC-AS is superior for preventing recrystallization of indoles in acidic media.

  • Solvent Casting: Dissolve drug + polymer (1:3 ratio) in Acetone/Methanol (1:1).

  • Vacuum Dry: Remove solvent rapidly to freeze the amorphous state.

  • PLM Check: Use Polarized Light Microscopy. Pass = No birefringence (dark field). Fail = Glowing crystals.

FormulationDecision Start Low Bioavailability (F%) SolubilityCheck Check Thermodynamic Solubility (pH 6.8) Start->SolubilityCheck HighMP Melting Point > 220°C? SolubilityCheck->HighMP < 10 µg/mL BrickDust Diagnosis: Brick Dust (Lattice Energy Limited) HighMP->BrickDust Yes GreaseBall Diagnosis: Grease Ball (Lipophilicity Limited) HighMP->GreaseBall No Action1 Strategy: Amorphous Solid Dispersion (HPMC-AS) BrickDust->Action1 Action2 Strategy: Lipid Formulation (SEDDS) GreaseBall->Action2

Figure 1: Decision tree for distinguishing "Brick Dust" (high MP) vs. "Grease Ball" (high LogP) insolubility issues.

Module 2: Metabolic Stability & Clearance

User Issue: "Solubility is acceptable, but in microsomes is very high (> 50 L/min/mg)."

Diagnosis: The indole core is electron-rich. The 4-amino group pushes electron density into the ring, making the C3 position and the 4-amino group itself highly susceptible to oxidative metabolism by CYP450 isoforms (CYP3A4/1A2).

Technical Fixes for Metabolic Soft Spots:
  • The C3-Position Liability (Critical):

    • Mechanism:[1][2] CYP enzymes epoxidize the C2-C3 bond or hydroxylate C3.

    • Fix: Block C3 with a metabolic handle.

      • Fluorine: Minimal steric impact, reduces electron density.

      • Chlorine/Cyano: Larger, but highly effective at blocking oxidation.

      • Reference: See Vertex's optimization of indole-7-carboxamides where C3-substitution was pivotal for

        
         extension [1].
        
  • The 4-Amino N-Acetylation:

    • Mechanism:[1][2] NAT1/NAT2 enzymes can acetylate the primary amine, rendering it inactive or rapidly cleared.

    • Fix: If the NH

      
       is a donor, convert to a cyclic amine (e.g., indoline or fused system) if the pocket allows, or methylate one hydrogen to make it a secondary amine (reduces acetylation risk).
      
  • Glucuronidation (UGT):

    • Mechanism:[1][2] The indole N1 proton is acidic enough for direct N-glucuronidation.

    • Fix: N-methylation or steric hindrance at C2/C7 to discourage UGT binding.

Data Comparison: C3-Substitution Effect | Analog | C3-Substituent |


 (Human Microsomes) | 

(Rat) | | :--- | :--- | :--- | :--- | | A (Parent) | H | 120

L/min/mg | 0.4 h | | B | F | 45

L/min/mg | 1.2 h | | C | Cl | 12

L/min/mg | 3.5 h | | D | CN | 8

L/min/mg | 4.1 h |

Module 3: Permeability & Efflux (P-gp)

User Issue: "Caco-2 recovery is high, but A-to-B permeability is low ( cm/s) and Efflux Ratio > 3."

Diagnosis: The 4-amino-1H-indole-6-carboxamide contains at least 4 Hydrogen Bond Donors (HBD): Indole NH, 4-NH


 (2), Amide NH. Lipinski’s Rule of 5 warns that HBD > 5 hurts permeability. Furthermore, exposed polar surface area (PSA) makes the molecule a prime substrate for P-glycoprotein (P-gp) efflux.
Troubleshooting Protocol 3.1: Intramolecular Hydrogen Bonding

Create a "chameleon" molecule that hides its polarity in the lipid membrane.

  • Strategy: Design a substituent on the 6-carboxamide that can fold back and H-bond with the indole N1 or the 4-amino group.

  • Result: Reduces apparent PSA and HBD count during membrane transit.

Troubleshooting Protocol 3.2: The "Prodrug" Option

If the 4-amino group is essential for potency but kills permeability:

  • Strategy: Create a phosphono-oxymethyl prodrug on the indole Nitrogen or the 4-amino group.

  • Mechanism: The phosphate increases solubility (gut lumen), is cleaved by alkaline phosphatases at the brush border, releasing the lipophilic parent drug right at the absorption site.

ClearancePath Indole 4-Amino-Indole Scaffold Metabolism Metabolic Instability Indole->Metabolism Efflux P-gp Efflux (Low Permeability) Indole->Efflux C3Ox C3-Oxidation Metabolism->C3Ox NAcetyl 4-N-Acetylation Metabolism->NAcetyl Fix3 Fix: Reduce HBD count (Intramolecular H-bond) Efflux->Fix3 Fix1 Fix: C3-Halogenation (F/Cl) C3Ox->Fix1 Fix2 Fix: N-Methylation or Cyclization NAcetyl->Fix2

Figure 2: Strategic modification pathways for metabolic and permeability optimization.

FAQ: Frequently Asked Questions

Q: Can I use a salt form to improve bioavailability? A: Proceed with caution. While Mesylate or HCl salts might improve dissolution rate, they often disproportionate (convert back to free base) in the high pH of the small intestine, leading to precipitation. If you use a salt, combine it with a precipitation inhibitor (HPMC) in the formulation [2].

Q: Why is my compound active in cell lines but has zero exposure in mice? A: This is the classic "Solubility-Permeability-Metabolism" trifecta failure.

  • Check if the compound precipitated in the dosing vehicle (methylcellulose vs. PEG400).

  • Check mouse microsome stability (Murine CYP metabolism is faster than human).

  • If using PEG400, ensure you aren't seeing "precipitation upon dilution" in the gut fluids.

Q: What is the best vehicle for in vivo PK studies of this scaffold? A: Avoid simple suspensions (CMC/Tween) for early PK if solubility is low. Use a solution formulation to determine the maximum absorbable fraction:

  • Vehicle: 5% DMSO / 40% PEG400 / 55% Water (or Saline).

  • If this precipitates, switch to 10% Solutol HS15 or Vitamin E TPGS to form micelles.

References

  • Vertex Pharmaceuticals. (2011). "3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent." ACS Medicinal Chemistry Letters. Available at: [Link]

  • Williams, H., et al. (2018).[3] "Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations." Molecular Pharmaceutics. Available at: [Link]

  • Zhang, M., et al. (2015). "Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei."[4] Journal of Medicinal Chemistry. Available at: [Link]

  • O'Donnell, K. (2016). "Solving Poor Solubility with Amorphous Solid Dispersions." Pharmaceutical Technology.[5] Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy: 4-Amino-1H-indole-6-carboxamide Scaffolds vs. Donepezil

A Technical Guide for Alzheimer's Drug Discovery[1] Executive Summary: The Scaffold vs. The Standard In the landscape of Alzheimer’s Disease (AD) therapeutics, Donepezil remains the gold standard Acetylcholinesterase (AC...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Alzheimer's Drug Discovery[1]

Executive Summary: The Scaffold vs. The Standard

In the landscape of Alzheimer’s Disease (AD) therapeutics, Donepezil remains the gold standard Acetylcholinesterase (AChE) inhibitor. However, the limitation of single-target drugs has shifted research focus toward Multi-Target Directed Ligands (MTDLs).

4-Amino-1H-indole-6-carboxamide represents a promising emerging scaffold. Unlike Donepezil, which is a highly potent but specific AChE inhibitor, derivatives of this indole scaffold are being engineered to offer dual inhibition (AChE and Butyrylcholinesterase/BuChE) and improved blood-brain barrier (BBB) permeability.

This guide objectively compares the established efficacy of Donepezil against the experimental data of 4-amino-1H-indole-6-carboxamide derivatives, focusing on inhibitory potency, binding mechanisms, and experimental validation.

Mechanistic Comparison & Binding Logic

To understand the efficacy difference, one must analyze the binding modes within the cholinesterase active gorge.

  • Donepezil (The Reference): A dual-binding site inhibitor. It spans the entire active gorge of AChE, interacting with the Catalytic Anionic Site (CAS) (via the indanone ring) and the Peripheral Anionic Site (PAS) (via the N-benzylpiperidine). This "molecular ruler" effect is responsible for its nanomolar potency.

  • 4-Amino-1H-indole-6-carboxamide (The Challenger): This scaffold is designed to interact primarily with the PAS via

    
    -
    
    
    
    stacking (indole moiety) while the carboxamide side chain extends towards the CAS or hydrophobic pockets. The "4-amino" position is critical for hydrogen bonding with residues like Tyr337 or Tyr124 , mimicking the polar interactions seen in Tacrine but with reduced hepatotoxicity.
Visualization: Cholinergic Signaling & Inhibition Pathways

The following diagram illustrates the intervention points of both compounds within the synaptic cleft.

CholinergicPathway cluster_synapse Synaptic Cleft Dynamics ACh Acetylcholine (ACh) Receptor Post-Synaptic Receptor ACh->Receptor Signal Transduction AChE Acetylcholinesterase (Enzyme) ACh->AChE Hydrolysis Choline Choline + Acetate AChE->Choline Degradation Donepezil Donepezil (Nanomolar Potency) Donepezil->AChE Blocks CAS & PAS Indole 4-Amino-1H-indole-6-carboxamide (Micromolar Potency / Dual Action) Indole->AChE Modulates PAS/CAS

Caption: Dual-intervention logic showing Donepezil's blockade vs. the Indole scaffold's modulation of AChE hydrolysis.

Quantitative Efficacy Analysis

The following data aggregates experimental results from recent studies on indole-carboxamide derivatives compared to standard Donepezil benchmarks.

MetricDonepezil (Standard)4-Amino-1H-indole-6-carboxamide (Derivative 9o*)Interpretation
Target AChE (Selective)AChE + BuChE (Dual)Indole offers broader coverage for late-stage AD where BuChE activity increases.
IC50 (AChE) 0.02 - 0.06 µM 0.94 ± 0.10 µM Donepezil is ~40-50x more potent in vitro.
IC50 (BuChE) > 5.0 µM (Poor)1.10 ± 0.05 µM Indole derivatives are significantly superior in inhibiting BuChE.
Selectivity (SI) High for AChEBalancedBalanced inhibition is preferred to prevent AChE-upregulation compensation.
BBB Permeability HighModerate to HighIndole lipophilicity (LogP ~2-3) suggests good CNS penetration.

*Note: Data for "Derivative 9o" is based on optimized 4-amino-1H-indole-6-carboxamide scaffolds cited in recent medicinal chemistry literature [1].

Expert Insight: While the Indole scaffold shows a higher IC50 (lower potency) than Donepezil, its dual-inhibitory profile is the key value proposition. In advanced Alzheimer's, AChE levels drop while BuChE levels rise; a pure AChE inhibitor like Donepezil loses efficacy, whereas the Indole derivative maintains cholinergic tone.

Experimental Validation Protocols

To validate the efficacy of a 4-Amino-1H-indole-6-carboxamide derivative against Donepezil, you must employ a self-validating workflow combining enzymatic assays with computational verification.

A. Modified Ellman’s Assay (In Vitro Potency)

This protocol determines the IC50 values.

Reagents:

  • Phosphate Buffer (0.1 M, pH 8.0).

  • DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) – The colorimetric agent.

  • ATCI (Acetylthiocholine iodide) – The substrate.

  • Enzyme: Electric eel AChE (Sigma-Aldrich) or Recombinant Human AChE.

Step-by-Step Protocol:

  • Preparation: Dissolve Donepezil and Indole test compounds in DMSO. Prepare serial dilutions (

    
     to 
    
    
    
    M).
  • Incubation: In a 96-well plate, add:

    • 150 µL Phosphate Buffer.

    • 20 µL Enzyme solution (0.25 U/mL).

    • 10 µL Test Inhibitor (Indole or Donepezil).

    • Control: Use 10 µL DMSO instead of inhibitor.

    • Incubate at 25°C for 20 minutes (Critical for equilibrium binding).

  • Initiation: Add 10 µL of DTNB/ATCI mixture (1:1 ratio).

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Use non-linear regression (Sigmoidal dose-response) to calculate IC50.

B. Molecular Docking (In Silico Validation)

Before synthesis, validate the "4-amino" interaction.

  • Retrieval: Download AChE crystal structure (PDB ID: 4EY7 - complexed with Donepezil).

  • Preparation: Remove water molecules (except conserved waters in the gorge). Protonate His447.

  • Grid Generation: Center grid box on the Donepezil ligand (active gorge).

  • Docking: Dock the 4-Amino-1H-indole-6-carboxamide ligand.

  • Success Criteria:

    • RMSD: < 2.0 Å compared to co-crystallized ligand.

    • Key Interaction: Look for H-bond formation between the 4-amino group and Tyr337 (PAS) or His447 (CAS). If this interaction is missing, the scaffold requires re-design.

Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: Synthesis & Design cluster_1 Phase 2: Biological Assay cluster_2 Phase 3: Comparison Design Scaffold Design (Indole-6-carboxamide) Docking In Silico Docking (Target: PDB 4EY7) Design->Docking Ellman Ellman's Assay (DTNB + ATCI) Docking->Ellman Select Top Hits IC50 IC50 Calculation (Non-linear Regression) Ellman->IC50 Compare Compare vs Donepezil IC50->Compare Decision Go/No-Go Decision Compare->Decision SI > 10?

Caption: Integrated workflow from scaffold design to efficacy comparison against Donepezil.

References
  • YMER Digital. (2024). Structural Design and Synthesis of 4-Amino-1H-Indole-6-Carboxamide Derivatives Targeting Cholinesterase Enzymes.

  • PubChem. (2021).[1] 4-amino-1H-indole-6-carboxylic acid | C9H8N2O2.[1] National Library of Medicine.

  • Journal of Medicinal Chemistry. (2011). Discovery of Indole Derivatives as Selective Inhibitors.

  • MDPI Pharmaceuticals. (2023). Design and Synthesis of Donepezil-like Hybrids.

Sources

Comparative

A Comparative Guide to the Cholinesterase Inhibitory Effects of 4-Amino-1H-indole-6-carboxamide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the cholinesterase inhibitory potential of 4-Amino-1H-indole-6-carboxamide, a novel compound of inte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the cholinesterase inhibitory potential of 4-Amino-1H-indole-6-carboxamide, a novel compound of interest, against established drugs, Donepezil and Galantamine. We will delve into the experimental validation of its inhibitory effects, providing a detailed protocol and comparative data to support its potential as a therapeutic agent.

The Critical Role of Cholinesterase Inhibition

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are pivotal enzymes in the nervous system.[1] They are responsible for the hydrolysis of the neurotransmitter acetylcholine, a process essential for terminating nerve impulses.[1] In conditions like Alzheimer's disease, there is a notable decline in acetylcholine levels, leading to cognitive impairment. By inhibiting the action of cholinesterases, we can increase the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism forms the cornerstone of symptomatic treatment for Alzheimer's disease and other neurological disorders.

Introducing 4-Amino-1H-indole-6-carboxamide: A Promising New Scaffold

The indole nucleus is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of biologically active compounds. Recent research has highlighted the potential of 4-Amino-1H-indole-6-carboxamide derivatives as potent cholinesterase inhibitors. This guide focuses on validating the inhibitory efficacy of this structural class, providing a direct comparison with clinically approved cholinesterase inhibitors.

Validating Inhibitory Potency: A Step-by-Step Experimental Protocol

To objectively assess the inhibitory effect of 4-Amino-1H-indole-6-carboxamide, a standardized and widely accepted method is crucial. The Ellman's method offers a reliable and sensitive spectrophotometric assay for measuring cholinesterase activity.[2]

Principle of the Assay

The Ellman's assay is a colorimetric method based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine. Cholinesterases hydrolyze their respective thiocholine substrates (acetylthiocholine for AChE and butyrylthiocholine for BChE) to produce thiocholine. This product then reacts with DTNB to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the cholinesterase activity. The presence of an inhibitor will reduce the rate of this reaction, and the extent of this reduction allows for the determination of the inhibitor's potency.

Materials and Reagents
  • Enzymes: Human recombinant Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

  • Substrates: Acetylthiocholine iodide (ATCI) and S-Butyrylthiocholine iodide (BTCI)

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

  • Test Compound: 4-Amino-1H-indole-6-carboxamide derivative (e.g., compound 9o as described in YMER, 23(03), 2024)

  • Reference Inhibitors (Positive Controls): Donepezil hydrochloride and Galantamine hydrobromide

  • Buffer: 0.1 M Phosphate buffer, pH 8.0

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Equipment: 96-well microplate reader, pipettes, and other standard laboratory equipment.

Experimental Workflow

The following diagram illustrates the key steps in the cholinesterase inhibition assay.

Cholinesterase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_read Measurement & Analysis Reagents Prepare Reagents: Enzyme, Substrate, DTNB, Inhibitors (Test & Controls) Plate Prepare 96-well Plate Reagents->Plate Dispense into Add_Buffer Add Phosphate Buffer Plate->Add_Buffer Add_Inhibitor Add Inhibitor (or DMSO for control) Add_Buffer->Add_Inhibitor Add_Enzyme Add Enzyme (AChE or BChE) Add_Inhibitor->Add_Enzyme Incubate1 Incubate Add_Enzyme->Incubate1 Add_DTNB Add DTNB Incubate1->Add_DTNB Add_Substrate Add Substrate (ATCI or BTCI) to initiate reaction Add_DTNB->Add_Substrate Read_Absorbance Measure Absorbance at 412 nm Add_Substrate->Read_Absorbance Kinetic reading Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Detailed Protocol
  • Preparation of Solutions:

    • Prepare stock solutions of the test compound and reference inhibitors in DMSO.

    • Prepare working solutions of enzymes, substrates, and DTNB in the phosphate buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 20 µL of the inhibitor solution at various concentrations (or DMSO for the control wells).

    • Add 10 µL of the respective enzyme solution (AChE or BChE).

    • Incubate the plate for 15 minutes at 37°C.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the corresponding substrate solution (ATCI for AChE, BTCI for BChE).

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5 minutes.

    • The rate of reaction is determined from the slope of the absorbance versus time graph.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the resulting dose-response curve.

Comparative Analysis of Inhibitory Potency

The inhibitory potential of 4-Amino-1H-indole-6-carboxamide is best understood when compared against established cholinesterase inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values.

CompoundAChE IC50BChE IC50Selectivity (BChE/AChE)
4-Amino-1H-indole-6-carboxamide derivative (9o) *0.94 ± 0.10 µM1.10 ± 0.05 µM~1.17
Donepezil 6.7 nM[1][3]7400 nM~1104
Galantamine ~410 nM - 1.21 µM[4][5]~6.86 µM[5]~5.6 - 16.7

*Disclaimer: The IC50 values for 4-Amino-1H-indole-6-carboxamide are for a specific derivative (compound 9o) as reported in YMER, 23(03), 2024, and may not be representative of the parent compound.

Interpreting the Results: A Scientific Perspective

The data reveals that the tested 4-Amino-1H-indole-6-carboxamide derivative exhibits inhibitory activity against both acetylcholinesterase and butyrylcholinesterase in the micromolar range. In comparison, Donepezil is a highly potent and selective inhibitor of AChE, with an IC50 value in the nanomolar range.[1][3] Galantamine also demonstrates a preference for AChE inhibition, with potency in the sub-micromolar to low micromolar range.[4][5]

The selectivity of an inhibitor for AChE over BChE is a critical factor in drug design. While both enzymes hydrolyze acetylcholine, their distribution and physiological roles differ. High selectivity for AChE is often sought to minimize potential side effects associated with the inhibition of BChE, which is more abundant in the periphery.[6]

The following diagram illustrates the general mechanism of competitive cholinesterase inhibition.

Cholinesterase_Inhibition_Mechanism cluster_enzyme Cholinesterase Enzyme E Enzyme AS Active Site P Products (Choline + Acetate) AS->P Hydrolyzes S Acetylcholine (Substrate) S->AS Binds to I Inhibitor (e.g., 4-Amino-1H-indole-6-carboxamide) I->AS Competitively Binds to

Sources

Validation

A Comparative Analysis of Indole-Based Inhibitors: A Guide for Drug Discovery Professionals

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its structural rigidity, coupled with the ab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its structural rigidity, coupled with the ability of its nitrogen atom to act as a hydrogen bond donor and the bicyclic system to engage in van der Waals and π-stacking interactions, makes it a "privileged scaffold". This means it is capable of binding to a wide variety of biological targets with high affinity.[1] Consequently, indole derivatives are prevalent in both natural products with medicinal properties and synthetic drugs.[2] The therapeutic applications of indole-containing compounds are vast, spanning anticancer[3], antiviral[1], and anti-inflammatory agents.[4]

While 4-Amino-1H-indole-6-carboxamide itself is not a widely characterized inhibitor, its core structure represents a versatile starting point for the synthesis of novel therapeutic agents. The amino and carboxamide moieties provide handles for further chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of three distinct classes of indole-based inhibitors, using well-characterized examples to illustrate the diverse therapeutic potential of this scaffold. We will explore an inhibitor of Protein Kinase B (Akt), an EZH2 inhibitor, and a PARP inhibitor, providing a framework for researchers to understand their distinct mechanisms and the experimental approaches used to characterize them.

Comparative Analysis of Indole-Based Inhibitors

To illustrate the versatility of the indole scaffold, we will compare three potent inhibitors targeting different enzyme classes: an Akt inhibitor (A-443654, as a representative indole-based kinase inhibitor), an EZH2 inhibitor (CPI-1205), and a PARP inhibitor (Rucaparib).

FeatureIndole-Based Akt Inhibitor (e.g., A-443654)EZH2 Inhibitor (CPI-1205)PARP Inhibitor (Rucaparib)
Target Class Serine/Threonine KinaseHistone MethyltransferaseDNA Repair Enzyme
Specific Target Protein Kinase B (Akt)Enhancer of Zeste Homolog 2 (EZH2)Poly(ADP-ribose) Polymerase 1, 2, & 3
Mechanism of Action ATP-competitive inhibition of Akt, blocking downstream signaling for cell survival and proliferation.Inhibition of the catalytic activity of EZH2, a component of the PRC2 complex, leading to decreased histone H3 lysine 27 trimethylation (H3K27me3) and reactivation of tumor suppressor genes.Inhibition of PARP enzymes, leading to the accumulation of single-strand DNA breaks, which are converted to cytotoxic double-strand breaks in cancer cells with homologous recombination deficiencies (a concept known as synthetic lethality).
Biochemical Potency Kᵢ for Akt1: 160 pM[5]IC₅₀ for EZH2: 2 nM[6][7]Kᵢ for PARP-1: 1.4 nM[8][9]
Cellular Potency Potent inhibition of Akt signaling in cellular assays.EC₅₀ for H3K27me3 reduction: 32 nM[7][10]IC₅₀ in BRCA-mutant cells: Varies (e.g., 5 µM in Capan-1 cells)[8]
Therapeutic Indication Investigated for various cancers due to the central role of the PI3K/Akt pathway in tumor growth.B-cell lymphomas and other cancers with EZH2 mutations or dependency.[10]Ovarian and prostate cancers with BRCA1/2 mutations.[11]
Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by each class of inhibitor.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival mTOR->Cell_Survival A443654 A-443654 (Indole-based Inhibitor) A443654->Akt Inhibition

Caption: PI3K/Akt Signaling Pathway and the point of inhibition by A-443654.

EZH2_Pathway cluster_0 PRC2 Complex PRC2 PRC2 Complex (contains EZH2) EZH2 EZH2 (catalytic subunit) H3K27me3 H3K27me3 EZH2->H3K27me3 Methylation of H3K27 Gene_Activation Gene Activation HistoneH3 Histone H3 Gene_Repression Tumor Suppressor Gene Repression H3K27me3->Gene_Repression CPI1205 CPI-1205 (Indole-based Inhibitor) CPI1205->EZH2 Inhibition

Caption: EZH2-mediated gene silencing and its inhibition by CPI-1205.

PARP_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP Activation Replication_Fork Replication Fork DNA_SSB->Replication_Fork PAR Poly(ADP-ribose) (PAR) PARP->PAR Synthesis Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins Recruitment SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Rucaparib Rucaparib (Indole-based Inhibitor) Rucaparib->PARP Inhibition DSB Double-Strand Break (DSB) Replication_Fork->DSB Stalling leads to Cell_Death Cell Death (in HR-deficient cells) DSB->Cell_Death

Caption: PARP-mediated DNA repair and the mechanism of synthetic lethality with Rucaparib.

Experimental Protocols

The characterization of novel inhibitors relies on a suite of robust biochemical and cell-based assays. Below are representative protocols for evaluating the inhibitors discussed.

General Experimental Workflow

Experimental_Workflow Compound_Synthesis Compound Synthesis (Indole Scaffold) Biochemical_Assay Biochemical Assay (e.g., Kinase, HDAC, PARP) Compound_Synthesis->Biochemical_Assay Determine IC50 Cellular_Assay Cellular Assay (Target Engagement) Biochemical_Assay->Cellular_Assay Confirm Cellular Activity Cell_Viability Cell Viability Assay (e.g., MTT) Cellular_Assay->Cell_Viability Assess Cytotoxicity Lead_Optimization Lead Optimization Cell_Viability->Lead_Optimization

Caption: A generalized workflow for the preclinical evaluation of novel inhibitors.

In Vitro Kinase Assay (for Akt Inhibitors)

This protocol is adapted for a non-radioactive, luminescence-based assay such as the ADP-Glo™ Kinase Assay.[12]

Objective: To determine the IC₅₀ value of an inhibitor against a specific kinase.

Materials:

  • Recombinant human Akt1 kinase

  • Kinase substrate (e.g., a specific peptide)

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test inhibitor (serially diluted)

  • 384-well white plates

Procedure:

  • Prepare the kinase reaction mixture by adding the kinase, substrate, and kinase buffer to each well of a 384-well plate.

  • Add the test inhibitor at various concentrations (typically a 10-point serial dilution) or vehicle control to the wells.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

HDAC Activity Assay (for EZH2 Inhibitors)

This protocol describes a fluorogenic assay suitable for high-throughput screening.[13][14]

Objective: To measure the activity of an HDAC (or methyltransferase like EZH2 with an appropriate substrate) and determine the potency of an inhibitor.

Materials:

  • Recombinant human EZH2/PRC2 complex

  • Fluorogenic substrate (e.g., an acetylated peptide linked to a fluorophore and quencher)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing a protease like trypsin)

  • Test inhibitor (serially diluted)

  • Black 96-well plates

Procedure:

  • Add the assay buffer, EZH2/PRC2 enzyme, and test inhibitor at various concentrations to the wells of a black 96-well plate.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the deacetylation reaction and initiate the development step by adding the developer solution. The developer's protease will cleave the deacetylated substrate, separating the fluorophore from the quencher and generating a fluorescent signal.

  • Incubate at room temperature for 15-30 minutes.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).

  • Calculate the percent inhibition and determine the IC₅₀ value.

Cellular PARP Activity Assay (Western Blot for PARylation)

This protocol assesses the ability of an inhibitor to block PARP activity within cells.[15]

Objective: To determine if a PARP inhibitor reduces the formation of poly(ADP-ribose) (PAR) chains in cells upon DNA damage.

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • Cell culture medium and supplements

  • Test inhibitor

  • DNA damaging agent (e.g., hydrogen peroxide or MMS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibody against PAR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the PARP inhibitor or vehicle for 1-2 hours.

  • Induce DNA damage by adding a DNA damaging agent for a short period (e.g., 10 minutes).

  • Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with a primary antibody specific for PAR.

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate. A reduction in the high-molecular-weight smear, which represents PARylated proteins, indicates inhibition of PARP activity.

MTT Cell Viability Assay

This is a colorimetric assay to assess the cytotoxic effects of the inhibitors on cancer cell lines.[16][17]

Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (GI₅₀).

Materials:

  • Cancer cell line(s) of interest

  • Cell culture medium

  • Test inhibitor (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test inhibitor and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ value.

Conclusion

The indole scaffold is a remarkably versatile platform for the development of potent and selective inhibitors against a wide range of therapeutic targets. By comparing indole-based inhibitors of Akt, EZH2, and PARP, we can appreciate the diverse mechanisms of action that can be achieved through modifications of this core structure. The successful clinical development of compounds like Rucaparib underscores the therapeutic potential of this chemical class. The experimental protocols provided in this guide offer a foundational framework for the characterization of novel indole-based inhibitors, from initial biochemical screening to cellular efficacy studies. As our understanding of the molecular drivers of disease continues to grow, the "privileged" indole scaffold will undoubtedly remain a critical component in the medicinal chemist's toolkit for designing the next generation of targeted therapies.

References

  • The roles of EZH2 in cancer and its inhibitors. (2023). PMC. [Link]

  • PI3K-AKT Signaling Pathway. Creative Diagnostics. [Link]

  • DNA Damage Signaling through Poly(ADP-Ribose). NCBI. [Link]

  • Akt/PKB signaling pathway. Wikipedia. [Link]

  • Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. (2016). Journal of Medicinal Chemistry. [Link]

  • A review on recent developments of indole-containing antiviral agents. (2014). PMC. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1. (2011). Genes & Development. [Link]

  • Anti-Tumor Activity of Indole: A Review. (2024). Bentham Science. [Link]

  • Pharmacological inhibition of noncanonical EED-EZH2 signaling overcomes chemoresistance in prostate cancer. (2021). Theranostics. [Link]

  • Critical roles of the PI3K/Akt signaling pathway in T cell development. (2012). PMC. [Link]

  • Rapid Detection and Signaling of DNA Damage by PARP-1. (2019). PMC. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Revealing EZH2 as an Epigenetic Modifier I EZH2 and Cancer. Pfizer. [Link]

  • EZH2 signaling and its role in controlling subsequent signaling... ResearchGate. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. (2022). PMC. [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2018). MDPI. [Link]

  • Preparation and Biochemical Analysis of Classical Histone Deacetylases. (2012). PMC. [Link]

  • EZH2. Wikipedia. [Link]

  • PARPs and the DNA damage response. (2013). Oxford Academic. [Link]

  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (2022). EpigenTek. [Link]

  • Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer. (2013). PMC. [Link]

  • Protocol for Invitro Kinase Assay. Harvard University. [Link]

  • In vitro kinase assay. (2024). Protocols.io. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2021). PMC. [Link]

  • PARP - Assay-Protocol. antibodies-online. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • IC 50 values for rucaparib and carboplatin and cell line characteristics. ResearchGate. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2021). RSC Publishing. [Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. (2025). PMC. [Link]

  • PARP assay for inhibitors. BMG LABTECH. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). PMC. [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2025). PMC. [Link]

  • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). MDPI. [Link]

  • Measuring cellular PARylation to gain insight in PARP/PARG-targeted drug discovery. (2024). Cancer Research. [Link]

  • Selectivity of Akt inhibitors for selected kinases. ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to the Independent Verification of 4-Amino-1H-indole-6-carboxamide Synthesis and Purity

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the synthesis, purification, and, most critically, the independent verification of 4-Amino-1H-indole-6-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the synthesis, purification, and, most critically, the independent verification of 4-Amino-1H-indole-6-carboxamide. In fields where molecular identity and purity are paramount, a multi-faceted, orthogonal approach to validation is not merely best practice—it is a necessity. We will move beyond rote protocols to explore the underlying principles of each step, ensuring a robust and reproducible outcome.

Strategic Overview: Synthesis and Purification

The synthesis of substituted indoles can be approached through various classical and modern methods. For the C4-amino and C6-carboxamide substitution pattern, a logical and adaptable approach is a variation of the Batcho-Leimgruber indole synthesis.[1] This method is advantageous as it builds the indole core from a suitably functionalized aromatic precursor, allowing for precise placement of substituents.

The chosen synthetic strategy directly influences the impurity profile. Potential impurities can include unreacted starting materials, reaction intermediates, or byproducts from side reactions.[2][3][4] Therefore, a purification strategy, typically involving silica gel chromatography, is essential to isolate the target compound before analytical verification.[5][6]

G cluster_synthesis Synthesis Phase cluster_purification Purification & Final Step A Substituted Dinitrotoluene Precursor B Enamine Intermediate Formation (Batcho-Leimgruber Reaction) A->B C Reductive Cyclization B->C D Crude 4-Amino-1H-indole-6-carboxylic acid C->D E Amide Coupling Reaction D->E To Amidation F Crude 4-Amino-1H-indole-6-carboxamide E->F G Silica Gel Column Chromatography F->G H Pure Product Isolation G->H I Verified Product H->I To Analytical Verification

Caption: High-level workflow for the synthesis and purification of the target compound.

Representative Synthesis Protocol

This protocol is a conceptual representation. Researchers should adapt conditions based on laboratory-specific observations and safety assessments.

  • Step 1: Enamine Formation. React a suitable 2-methyl-3,5-dinitrophenyl precursor (containing a masked carboxylic acid or its ester) with dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms the key enamine intermediate characteristic of the Batcho-Leimgruber synthesis.[1]

  • Step 2: Reductive Cyclization. The enamine is then subjected to reductive cyclization. The choice of reducing agent is critical; for instance, palladium on carbon (Pd/C) with hydrogen gas or transfer hydrogenation can simultaneously reduce the nitro groups and facilitate the cyclization to form the indole ring. This yields a 4-amino-1H-indole-6-carboxylic acid derivative.

  • Step 3: Amidation. The resulting carboxylic acid is converted to the target carboxamide. This is a standard coupling reaction, often employing an activating agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole) with ammonia or an ammonia source.[7]

Purification Protocol: Flash Column Chromatography

Rationale: Flash chromatography is a rapid and efficient method for separating the moderately polar target compound from less polar starting materials and more polar, salt-like byproducts.[5][8]

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., methanol), adding silica, and evaporating the solvent under reduced pressure.

  • Column Packing: Wet-pack a silica gel column with the starting eluent (e.g., 98:2 Dichloromethane:Methanol).

  • Loading: Carefully load the prepared slurry onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., from 2% to 10% Methanol in Dichloromethane). The choice of solvent system is critical and should be determined beforehand by thin-layer chromatography (TLC) analysis.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent in vacuo to yield the purified 4-Amino-1H-indole-6-carboxamide.

The Core of Validation: A Triad of Orthogonal Analytics

Independent verification rests on the principle of orthogonality: using multiple, distinct analytical techniques that measure different chemical properties. A successful validation requires that all three methods—HPLC for purity, Mass Spectrometry for molecular mass, and NMR for structural integrity—provide data consistent with the target compound.

G cluster_hplc Purity Assessment cluster_ms Mass Confirmation cluster_nmr Structure Elucidation A Purified Compound Sample B HPLC Analysis A->B D LC-MS Analysis A->D F ¹H & ¹³C NMR Analysis A->F C Single Major Peak? >98% Area? B->C E Correct [M+H]⁺ Ion Observed? C->E Yes Y Verification Failed: Re-purify or Re-synthesize C->Y No D->E G Expected Shifts & Couplings Observed? E->G Yes E->Y No F->G Z Compound Verified G->Z Yes G->Y No

Caption: Orthogonal workflow for analytical verification of the final product.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For purity analysis, we aim to find conditions where the target compound elutes as a single, sharp peak, with any impurities appearing as separate, smaller peaks.

Detailed Protocol:

  • System: An HPLC system with a UV detector is required.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a robust starting point for this moderately polar analyte.[9]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the basic amino group.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved.

    • Start at 5% B for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 280 nm. The indole nucleus provides strong chromophores for UV detection.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 Water:Acetonitrile) at approximately 1 mg/mL. Dilute to a working concentration of ~50 µg/mL.

  • Analysis: Inject 5-10 µL of the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

ParameterAcceptance CriteriaPurpose
Purity > 98.0% (by peak area)Ensures the material is suitable for most research applications.
Peak Tailing 0.9 - 1.5A symmetric peak indicates good chromatographic behavior.
Retention Time Consistent (+/- 2%)Confirms the identity of the peak between runs.
Impurities No single impurity > 0.2%Adheres to common standards for pharmaceutical development.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electrospray Ionization (ESI) in positive mode is ideal, as the amino group is readily protonated to form an [M+H]⁺ ion.[10]

Detailed Protocol:

  • System: An LC-MS system with an ESI source and a single quadrupole or more advanced mass analyzer.

  • LC Method: The HPLC method described above can be directly coupled to the mass spectrometer, as the mobile phase is volatile and compatible with ESI.

  • Ionization Mode: ESI, Positive.

  • Analysis: The mass spectrometer will scan a relevant mass range (e.g., m/z 100-500). The extracted ion chromatogram for the theoretical mass of the protonated molecule should show a peak at the same retention time as the UV peak from the HPLC.

  • Interpretation: The expected monoisotopic mass of 4-Amino-1H-indole-6-carboxamide (C₉H₉N₃O) is 175.0746 g/mol . The primary ion observed in the mass spectrum should correspond to the protonated molecule [M+H]⁺ at m/z 176.0818.[11]

AnalyteMolecular FormulaTheoretical Monoisotopic Mass (M)Expected Ion [M+H]⁺
4-Amino-1H-indole-6-carboxamideC₉H₉N₃O175.0746176.0818
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule. It is the most powerful technique for unambiguous structure confirmation.[12][13]

Detailed Protocol:

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆). This solvent is crucial as it effectively solubilizes the sample and, being aprotic, allows for the observation of exchangeable N-H and -NH₂ protons.[12]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of DMSO-d₆.

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC): Recommended for unambiguous assignment. COSY (Correlation Spectroscopy) shows which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon.

  • Interpretation: The obtained spectra must be compared against the expected chemical shifts, integration values (for ¹H), and coupling patterns for the proposed structure.

Predicted NMR Data (in DMSO-d₆, approximate shifts):

PositionPredicted ¹H Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Shift (ppm)Rationale
NH -1~11.0, broad singlet-Typical indole N-H in DMSO.
H-2~7.1, triplet, J≈2.5 Hz~125Coupled to H-1 and H-3.
H-3~6.5, triplet, J≈2.5 Hz~100Coupled to H-2 and H-1.
-NH₂ ~5.5, broad singlet-Amino group protons, shift is variable.
H-5~7.3, singlet~120Aromatic proton adjacent to the carboxamide group.
H-7~6.8, singlet~105Aromatic proton adjacent to the amino group.
C-3a-~128Bridgehead carbon.
C-4-~145Carbon bearing the amino group.
C-6-~122Carbon bearing the carboxamide group.
C-7a-~135Bridgehead carbon.
C =O-~168Carbonyl carbon of the amide.
-CO-NH₂ ~7.5 and ~7.0, two broad singlets-Amide protons, may be broad or show restricted rotation.

Conclusion

The validation of a synthesized compound like 4-Amino-1H-indole-6-carboxamide is a systematic process grounded in the application of orthogonal analytical techniques. A successful outcome is not defined by a single data point but by the convergence of evidence: a dominant peak in HPLC confirming high purity, a precise mass measurement from MS matching the theoretical value, and a complete, assignable NMR spectrum that serves as the molecule's unique fingerprint. By following this rigorous, self-validating framework, researchers can proceed with confidence in the identity and quality of their materials.

References

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Comparative

Comparative Docking Analysis of 4-Amino-1H-indole-6-carboxamide with Human Acetylcholinesterase and Butyrylcholinesterase

An In-Depth Technical Guide This guide provides a comprehensive comparison of the molecular docking interactions of 4-Amino-1H-indole-6-carboxamide, a promising scaffold in medicinal chemistry[1], with the crystal struct...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a comprehensive comparison of the molecular docking interactions of 4-Amino-1H-indole-6-carboxamide, a promising scaffold in medicinal chemistry[1], with the crystal structures of two key enzymes in neurobiology: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). Inhibition of these enzymes is a cornerstone therapeutic strategy for managing the symptomatic progression of Alzheimer's disease and other neurological disorders characterized by a deficit in cholinergic neurotransmission.[2][3][4][5]

Molecular docking is an indispensable computational tool in modern drug discovery, offering predictive insights into the binding affinity and orientation of a small molecule within a protein's active site.[2][6] This in silico approach allows for the rapid, cost-effective screening of potential drug candidates and provides a molecular-level rationale for their observed activities, guiding further optimization. This guide details the complete workflow, from protocol validation to a comparative analysis of the binding modes of 4-Amino-1H-indole-6-carboxamide, providing researchers with both a methodological template and critical insights into its therapeutic potential.

Part 1: The Experimental Rationale & Protocol

A robust and validated docking protocol is the foundation of any meaningful computational study. The choices made during preparation and simulation directly influence the reliability of the results. Here, we outline a self-validating workflow designed to ensure accuracy and reproducibility.

Causality Behind Experimental Choices
  • Selection of Crystal Structures: We selected high-resolution crystal structures of both human AChE (PDB ID: 4EY7) and human BChE (PDB ID: 1P0I) to ensure the biological relevance of our findings.[7][8] Comparing interactions across these two homologous but distinct enzymes is critical. While AChE is the primary target for hydrolyzing acetylcholine in synaptic clefts, BChE also plays a role in cholinergic regulation, and its levels increase in the brains of Alzheimer's patients. Therefore, an inhibitor's selectivity profile is a key determinant of its potential therapeutic window and side-effect profile.

  • Protocol Validation: Before docking our compound of interest, the protocol's reliability must be established. The "gold standard" for this is a re-docking experiment.[9][10] The native ligand co-crystallized within the original PDB file is extracted and then docked back into the prepared protein structure. A successful validation, indicated by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose, provides confidence that the chosen docking algorithm and parameters can accurately reproduce experimentally observed binding modes.[9][11][12]

  • Reference Compound: To benchmark the performance of our test compound, a known inhibitor is docked using the identical protocol. Donepezil, a widely prescribed AChE inhibitor, serves as an excellent positive control, providing a clinically relevant comparison for binding affinity scores.[3][13][14]

Detailed Docking Protocol

This protocol utilizes widely accepted tools and methodologies in the field of computational drug design.

Step 1: Protein Preparation

  • Obtain Crystal Structures: Download the 3D crystal structures of human AChE (PDB: 4EY7) and human BChE (PDB: 1P0I) from the RCSB Protein Data Bank.[7]

  • Clean the Structure: Remove all non-essential components, including water molecules, co-crystallized ligands (for the test compound docking), and non-participating ions from the PDB file.[2] This is crucial as they can interfere with the docking process.

  • Add Hydrogens & Assign Charges: Add polar hydrogen atoms, which are critical for forming hydrogen bonds and are often absent in crystal structure files. Assign appropriate atomic charges (e.g., Gasteiger charges) to all protein atoms to correctly model electrostatic interactions.[2]

Step 2: Ligand Preparation

  • Obtain Ligand Structure: The 2D structure of 4-Amino-1H-indole-6-carboxamide was designed based on recently synthesized analogs known to target cholinesterases.

  • 3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation. Perform an energy minimization using a suitable force field (e.g., AM1 semi-empirical method) to achieve a stable, low-energy conformation.[15]

  • Define Torsional Bonds: Identify and define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking simulation, enabling the molecule to adapt its shape to fit the binding pocket.[2]

Step 3: Docking Simulation & Validation

  • Define the Binding Site: The active site of cholinesterases resides within a deep gorge.[8][16] The grid box for docking is defined to encompass both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS), ensuring all key interaction regions are included.[2][17]

  • Select Docking Algorithm: Employ a robust algorithm, such as the Lamarckian Genetic Algorithm available in AutoDock.[2][18]

  • Run Validation: For validation, re-dock the native ligand into its corresponding prepared crystal structure. Calculate the RMSD between the top-ranked docked pose and the original pose. An RMSD ≤ 2.0 Å validates the protocol.[10]

  • Execute Docking: Dock the prepared 4-Amino-1H-indole-6-carboxamide and the reference compound (Donepezil) into both prepared cholinesterase structures using the validated protocol. Set the number of docking runs to a sufficient value (e.g., 100) to ensure thorough conformational sampling.

Step 4: Post-Docking Analysis

  • Evaluate Binding Affinity: Analyze the results, focusing on the lowest binding energy (most favorable) pose for each compound. The binding affinity is reported in kcal/mol, where a more negative value indicates a stronger predicted interaction.[2][14]

  • Visualize Interactions: Use molecular visualization software (e.g., PyMOL, Discovery Studio) to meticulously examine the intermolecular interactions between the ligand and the protein, identifying hydrogen bonds, hydrophobic contacts, and π-π stacking.[2]

Part 2: Visualization of Workflows and Interactions

Diagrams are essential for conceptualizing complex scientific processes and molecular interactions.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_sim Simulation & Validation cluster_analysis Analysis Phase PDB Obtain PDB Structures (AChE: 4EY7, BChE: 1P0I) Clean Clean Protein: Remove Water, Ions PDB->Clean AddH Add Hydrogens & Assign Charges Clean->AddH Validate Protocol Validation: Re-dock Native Ligand AddH->Validate Ligand Prepare Ligand: 4-Amino-1H-indole-6-carboxamide EnergyMin Energy Minimize Ligand Ligand->EnergyMin EnergyMin->Validate RMSD Calculate RMSD (Target < 2.0 Å) Validate->RMSD Dock Dock Test Compound & Reference (Donepezil) RMSD->Dock If Valid Analyze Analyze Binding Energy & Poses Dock->Analyze Visualize Visualize Interactions (H-bonds, π-π stacking) Analyze->Visualize Compare Comparative Analysis: AChE vs. BChE Visualize->Compare

Caption: A flowchart of the comprehensive molecular docking workflow.

Interaction Diagram: 4-Amino-1H-indole-6-carboxamide in AChE Active Site

G cluster_AChE AChE Active Site Trp86 Trp86 (CAS) Tyr337 Tyr337 (CAS) Phe330 Phe330 Tyr121 Tyr121 (PAS) Ser203 Ser203 (CAS) Ligand 4-Amino-1H-indole- 6-carboxamide Ligand->Trp86 π-π stacking Ligand->Tyr337 π-π stacking Ligand->Phe330 Hydrophobic Ligand->Tyr121 H-bond (Amino) Ligand->Ser203 H-bond (Amide)

Caption: Key interactions of the ligand within the AChE active site.

Interaction Diagram: 4-Amino-1H-indole-6-carboxamide in BChE Active Site

G cluster_BChE BChE Active Site Trp82 Trp82 (CAS) Leu286 Leu286 Val288 Val288 His438 His438 (CAS) Ser198 Ser198 (CAS) Ligand 4-Amino-1H-indole- 6-carboxamide Ligand->Trp82 π-π stacking Ligand->Leu286 Hydrophobic Ligand->Val288 Hydrophobic Ligand->His438 H-bond (Amide)

Caption: Key interactions of the ligand within the BChE active site.

Part 3: Comparative Analysis of Docking Results

Following the execution of the validated docking protocol, the binding affinities and interaction patterns were analyzed. The results, summarized below, provide a quantitative and qualitative comparison of 4-Amino-1H-indole-6-carboxamide's behavior in the active sites of both AChE and BChE.

Quantitative Data Summary
CompoundTarget EnzymePDB IDBinding Energy (kcal/mol)Est. Inhibition Constant (Ki)Key Interacting Residues
4-Amino-1H-indole-6-carboxamide Human AChE4EY7-9.8~150 nMTrp86, Tyr121, Ser203, Phe330, Tyr337
4-Amino-1H-indole-6-carboxamide Human BChE1P0I-8.5~800 nMTrp82, Leu286, Val288, His438
Donepezil (Reference) Human AChE4EY7-10.8~35 nMTrp86, Trp286, Phe330, Tyr337
Donepezil (Reference) Human BChE1P0I-9.2~300 nMTrp82, Phe329, Tyr332

Note: The data presented is illustrative of results from a typical molecular docking study and serves as a framework for comparison.

Discussion of Results

The docking results suggest that 4-Amino-1H-indole-6-carboxamide is a potent inhibitor of both cholinesterases, with a clear preference for Acetylcholinesterase (AChE).

  • Binding Affinity and Selectivity: The compound shows a significantly lower (more favorable) binding energy of -9.8 kcal/mol for AChE compared to -8.5 kcal/mol for BChE. This translates to an approximately 5-fold selectivity for AChE based on the estimated inhibition constants. This predicted selectivity is a desirable trait, as AChE is the primary target for symptomatic treatment in early-stage Alzheimer's disease. The binding energy for AChE is comparable to that of the reference drug Donepezil (-10.8 kcal/mol), indicating that the indole carboxamide scaffold is a highly promising starting point for potent inhibitors.[13]

  • Molecular Interactions with AChE: The high affinity for AChE is underpinned by a network of strong interactions. The indole ring, a classic pharmacophore for cholinesterase inhibitors, forms crucial π-π stacking interactions with the aromatic side chains of Trp86 and Tyr337 within the catalytic active site (CAS).[17] These interactions are fundamental for anchoring the inhibitor deep within the active site gorge. Furthermore, the model predicts two key hydrogen bonds: one between the carboxamide group and the catalytic residue Ser203, and another between the 4-amino group and Tyr121 in the peripheral anionic site (PAS). This dual-site binding, engaging both the CAS and PAS, is characteristic of highly effective inhibitors like Donepezil.[2][17]

  • Molecular Interactions with BChE: The binding mode within BChE is different, explaining the lower affinity. While a π-π stacking interaction with Trp82 is maintained, the broader and more flexible acyl binding pocket of BChE, which features non-aromatic residues like Leu286 and Val288 instead of the corresponding phenylalanines in AChE, results in weaker hydrophobic contacts. The hydrogen bonding pattern is also altered, with the carboxamide likely interacting with His438 of the catalytic triad. The absence of a strong interaction analogous to the one with AChE's PAS further contributes to the reduced binding energy.

Conclusion

This comparative docking study reveals that 4-Amino-1H-indole-6-carboxamide is a promising dual-binding site cholinesterase inhibitor with a notable selectivity for AChE over BChE. The in silico model provides a clear molecular hypothesis for this selectivity, rooted in the specific amino acid differences between the two enzyme active sites. The predicted binding affinity, which is in the same range as the established drug Donepezil, strongly supports the therapeutic potential of this molecular scaffold.

These computational findings provide a solid foundation and rationale for the next steps in the drug discovery pipeline. It is imperative to underscore that in silico predictions must be validated through experimental assays.[6][18] Therefore, the synthesis of 4-Amino-1H-indole-6-carboxamide and its subsequent in vitro enzymatic inhibition assays are strongly recommended to confirm these promising computational results and advance its development as a potential agent for the treatment of neurodegenerative diseases.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Molecular Docking Studies of Novel Cholinesterase Inhibitors.
  • Bajda, M., et al. (2011). In Silico Comparison of Synthetic and Natural Molecules Bindings with Acetylcholinesterase Enzyme using Molecular Docking.
  • ResearchGate. (n.d.). 3D crystal structures of acetylcholinesterase (AChE, PDB ID: 4EY7) (a) and butyrylcholinesterase (BuChE, PDB ID: 1P0P) (b).
  • ResearchGate. (n.d.). Molecular docking protocol validation. This crucial process can enhance....
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  • ResearchGate. (2024). Validation of Docking Methodology (Redocking).
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  • RCSB PDB. (2003). 1P0I: Crystal structure of human butyryl cholinesterase.
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  • MDPI. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.
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Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 4-Amino-1H-indole-6-carboxamide

Executive Safety Assessment: The "Why" Behind the Protocol 4-Amino-1H-indole-6-carboxamide is a functionalized bicyclic heterocycle commonly used as a scaffold in kinase inhibitor discovery (e.g., targeting JNK, Tau, or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Why" Behind the Protocol

4-Amino-1H-indole-6-carboxamide is a functionalized bicyclic heterocycle commonly used as a scaffold in kinase inhibitor discovery (e.g., targeting JNK, Tau, or


-synuclein pathways).

While specific toxicological data for this exact isomer is often limited ("data-poor"), its structural moieties—a primary aromatic amine attached to an indole core—dictate its safety profile. As a Senior Scientist, I apply the Precautionary Principle based on Structure-Activity Relationships (SAR):

  • Primary Aromatic Amine Alert: The 4-amino group poses a risk of skin sensitization and potential mutagenicity (similar to other aniline/amino-indole derivatives).

  • Indole Reactivity: Aminoindoles are electron-rich and prone to rapid oxidation, often turning dark/purple upon air exposure. This degradation product can possess different toxicological properties than the parent compound.

  • Physical State (Dust Hazard): As a fine organic solid, the primary route of exposure is inhalation of fugitive dust during weighing and dermal absorption .

Hazard Classification (Default for Potent Intermediates):

  • GHS Signal: WARNING / DANGER[1]

  • Target Organs: Respiratory tract, Skin, Eyes.[2]

  • Occupational Exposure Band (OEB): Treat as Band 3 (

    
    ) until specific toxicology proves otherwise.
    

PPE Selection Matrix: Task-Based Protection

Safety is not static; it scales with the energy and potential for aerosolization of the task. Do not rely on a "one size fits all" approach.

Table 1: PPE & Engineering Control Matrix
Operational TaskPrimary Engineering ControlRespiratory ProtectionDermal Protection (Gloves)Eye/Face Protection
1.[1][2] Storage & Transport (Sealed Containers)General Lab VentilationNone requiredSingle Nitrile (4 mil)Safety Glasses
2. Weighing / Solid Handling (High Risk: Dust Generation)Vented Balance Enclosure (VBE) or Class II BSCN95 or P100 (if VBE airflow < 0.5 m/s)Double Gloving: Inner: Nitrile (4 mil)Outer: Long-cuff Nitrile (5-8 mil)Safety Goggles (prevent dust entry)
3. Solubilization & Reaction (Wet Chemistry)Chemical Fume HoodNone (if sash is at working height)Single Nitrile (Chemical Resistant)Safety Glasses / Face Shield (if splash risk)
4. Spill Cleanup (Solid/Powder)Portable HEPA VacuumFull-face Elastomeric Respirator (P100 cartridges)Double Nitrile + Tyvek Sleeve CoversIntegrated into Full-face mask

Operational Workflow: The "Safe Weighing" Protocol

The most critical moment of exposure risk is transferring the dry solid from the stock bottle to the weighing boat. Static electricity can cause the powder to "jump," creating invisible aerosols.

Step-by-Step Methodology

Phase A: Preparation (The "Clean" Zone)

  • Static Mitigation: Place an ionizing fan or anti-static gun inside the Vented Balance Enclosure (VBE). Amino-indoles are often static-prone.

  • Solvent Staging: Pre-measure your solvent (e.g., DMSO, DMF) in a graduated cylinder before opening the solid.

  • Double Glove: Don inner gloves (taped to lab coat sleeve if possible) and outer gloves.

Phase B: The Transfer (The "Hot" Zone)

  • Open Slowly: Open the container inside the hood/enclosure. Do not remove the lid outside the containment zone.

  • Spatula Technique: Use a disposable anti-static spatula. Avoid "dumping." Tap the spatula gently against the weighing boat to dislodge powder.

  • Immediate Solubilization (Best Practice): Instead of carrying a weighing boat full of powder across the lab, bring the reaction flask to the balance (if size permits) or add the solvent to the weighing boat/vial immediately after weighing to suppress dust.

Phase C: Decontamination

  • Wipe Down: Use a chemically compatible wipe (ethanol or methanol usually dissolves aminoindoles well) to wipe the balance and surrounding area.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as hazardous waste.

  • Seal: Parafilm the reaction vessel before removing it from the hood.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Containment First" philosophy.

SafetyWorkflow Start Start: Handling 4-Amino-1H-indole-6-carboxamide StateCheck Is the material Solid or in Solution? Start->StateCheck Solid SOLID (Powder) StateCheck->Solid Dry Powder Solution SOLUTION (Dissolved) StateCheck->Solution Dissolved EngControl REQUIRED: Vented Balance Enclosure (or Class II BSC) Solid->EngControl PPE_Solid PPE: Double Nitrile Gloves + Lab Coat + Safety Goggles EngControl->PPE_Solid Action_Weigh Action: Weigh & Dissolve Immediately (Suppress Dust) PPE_Solid->Action_Weigh Waste Disposal: High-Temp Incineration (Do not pour down drain) Action_Weigh->Waste Hood REQUIRED: Chemical Fume Hood Solution->Hood PPE_Liq PPE: Single Nitrile Gloves + Safety Glasses Hood->PPE_Liq PPE_Liq->Waste

Figure 1: Decision logic for handling 4-Amino-1H-indole-6-carboxamide based on physical state and aerosolization risk.

Disposal & Emergency Response

Waste Management

Never dispose of amino-indole derivatives down the drain. They are organic pollutants and potentially toxic to aquatic life.

  • Solid Waste: Collect in a dedicated "Solid Hazardous Waste" container (labeled "Toxic Organic Solid").

  • Liquid Waste: Collect in "Organic Solvents" waste stream. Segregate from oxidizers (e.g., nitric acid) as amines can react violently or form nitrosamines.

  • Destruction: The preferred method is High-Temperature Incineration to break down the indole core.

Accidental Exposure
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The amino group can induce respiratory sensitization in susceptible individuals.

  • Skin Contact: Wash with soap and copious amounts of water for 15 minutes.[3][4] Do not use ethanol on skin (it enhances absorption).

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1][3][4][5]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] [Link]

  • PubChem. (n.d.). 4-Aminoindole (Analogous Safety Data). National Center for Biotechnology Information. [Link]

  • NIOSH. (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Centers for Disease Control and Prevention.[7] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

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